Uridine 5'-monophosphate-15N2
説明
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Structure
3D Structure
特性
分子式 |
C9H13N2O9P |
|---|---|
分子量 |
326.17 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(2,4-dioxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1/i10+1,11+1 |
InChIキー |
DJJCXFVJDGTHFX-DMNIUWJGSA-N |
異性体SMILES |
C1=C[15N](C(=O)[15NH]C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
Uridine 5'-monophosphate-15N2 chemical properties for researchers
This in-depth technical guide provides core chemical properties, experimental methodologies, and pathway interactions of Uridine 5'-monophosphate-15N2 (UMP-15N2) for researchers, scientists, and drug development professionals. The strategic incorporation of stable isotopes into UMP, a key building block of RNA and a crucial molecule in cellular metabolism, offers a powerful tool for a range of biochemical and medical research applications.
Core Chemical Properties
This compound is an isotopically labeled form of Uridine 5'-monophosphate (UMP), where the two nitrogen atoms in the uracil (B121893) base are replaced with the heavy isotope, Nitrogen-15. This labeling provides a distinct mass shift, making it an invaluable tracer and internal standard for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) studies.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁¹⁵N₂Na₂O₉P | [1] |
| Molecular Weight (Disodium Salt) | 370.13 g/mol | [1] |
| Molecular Weight (Free Acid) | 326.17 g/mol | [2] |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥95% (CP) | |
| Form | Solid or solution | |
| Storage Temperature | -20°C | [2] |
| Applications | Biomolecular NMR, Mass Spectrometry, Genetic Therapy | [2] |
Signaling Pathway Involvement: De Novo Pyrimidine (B1678525) Biosynthesis
Uridine 5'-monophosphate is the central product of the de novo pyrimidine biosynthesis pathway. This metabolic route is essential for the synthesis of all pyrimidine nucleotides required for DNA and RNA synthesis, as well as for the formation of nucleotide sugars involved in glycosylation reactions. The pathway begins with simple precursors and culminates in the formation of UMP, which then serves as the precursor for other pyrimidines.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
15N-labeled UMP is particularly well-suited for heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This technique provides a powerful method for studying the structure, dynamics, and interactions of UMP and the macromolecules it binds to.
Sample Preparation:
-
Dissolve this compound in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 0.1-1 mM.
-
Add a suitable buffer, for example, 25 mM sodium phosphate, to maintain a stable pH (typically between 6.0 and 7.5).
-
Add a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), for chemical shift referencing.
-
Transfer the solution to a high-quality NMR tube.
Instrument Parameters (Example for a 600 MHz Spectrometer):
-
Pulse Program: A standard sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence with water suppression (e.g., using WATERGATE or presaturation).
-
¹H Frequency: 600 MHz.
-
¹⁵N Frequency: Approximately 60.8 MHz.
-
¹H Spectral Width: 12-16 ppm, centered around the water resonance.
-
¹⁵N Spectral Width: 30-40 ppm, centered around the expected ¹⁵N chemical shifts of the uracil ring.
-
Acquisition Time: Typically 100-200 ms (B15284909) in the direct (¹H) dimension and 40-60 ms in the indirect (¹⁵N) dimension.
-
Number of Scans: Dependent on the sample concentration, ranging from 8 to 64 scans per increment.
-
Temperature: 298 K (25°C).
Data Analysis:
The resulting 2D spectrum will show correlations between the protons and their directly attached ¹⁵N nuclei. The chemical shifts of the cross-peaks can provide information about the local chemical environment and can be used to monitor changes upon ligand binding or conformational changes.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This compound is an ideal internal standard for the quantitative analysis of unlabeled UMP in biological samples by LC-MS/MS. The two-mass unit difference allows for the precise and accurate quantification of endogenous UMP levels.
Sample Preparation from Biological Matrices (e.g., Cell Lysates):
-
Harvest and lyse cells using a cold solvent mixture (e.g., 80% methanol) to quench metabolic activity and precipitate proteins.
-
Spike the lysate with a known concentration of this compound.
-
Centrifuge the sample to pellet the precipitated proteins and other cellular debris.
-
Collect the supernatant containing the nucleotides.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the sample in a solvent compatible with the LC mobile phase.
LC-MS/MS Parameters (Example):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column suitable for polar analytes.
-
Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with the same additive as mobile phase A.
-
Gradient: A suitable gradient to separate UMP from other cellular components.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for UMP: Precursor ion (m/z) -> Product ion (m/z)
-
MRM Transition for UMP-15N2: Precursor ion (m/z + 2) -> Product ion (m/z)
-
-
Collision Energy: Optimized for the fragmentation of UMP.
Data Analysis:
The concentration of endogenous UMP is determined by calculating the peak area ratio of the analyte to the ¹⁵N₂-labeled internal standard and comparing this to a calibration curve prepared with known concentrations of unlabeled UMP and a fixed concentration of the internal standard.
References
In Vivo Metabolic Tracing with 15N-Labeled Uridine Monophosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of 15N-labeled Uridine (B1682114) Monophosphate (UMP) as a metabolic tracer for in vivo studies. Stable isotope tracing provides a powerful tool to dynamically track the fate of metabolites through complex biochemical networks, offering invaluable insights into cellular metabolism in a physiological context. By introducing 15N-labeled UMP, researchers can elucidate the intricate pathways of pyrimidine (B1678525) nucleotide synthesis and salvage, which are fundamental to DNA and RNA biosynthesis, cell signaling, and energy metabolism. This guide provides a comprehensive overview of the core principles, experimental methodologies, data analysis, and visualization techniques pertinent to the application of 15N-labeled UMP in in vivo research.
Introduction to 15N-Labeled UMP as a Metabolic Tracer
Uridine monophosphate (UMP) is a central precursor in the synthesis of pyrimidine nucleotides. When labeled with the stable isotope nitrogen-15 (B135050) (15N), it becomes a powerful tool for tracing the flow of nitrogen atoms through the pyrimidine synthesis and salvage pathways. Administering 15N-labeled UMP or its precursor, 15N-labeled uridine, to an in vivo model allows for the tracking of the isotope's incorporation into downstream metabolites such as Uridine Diphosphate (UDP), Uridine Triphosphate (UTP), Cytidine Triphosphate (CTP), and Thymidine Triphosphate (TTP). This enables the quantitative analysis of metabolic fluxes and provides a dynamic view of nucleotide metabolism that cannot be achieved through static metabolite profiling.
The choice between using 15N-labeled UMP or 15N-labeled uridine as the tracer often depends on the specific research question and experimental feasibility. Uridine is readily taken up by cells and phosphorylated to UMP by uridine kinase, making it an excellent and commonly used precursor for tracing pyrimidine metabolism.
Key Metabolic Pathways
The metabolic fate of 15N-labeled UMP is primarily governed by the pyrimidine synthesis and salvage pathways. Understanding these pathways is crucial for interpreting the results of tracer experiments.
Pyrimidine Salvage Pathway
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides to synthesize nucleotides. When 15N-labeled uridine is administered, it enters the salvage pathway.
De Novo Pyrimidine Synthesis
The de novo pathway synthesizes pyrimidines from simpler precursor molecules. While this guide focuses on tracing with exogenous 15N-UMP/uridine (salvage pathway), it is important to be aware of the de novo pathway as it also contributes to the overall nucleotide pool.
Experimental Protocols
A successful in vivo metabolic tracing study with 15N-labeled UMP or uridine requires careful planning and execution of the experimental protocol, from tracer administration to sample analysis.
In Vivo Administration of 15N-Labeled Uridine
The administration route and dosage of the tracer are critical for achieving adequate labeling of the target metabolites without perturbing the biological system.
Protocol: Intravenous Infusion of 15N-Uridine in Mice
-
Animal Model: Use age- and weight-matched mice (e.g., C57BL/6J). House the animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless the experimental design requires fasting.
-
Tracer Preparation: Prepare a sterile solution of [1,3-15N2]uridine (commercially available) in saline (0.9% NaCl). The final concentration will depend on the desired infusion rate and volume.
-
Catheter Implantation: For continuous infusion, surgically implant a catheter into the jugular vein of the mouse under anesthesia several days prior to the experiment to allow for recovery.
-
Infusion: On the day of the experiment, connect the catheter to an infusion pump. A common approach is a bolus-infusion strategy to rapidly achieve a steady-state enrichment of the tracer in the plasma.
-
Bolus: Administer an initial bolus of the 15N-uridine solution. The exact amount should be optimized for the specific animal model and experimental goals.
-
Continuous Infusion: Follow the bolus with a continuous infusion at a constant rate for a predetermined duration (e.g., 1-4 hours). The infusion rate should be sufficient to maintain a steady level of labeled uridine in the circulation.
-
-
Sample Collection: At the end of the infusion period, euthanize the mouse and rapidly collect blood and tissues of interest. It is crucial to minimize the time between euthanasia and tissue harvesting to prevent post-mortem metabolic changes.
Tissue Extraction for Metabolite Analysis
Proper tissue extraction is essential to quench metabolic activity and preserve the in vivo labeling patterns.
Protocol: Metabolite Extraction from Tissues
-
Flash Freezing: Immediately after collection, flash-freeze the tissues in liquid nitrogen to halt all enzymatic activity.
-
Homogenization: Homogenize the frozen tissue in a pre-chilled extraction solvent. A commonly used solvent is a cold mixture of methanol (B129727), acetonitrile, and water (e.g., 40:40:20 v/v/v).
-
Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet the precipitated proteins and other cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, including the 15N-labeled nucleotides.
-
Drying and Storage: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis.
Analysis of 15N Enrichment by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 15N-labeled metabolites.
Protocol: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. This is well-suited for the separation of polar compounds like nucleotides.
-
Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions are specific for the precursor and product ions of each target metabolite and its 15N-labeled isotopologues.
-
Data Analysis: Integrate the peak areas for each MRM transition to determine the abundance of the unlabeled and 15N-labeled forms of UMP, CTP, and TTP. The fractional enrichment of 15N in each metabolite can then be calculated.
Quantitative Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of results from metabolic tracing experiments.
Table 1: Hypothetical 15N Enrichment in Pyrimidine Nucleotides in Mouse Liver after a 2-hour Infusion of [1,3-15N2]Uridine
| Metabolite | Unlabeled (M+0) Abundance (%) | 15N-labeled (M+2) Abundance (%) | Fractional Enrichment (%) |
| UMP | 65.3 ± 4.2 | 34.7 ± 4.2 | 34.7 |
| UTP | 72.1 ± 3.8 | 27.9 ± 3.8 | 27.9 |
| CTP | 85.6 ± 5.1 | 14.4 ± 5.1 | 14.4 |
| dTTP | 92.4 ± 2.9 | 7.6 ± 2.9 | 7.6 |
Data are presented as mean ± standard deviation (n=5). Fractional enrichment is calculated as [M+2 / (M+0 + M+2)] * 100.
Visualization of Experimental Workflow
Visualizing the experimental workflow can aid in understanding the logical sequence of steps involved in a 15N-labeled UMP tracing study.
Conclusion
The use of 15N-labeled UMP as a metabolic tracer in in vivo studies offers a powerful approach to unravel the complexities of pyrimidine nucleotide metabolism. By combining carefully designed in vivo experiments with sensitive analytical techniques like LC-MS/MS, researchers can gain a dynamic and quantitative understanding of how these essential metabolic pathways are regulated in health and disease. This technical guide provides a foundational framework for designing and implementing such studies, empowering researchers to explore new frontiers in metabolic research and drug development.
The Role of Uridine 5'-monophosphate-15N2 in Advancing RNA Biosynthesis Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance of RNA biosynthesis and turnover is central to gene expression and cellular function. Understanding the dynamics of these processes is paramount for deciphering disease mechanisms and developing novel therapeutics. Stable isotope labeling, particularly with heavy nitrogen (¹⁵N), has emerged as a powerful tool for tracing the metabolic fate of molecules and quantifying their dynamics. This guide focuses on the application of Uridine (B1682114) 5'-monophosphate-15N2 (¹⁵N₂-UMP), a stable isotope-labeled nucleotide, in the study of RNA biosynthesis. By introducing a distinct mass shift, ¹⁵N₂-UMP allows for the precise tracking and quantification of newly synthesized RNA, providing invaluable insights into transcription rates, RNA processing, and turnover. This document serves as a technical resource, offering detailed methodologies, data interpretation guidelines, and a look into the applications of ¹⁵N₂-UMP in fundamental research and drug development.
Core Principles of ¹⁵N₂-UMP Labeling
Metabolic labeling with ¹⁵N₂-UMP leverages the cell's natural biosynthetic pathways. Exogenously supplied ¹⁵N₂-uridine or ¹⁵N₂-UMP is taken up by cells and incorporated into the nucleotide salvage pathway or directly utilized. The key enzyme, Uridine Monophosphate Synthase (UMPS), plays a crucial role in the de novo synthesis of UMP, which is subsequently phosphorylated to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP). This ¹⁵N₂-labeled UTP then serves as a substrate for RNA polymerases, leading to the incorporation of the heavy isotope-labeled uridine into newly transcribed RNA molecules.
The two nitrogen atoms in the uracil (B121893) base of UMP are replaced with the heavy isotope ¹⁵N, resulting in a +2 Dalton mass shift compared to the unlabeled molecule. This mass difference is readily detectable by mass spectrometry, allowing for the differentiation and quantification of newly synthesized RNA from the pre-existing RNA pool.
Experimental Workflows and Protocols
The successful application of ¹⁵N₂-UMP in RNA biosynthesis research relies on meticulously planned and executed experimental workflows. The following sections provide detailed protocols for cell culture labeling, RNA extraction, and mass spectrometry analysis.
Metabolic Labeling of RNA in Cell Culture
This protocol outlines the steps for pulse-labeling and pulse-chase experiments to measure RNA synthesis and decay rates, respectively.
Materials:
-
Adherent mammalian cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
¹⁵N₂-Uridine (or a cell-permeable form of ¹⁵N₂-UMP)
-
Unlabeled uridine
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol-based)
Protocol 1: Pulse Labeling for RNA Synthesis Rate Measurement
-
Cell Seeding: Plate cells in a 6-well plate at a density that ensures 70-80% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare fresh medium containing the desired final concentration of ¹⁵N₂-Uridine. A typical starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals. Pre-warm the medium to 37°C.
-
Metabolic Labeling (Pulse): Aspirate the old medium from the cells. Add the ¹⁵N₂-Uridine-containing medium to the cells. Incubate for the desired labeling period (e.g., 0, 15, 30, 60, 120 minutes). Shorter pulse times are suitable for studying fast processes like RNA splicing.
-
Cell Harvest and RNA Extraction: At each time point, aspirate the labeling medium and wash the cells once with ice-cold PBS. Lyse the cells directly in the well using the lysis buffer from your chosen RNA extraction kit. Proceed with total RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Quantify the RNA concentration and assess its integrity using a spectrophotometer and/or a bioanalyzer.
Protocol 2: Pulse-Chase Labeling for RNA Stability Measurement
-
Cell Culture and Pulse Labeling: Follow steps 1 and 2 from Protocol 1, using a labeling period sufficient to achieve significant incorporation (e.g., 12-24 hours).
-
Chase Period: After the pulse period, aspirate the ¹⁵N₂-Uridine-containing medium. Wash the cells twice with pre-warmed PBS to remove any remaining labeled nucleoside. Add fresh, pre-warmed complete medium containing a high concentration of unlabeled uridine (e.g., 1-2 mM) to dilute the intracellular pool of labeled nucleosides and minimize further incorporation of ¹⁵N₂-UMP.
-
Time Course Collection: Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Extraction and Analysis: Follow steps 4 and 5 from Protocol 1 for each time point. The decay rate is determined by measuring the decrease in the fraction of ¹⁵N₂-labeled uridine over the course of the chase period.
Sample Preparation for Mass Spectrometry
Accurate quantification of ¹⁵N₂-UMP incorporation requires the complete digestion of RNA into its constituent nucleosides.
Materials:
-
Total RNA sample (1-5 µg)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
Nuclease P1 buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3)
-
BAP buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Ultra-pure water
-
Microcentrifuge tubes
-
Centrifugal filters or solid-phase extraction (SPE) cartridges for enzyme removal
Protocol:
-
RNA Digestion to Nucleosides:
-
In a microcentrifuge tube, combine 1-5 µg of total RNA with Nuclease P1 in a suitable buffer.
-
Incubate at 37°C for 2-4 hours to digest the RNA into 5'-mononucleotides.
-
Add alkaline phosphatase and adjust the buffer conditions accordingly. Continue incubation at 37°C for 1-2 hours to dephosphorylate the nucleotides to nucleosides.
-
-
Enzyme Removal:
-
Filter the reaction mixture using a molecular-weight-cutoff centrifugal filter (e.g., 3 kDa) to remove the enzymes. Alternatively, use a suitable SPE cartridge.
-
-
Sample Storage:
-
Dry the resulting nucleoside mixture in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis. Reconstitute in a suitable solvent (e.g., 50:50 methanol:water with 0.1% formic acid) before injection.[1]
-
LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for separating and quantifying the labeled and unlabeled nucleosides.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)
LC Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 3 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 98% B over 15 minutes.
-
Flow Rate: 0.3-0.4 mL/min
-
Column Temperature: 30-40°C
MS/MS Parameters (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Acquisition Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
-
Transitions to Monitor:
-
Unlabeled Uridine (¹⁴N₂): Precursor ion (m/z) -> Product ion (m/z)
-
Labeled Uridine (¹⁵N₂): Precursor ion (m/z) + 2 -> Product ion (m/z) + 2
-
The specific m/z values for the precursor and product ions of uridine should be determined empirically on the instrument. The product ion typically corresponds to the ribose sugar fragment.
-
-
Collision Energy: Optimize for the specific instrument and analyte.
Data Presentation and Analysis
The primary output of the LC-MS/MS analysis is a chromatogram showing the peaks for both unlabeled and ¹⁵N₂-labeled uridine. The ratio of the peak areas of the labeled to unlabeled species provides a quantitative measure of new RNA synthesis.
Quantitative Data Summary
| Parameter | Description | Typical Values/Observations | Reference |
| Mass Shift (Δm/z) | The difference in mass-to-charge ratio between ¹⁵N₂-UMP and unlabeled UMP. | +2 Da | Theoretical |
| Labeling Efficiency | The percentage of the target molecule that is successfully labeled with the heavy isotope. | Can reach >95% depending on the labeling strategy and duration. | [2] |
| RNA Synthesis Rate | The amount of new RNA produced over a specific time period, determined by the rate of incorporation of ¹⁵N₂-UMP. | Varies significantly between cell types and conditions. Measured as the fraction of labeled RNA over time. | [3][4] |
| RNA Half-life (t₁/₂) | The time it takes for half of a specific RNA population to be degraded, measured by the decay of the ¹⁵N₂-labeled RNA signal in a pulse-chase experiment. | Can range from minutes to hours for different RNA species.[5] | [5] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key metabolic pathways and experimental workflows involved in using ¹⁵N₂-UMP for RNA biosynthesis research.
References
- 1. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. mdpi.com [mdpi.com]
A Technical Guide to Natural Abundance Correction for Uridine 5'-monophosphate-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies required to perform accurate natural abundance correction for Uridine 5'-monophosphate (UMP) labeled with two ¹⁵N isotopes. In stable isotope tracing studies, precise quantification of isotopic enrichment is paramount. However, the natural occurrence of heavy isotopes of elements like carbon, oxygen, and nitrogen can interfere with these measurements, leading to an overestimation of the labeled species.[1][2] This document outlines the theoretical basis for correction, presents a detailed experimental protocol, and provides a computational workflow to ensure the integrity of quantitative metabolomic data.
The Principle of Natural Abundance Correction
Many elements exist in nature as a mixture of stable isotopes.[1] For example, carbon is predominantly ¹²C, but about 1.1% is the heavier ¹³C isotope.[1] Similarly, nitrogen exists as ¹⁴N and a small fraction of ¹⁵N, and oxygen has stable isotopes ¹⁶O, ¹⁷O, and ¹⁸O. In mass spectrometry, which separates molecules based on their mass-to-charge ratio, these naturally occurring heavy isotopes contribute to the overall isotopic distribution of a molecule.[1]
When analyzing an intentionally labeled compound such as ¹⁵N₂-Uridine 5'-monophosphate, the goal is to measure the abundance of the molecule containing two ¹⁵N atoms. However, the measured mass spectrum is convoluted. The peak corresponding to the ¹⁵N₂-UMP is artificially inflated by contributions from UMP molecules containing naturally abundant heavy isotopes (e.g., one ¹³C and one ¹⁵N).
Therefore, a mathematical correction is essential to deconvolve the measured isotopic distribution and isolate the true contribution of the isotopic label.[2][3] This is typically achieved using a matrix-based approach that calculates the theoretical isotopic distribution of a naturally abundant (unlabeled) molecule and uses it to correct the observed data.[2][4][5]
Quantitative Data for UMP Correction
The first step in performing a natural abundance correction is to know the precise chemical formula of the target molecule and the natural abundance of the stable isotopes of its constituent elements.
Chemical Formula of Uridine 5'-monophosphate: C₉H₁₃N₂O₉P
| Element | Number of Atoms |
| Carbon (C) | 9 |
| Hydrogen (H) | 13 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 9 |
| Phosphorus (P) | 1 |
Table 1: Elemental Composition of Uridine 5'-monophosphate (UMP)
The correction calculations rely on the accepted natural abundances of the stable isotopes for each element.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Phosphorus | ³¹P | 100 |
Table 2: Natural Isotopic Abundances. Note: These values can show slight variations in different terrestrial materials.[6][7][8] For highly precise work, the isotopic purity of the specific reagents used should be considered.
Conceptual Framework for Correction
The relationship between the measured and the corrected (true) isotopic distribution can be described by the following matrix equation:
M = C • T
Where:
-
M is the vector of the measured relative intensities of the mass isotopologues.
-
C is the correction matrix, which describes the contribution of natural abundance.
-
T is the vector of the true relative intensities of the labeled isotopologues.
To find the true distribution, this equation is inverted:
T = C⁻¹ • M
The correction matrix (C) is constructed based on the elemental formula of the molecule and the probabilities of each isotope's occurrence. Each element of the matrix Cᵢⱼ represents the probability that the j-th true isotopologue contributes to the i-th measured mass peak due to natural abundance.
References
- 1. benchchem.com [benchchem.com]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. USGS WRIR 01-4222: Compilation of Minimum and Maximum Isotope Ratios of Selected Elements in Naturally Occurring Terrestrial Materials and Reagents [pubs.usgs.gov]
- 7. Isotopic Abundances [chemlin.org]
- 8. Isotopic Abundances of the Elements | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
A Comprehensive Technical Guide to Utilizing Uridine 5'-monophosphate-¹⁵N₂ in Academic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Uridine (B1682114) 5'-monophosphate-¹⁵N₂ (¹⁵N₂-UMP), a stable isotope-labeled nucleotide crucial for a variety of applications in academic research and drug development. This document details the suppliers, key applications, experimental considerations, and relevant biochemical pathways associated with ¹⁵N₂-UMP, offering a valuable resource for investigators employing metabolic labeling, NMR spectroscopy, and mass spectrometry to elucidate the dynamics of RNA synthesis, metabolism, and function.
Introduction to Uridine 5'-monophosphate-¹⁵N₂
Uridine 5'-monophosphate (UMP) is a fundamental building block of ribonucleic acid (RNA) and a key intermediate in pyrimidine (B1678525) metabolism. The incorporation of two stable ¹⁵N isotopes into the uracil (B121893) base of UMP creates a powerful tool for tracing the fate of uridine in cellular processes. This labeling strategy allows for the differentiation of newly synthesized RNA from the pre-existing pool, enabling precise quantification of RNA dynamics. Its primary applications in academic research include biomolecular NMR for structural and dynamic studies of RNA, metabolic labeling to track RNA synthesis and turnover, and as an internal standard for quantitative analysis by mass spectrometry.
Sourcing Uridine 5'-monophosphate-¹⁵N₂ for Research
Several reputable suppliers provide high-quality Uridine 5'-monophosphate-¹⁵N₂ for academic and commercial research. When selecting a supplier, it is crucial to consider factors such as isotopic enrichment, chemical purity, and the availability of different salt forms.
| Supplier | Product Name | Isotopic Enrichment | Chemical Purity | Available Forms |
| Sigma-Aldrich | Uridine-¹⁵N₂ 5′-monophosphate disodium (B8443419) salt | ≥98 atom % ¹⁵N | ≥95% (CP) | Disodium salt |
| Cambridge Isotope Laboratories, Inc. | Uridine 5′-monophosphate (¹⁵N₂, 96-98%) | 96-98% ¹⁵N | ≥98% | Free acid, Lithium salt |
| MedChemExpress | Uridine-5'-monophosphate-¹⁵N₂ disodium | Not specified | High purity | Disodium salt |
| Eurisotop (a subsidiary of Cambridge Isotope Laboratories, Inc.) | URIDINE 5'-MONOPHOSPHATE (15N2, 96-98%) | 96-98% | 98% | Not specified |
Key Applications and Experimental Methodologies
The utilization of ¹⁵N₂-UMP spans several advanced analytical techniques, each requiring specific experimental protocols for optimal results.
Metabolic Labeling of RNA
Metabolic labeling with ¹⁵N₂-UMP allows for the direct measurement of RNA synthesis and degradation rates. This is achieved by introducing the labeled nucleotide into cell culture media, where it is taken up by cells and incorporated into newly transcribed RNA.
Experimental Workflow for Metabolic Labeling:
Caption: Workflow for metabolic labeling of RNA with ¹⁵N₂-UMP.
Detailed Protocol for Metabolic Labeling and RNA Extraction:
-
Cell Culture: Plate cells at a desired density and allow them to reach the desired confluency. The specific cell line and growth conditions will influence the optimal labeling time and concentration of ¹⁵N₂-UMP.
-
Labeling: Replace the standard growth medium with a medium containing ¹⁵N₂-Uridine 5'-monophosphate. The final concentration of the labeled UMP should be optimized for each cell type, but a starting point of 100-200 µM is often used.
-
Incubation: Incubate the cells for a predetermined period to allow for the incorporation of the labeled nucleotide into newly synthesized RNA. The incubation time can range from a few hours to several days, depending on the research question and the turnover rate of the RNA species of interest.
-
Cell Harvest and Lysis: After the labeling period, harvest the cells and lyse them using a suitable reagent, such as TRIzol, to preserve RNA integrity.
-
RNA Extraction: Perform total RNA extraction following a standard protocol, such as the TRIzol-chloroform method. This involves phase separation to isolate the RNA-containing aqueous phase.[1][2]
-
RNA Precipitation and Washing: Precipitate the RNA from the aqueous phase using isopropanol, followed by washing with ethanol (B145695) to remove contaminants.[1][2]
-
RNA Quantification and Quality Control: Resuspend the purified RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer. The integrity of the RNA should be assessed by gel electrophoresis.
NMR Spectroscopy of ¹⁵N-Labeled RNA
NMR spectroscopy is a powerful technique for determining the structure and dynamics of RNA molecules at atomic resolution. The incorporation of ¹⁵N labels significantly enhances the resolution and information content of NMR spectra.
Experimental Protocol for NMR Sample Preparation:
-
In Vitro Transcription: Synthesize the RNA of interest in vitro using a T7 RNA polymerase-based system with ¹⁵N-labeled UTP derived from ¹⁵N₂-UMP.
-
Purification: Purify the labeled RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC) to ensure high purity.[]
-
Sample Preparation: Dissolve the purified, labeled RNA in a suitable NMR buffer (e.g., containing 10-25 mM sodium phosphate, 25-100 mM NaCl, and 0.1 mM EDTA, pH 6.0-7.0). For solid samples, dissolve approximately 5-25 mg in about 0.6 mL of deuterated solvent.[4][5][6]
-
Filtering: Filter the sample to remove any particulate matter that could interfere with the NMR measurement.[4]
-
NMR Data Acquisition: Acquire NMR data on a high-field spectrometer equipped with a cryoprobe. A variety of 1D and 2D NMR experiments, such as ¹H-¹⁵N HSQC, can be performed to probe the structure and dynamics of the RNA.
LC-MS/MS Analysis for Quantitative Studies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying the incorporation of ¹⁵N labels into RNA.
Experimental Protocol for LC-MS/MS Analysis:
-
RNA Digestion: Digest the ¹⁵N-labeled RNA to its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[7]
-
Chromatographic Separation: Separate the resulting nucleosides using a C18 reverse-phase column with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[7][8]
-
Mass Spectrometry Analysis: Analyze the eluting nucleosides using a mass spectrometer operating in positive ion mode. Monitor the specific mass-to-charge ratio (m/z) transitions for both unlabeled uridine and ¹⁵N₂-uridine to quantify the level of incorporation.[8][9][10]
Table of LC-MS/MS Parameters for Nucleoside Analysis:
| Parameter | Setting |
| Column | C18 Reverse-Phase |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 150-200 µL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS1 Scan Range | 200–800 m/z |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |
Biochemical Pathways Involving Uridine Monophosphate
The incorporation of ¹⁵N₂-UMP into RNA is governed by the cellular pyrimidine metabolic pathways. Understanding these pathways is essential for designing and interpreting metabolic labeling experiments.
De Novo Pyrimidine Synthesis
In the de novo synthesis pathway, UMP is synthesized from simple precursors, including bicarbonate, aspartate, and glutamine.[11][12][13] This pathway is particularly active in proliferating cells.
Caption: De novo pyrimidine synthesis pathway leading to UMP.
Uridine Salvage Pathway
The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, such as uridine, to synthesize nucleotides.[14][15][16] This pathway is crucial for tissues with low de novo synthesis capacity.
Caption: Uridine salvage pathway for the synthesis of pyrimidine nucleotides.
Conclusion
Uridine 5'-monophosphate-¹⁵N₂ is an indispensable tool for researchers investigating the intricate world of RNA biology. Its application in metabolic labeling, coupled with advanced analytical techniques like NMR and mass spectrometry, provides unparalleled insights into the dynamic processes of RNA synthesis, degradation, and function. This guide offers a foundational understanding and practical protocols to facilitate the successful implementation of ¹⁵N₂-UMP in a wide range of research settings. For further details on specific applications and troubleshooting, consulting the cited literature is highly recommended.
References
- 1. escholarship.org [escholarship.org]
- 2. Protocol for detecting glycoRNAs using metabolic labeling and northwestern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Sample Preparation [nmr.chem.umn.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. protocols.io [protocols.io]
- 8. Nucleoside analysis with liquid chromatographyâtandem mass spectrometry (LCâMS/MS) â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 9. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mnkjournals.com [mnkjournals.com]
- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 12. microbenotes.com [microbenotes.com]
- 13. De novo nucleotide biosynthetic pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Nucleotide salvage - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 15N2-labeled Uridine Monophosphate (UMP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical characteristics of 15N2-labeled Uridine Monophosphate (UMP), a crucial tool in metabolic research and drug development. This document details its properties, analytical methodologies for its characterization, and its role in biological pathways, offering a valuable resource for researchers utilizing this stable isotope-labeled compound.
Core Physical and Chemical Characteristics
15N2-labeled UMP is a stable isotope-labeled analog of Uridine Monophosphate, where the two nitrogen atoms in the uracil (B121893) base are replaced with the heavy isotope ¹⁵N. This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry-based metabolic studies. While many of its physical and chemical properties are comparable to its unlabeled counterpart, the key difference lies in its molecular weight.
Table 1: Physical and Chemical Properties of UMP and 15N2-labeled UMP
| Property | Unlabeled UMP | 15N2-labeled UMP | Data Source/Citation |
| Appearance | White to off-white powder/solid | White to off-white powder/solid | [Generic supplier data] |
| Molecular Formula | C₉H₁₃N₂O₉P | C₉H₁₃¹⁵N₂O₉P | [1] |
| Molecular Weight | 324.18 g/mol | 326.17 g/mol | [1][2] |
| Melting Point | 202 °C (decomposes) | Not specified, expected to be similar to unlabeled UMP | [2] |
| Solubility | Soluble in water (50 mg/mL), methanol (B129727) | Soluble in water (Disodium salt: 100 mM) | [3][4] |
| pKa | 1.0, 6.4, 9.5 | Not specified, expected to be very similar to unlabeled UMP | [2] |
| Storage Conditions | -20°C, protect from light | -20°C, protect from light | [1] |
Table 2: Supplier-Specific Data for 15N2-labeled UMP
| Supplier | Product Form | Isotopic Purity | Chemical Purity |
| Cambridge Isotope Laboratories, Inc. | Neat (Individual) | 96-98% ¹⁵N | >98% |
| Sigma-Aldrich | Disodium salt, solid | ≥98 atom % ¹⁵N | ≥95% (CP) |
Biological Role and Signaling Pathway
Uridine Monophosphate (UMP) is a central molecule in nucleotide metabolism, serving as the precursor for all pyrimidine (B1678525) nucleotides required for RNA and DNA synthesis.[5] The de novo synthesis of UMP is a fundamental metabolic pathway.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the chemical purity of 15N2-labeled UMP.
Objective: To separate and quantify UMP from potential impurities.
Materials:
-
15N2-labeled UMP sample
-
HPLC grade water
-
HPLC grade methanol or acetonitrile (B52724)
-
Phosphate buffer (e.g., potassium phosphate, pH 6.0)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of methanol or acetonitrile in a phosphate buffer. A common starting point is a low organic concentration (e.g., 5% methanol) ramped up to a higher concentration (e.g., 50% methanol) over 20-30 minutes.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the 15N2-labeled UMP in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions to create a calibration curve if quantitative analysis of impurities is required.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared standard solutions and the sample solution.
-
Monitor the elution profile at a suitable wavelength, typically around 260 nm for uracil-containing compounds.
-
-
Data Analysis:
-
Identify the peak corresponding to UMP based on its retention time compared to a standard.
-
Calculate the purity by the area normalization method: Purity (%) = (Area of UMP peak / Total area of all peaks) x 100.[6]
-
Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the isotopic enrichment and molecular weight of 15N2-labeled UMP.
Objective: To determine the accurate mass and the percentage of ¹⁵N incorporation.
Materials:
-
15N2-labeled UMP sample
-
Unlabeled UMP standard
-
Mass spectrometer (e.g., LC-MS with a high-resolution mass analyzer like TOF or Orbitrap)
-
HPLC-grade water and acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation: Dissolve a small amount of 15N2-labeled UMP and unlabeled UMP in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 µg/mL.
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire mass spectra in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
For unlabeled UMP, the expected m/z for [C₉H₁₂N₂O₉P]⁻ is approximately 323.03.
-
For 15N2-labeled UMP, the expected m/z for [C₉H₁₂¹⁵N₂O₉P]⁻ is approximately 325.03.
-
-
Data Analysis:
-
Compare the measured mass of the 15N2-labeled UMP to the theoretical mass to confirm its identity.
-
Determine the isotopic enrichment by analyzing the isotopic distribution of the molecular ion peak. The relative intensities of the M+0, M+1, and M+2 peaks will indicate the percentage of molecules that are unlabeled, singly labeled, and doubly labeled with ¹⁵N, respectively. Specialized software can be used for deconvolution and accurate calculation of isotopic enrichment.[7][8]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes a general approach for the structural confirmation of 15N2-labeled UMP.
Objective: To confirm the molecular structure and the position of the ¹⁵N labels.
Materials:
-
15N2-labeled UMP sample (typically 1-5 mg)
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer equipped with a probe capable of detecting ¹H and ¹⁵N.
Procedure:
-
Sample Preparation: Dissolve the 15N2-labeled UMP sample in the deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals of the ribose and uracil moieties.
-
Acquire a ¹⁵N NMR spectrum. Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, this can be time-consuming. For enriched samples, direct detection is feasible.
-
Alternatively, and more commonly, acquire a 2D ¹H-¹⁵N heteronuclear correlation spectrum (e.g., HSQC or HMQC). This experiment correlates the ¹⁵N nuclei with their directly attached protons.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, the chemical shifts and coupling patterns should be consistent with the structure of UMP.
-
In the ¹H-¹⁵N HSQC/HMQC spectrum, cross-peaks will be observed for the N-H protons of the uracil ring, confirming the location of the ¹⁵N labels. The chemical shifts of the ¹⁵N nuclei can also be determined from this experiment.
-
Experimental Workflow: 15N Metabolic Tracer Study
15N2-labeled UMP can be used as a tracer to study pyrimidine nucleotide metabolism and its contribution to various cellular processes. The following is a generalized workflow for such a study.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. torontech.com [torontech.com]
- 7. almacgroup.com [almacgroup.com]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Biosynthesis Pathway of Uridine 5'-monophosphate for Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Uridine (B1682114) 5'-monophosphate (UMP), a critical precursor for pyrimidine (B1678525) nucleotides essential for DNA and RNA synthesis.[1] This document details both the de novo and salvage pathways of UMP synthesis, with a focus on isotopic labeling strategies for research and drug development applications. It includes summaries of quantitative data, detailed experimental protocols, and visual diagrams of the metabolic pathways and experimental workflows.
Introduction to UMP Biosynthesis
Uridine 5'-monophosphate (UMP) is the foundational molecule for all pyrimidine nucleotides.[2] Cells can synthesize UMP through two primary routes: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[3] The choice between these pathways is often dependent on the cell type and its metabolic state, with rapidly dividing cells, such as cancer cells, frequently upregulating the de novo pathway.[4] Understanding and manipulating these pathways is crucial for various research applications, including metabolic flux analysis and the development of novel therapeutics.
The De Novo Biosynthesis Pathway of UMP
The de novo synthesis of UMP is a six-step enzymatic process that occurs in the cytoplasm, with one step taking place in the mitochondria.[5][6] This pathway utilizes simple molecules like bicarbonate, glutamine, and aspartate to construct the pyrimidine ring.[1][7]
The key enzymatic steps are:
-
Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This reaction is catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) and is the rate-limiting and major regulatory step in mammals.[6][8]
-
Carbamoyl Aspartate Formation: Aspartate Transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form N-carbamoyl-L-aspartate.[5][9]
-
Ring Closure: Dihydroorotase (DHOase) facilitates the intramolecular cyclization of N-carbamoyl-L-aspartate to form dihydroorotate (B8406146).[9] In mammals, CPSII, ATCase, and DHOase exist as a single multifunctional protein called CAD.[9]
-
Oxidation of Dihydroorotate: Dihydroorotate Dehydrogenase (DHODH) , a mitochondrial enzyme, oxidizes dihydroorotate to orotate (B1227488).[6][9]
-
Orotate Phosphoribosylation: UMP Synthase , a bifunctional enzyme, first catalyzes the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming orotidine (B106555) 5'-monophosphate (OMP). This activity is carried out by its orotate phosphoribosyltransferase (OPRT) domain.[6][10]
-
Decarboxylation of OMP: The second function of UMP Synthase , catalyzed by its orotidine-5'-monophosphate decarboxylase (OMPDC) domain, is the decarboxylation of OMP to yield UMP.[6][10]
Regulation of the De Novo Pathway
The de novo pathway is tightly regulated to meet the cell's demand for pyrimidines. The primary point of regulation is the allosteric inhibition of Carbamoyl Phosphate Synthetase II (CPSII) by the downstream product Uridine Triphosphate (UTP).[6] Conversely, 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP act as allosteric activators of CPSII.[6]
The Salvage Pathway of UMP Biosynthesis
The salvage pathway provides a more energy-efficient route to UMP by recycling pyrimidine bases (uracil) and nucleosides (uridine) derived from the breakdown of nucleic acids or from extracellular sources.[11] This pathway is particularly important in non-proliferating cells.
The key enzymes in the salvage pathway for UMP synthesis are:
-
Uridine Phosphorylase: This enzyme catalyzes the reversible phosphorolysis of uridine to uracil (B121893) and ribose-1-phosphate.[12]
-
Uridine Kinase: This enzyme phosphorylates uridine to UMP using ATP.
-
Uracil Phosphoribosyltransferase (UPRT): This enzyme converts uracil to UMP by adding a ribose-5-phosphate group from PRPP.[11]
Quantitative Data on UMP Biosynthesis Enzymes
The following table summarizes available kinetic parameters for the key human enzymes involved in the de novo biosynthesis of UMP. It is important to note that these values can vary depending on the experimental conditions, such as pH, temperature, and the presence of allosteric effectors.
| Enzyme | Substrate(s) | Km | Vmax or kcat | Organism/Source |
| Carbamoyl Phosphate Synthetase II (CPSII) | NH3 | 26 µM (low ATP) - 166 µM (high ATP) | - | Mammalian |
| Bicarbonate | 1.4 mM | - | Mammalian | |
| Aspartate Transcarbamoylase (ATCase) | Carbamoyl Phosphate | Varies | - | Human cell lines |
| Aspartate | Varies | - | Human cell lines | |
| Dihydroorotate Dehydrogenase (DHODH) | Dihydroorotate | 0 - 1 mM (varied) | - | Human |
| Coenzyme QD | 0 - 0.1 mM (varied) | - | Human | |
| UMP Synthase (OMPDC activity) | Orotidine 5'-monophosphate | 16.6 µM | kcat = 0.75 s-1 | Human |
Data compiled from multiple sources, and experimental conditions may vary.[4][7][13][14]
Isotopic Labeling Strategies for UMP Biosynthesis
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and quantify fluxes through metabolic pathways. For UMP biosynthesis, labeling can be achieved through both the de novo and salvage pathways using isotopically enriched precursors.
Labeling via the De Novo Pathway
-
13C-Glucose: Labeled glucose is a versatile precursor that can introduce 13C into multiple positions of the ribose moiety of UMP through the pentose (B10789219) phosphate pathway. It can also contribute to the aspartate backbone via the TCA cycle.
-
15N-Glutamine: Labeled glutamine is the primary nitrogen donor for the pyrimidine ring, specifically at position 3.[15] This allows for targeted labeling of the uracil base.
-
13C-Bicarbonate: This precursor directly incorporates a labeled carbon at position 2 of the pyrimidine ring.
-
13C, 15N-Aspartate: Labeled aspartate contributes atoms N1, C4, C5, and C6 to the pyrimidine ring.
Labeling via the Salvage Pathway
-
Labeled Uracil: Providing cells with isotopically labeled uracil (e.g., 13C, 15N-uracil) will lead to the synthesis of labeled UMP via the action of Uracil Phosphoribosyltransferase (UPRT).[16]
-
Labeled Uridine: Similarly, labeled uridine can be used as a precursor for labeled UMP synthesis through the action of Uridine Kinase.[17]
Experimental Protocols
The following sections provide detailed methodologies for key experiments in the study of UMP biosynthesis and labeling.
Protocol for 13C-Glucose Labeling of UMP in Adherent Mammalian Cells
This protocol describes the labeling of UMP in cultured mammalian cells using 13C-glucose, followed by metabolite extraction for mass spectrometry analysis.
Materials:
-
Adherent mammalian cells of interest
-
Complete culture medium
-
Glucose-free culture medium
-
13C6-D-Glucose
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Acetonitrile (B52724), ice-cold
-
Water (LC-MS grade), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to the desired confluency (typically 70-80%) in complete culture medium.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free medium with 10% dFBS and the desired concentration of 13C6-D-Glucose (e.g., 11 mM).[18]
-
Labeling:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared 13C-glucose labeling medium to the cells.
-
Incubate the cells for the desired labeling time (e.g., 24 hours for steady-state labeling, or shorter time points for kinetic flux analysis).[18]
-
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.[19]
-
Incubate on ice for 10 minutes.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extract at -80°C until analysis.
-
Protocol for LC-MS/MS Analysis of Labeled UMP
This protocol outlines the general steps for analyzing the extracted labeled UMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation and Columns:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
A suitable column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column with an ion-pairing agent.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile in water).
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the LC column.
-
Use a gradient elution program with mobile phases appropriate for the chosen column to separate UMP from other metabolites.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode.
-
For targeted analysis on a triple quadrupole mass spectrometer, use Multiple Reaction Monitoring (MRM) to detect the specific transition for UMP (e.g., m/z 323 -> m/z 97 for unlabeled UMP). Create MRM transitions for the expected isotopologues of labeled UMP (e.g., m/z 324, 325, etc.).
-
For untargeted analysis on a high-resolution mass spectrometer, acquire full scan data to identify all isotopologues of UMP based on their accurate mass.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of UMP.
-
Correct for the natural abundance of isotopes to determine the fractional enrichment of the label.
-
Use this data for metabolic flux analysis.
-
Protocol for NMR Analysis of 13C-Labeled UMP
This protocol provides a general outline for the analysis of 13C-labeled UMP using Nuclear Magnetic Resonance (NMR) spectroscopy.
Sample Preparation:
-
The extracted and purified labeled UMP sample should be dissolved in a suitable NMR buffer (e.g., a phosphate buffer in D2O).
-
The concentration of the sample should be as high as possible, typically in the range of 0.3-0.5 mM for 13C-labeled proteins, which can be a reference for nucleotides.[20]
NMR Data Acquisition:
-
Spectrometer Setup: Use a high-field NMR spectrometer equipped with a cryoprobe for optimal sensitivity.
-
1D 13C Spectrum: Acquire a simple 1D 13C spectrum to observe the labeled carbon positions. Key parameters to set include:
-
Pulse Program: A standard 13C pulse program with proton decoupling (e.g., zgdc30 on Bruker spectrometers).[21]
-
Spectral Width (sw): Set to cover the expected chemical shift range of UMP carbons.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a common starting point.
-
-
2D Heteronuclear Spectra: For more detailed analysis and assignment, acquire 2D heteronuclear correlation spectra, such as a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment. This will show the correlation between each carbon and its directly attached proton(s).
Data Processing and Analysis:
-
Processing: Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
Identify the signals corresponding to the labeled carbons in the UMP molecule based on their chemical shifts.
-
The intensity of the signals can be used to determine the relative enrichment at different positions.
-
The coupling patterns between adjacent 13C nuclei can provide information about the connectivity of the labeled atoms.
-
Conclusion
This guide has provided a detailed overview of the biosynthesis of Uridine 5'-monophosphate, covering both the de novo and salvage pathways. The included quantitative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolism, cancer biology, and therapeutic development. The ability to isotopically label and trace UMP through these pathways is a powerful tool for understanding cellular physiology and for identifying and validating novel drug targets. By applying the methodologies described herein, researchers can gain deeper insights into the intricate regulation of nucleotide metabolism and its role in health and disease.
References
- 1. A practical method for uniform isotopic labeling of recombinant proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Aspartate Transcarbamoylase (ATCase) - Proteopedia, life in 3D [proteopedia.org]
- 6. Uridine monophosphate synthase - Wikipedia [en.wikipedia.org]
- 7. Kinetic parameters of aspartate transcarbamylase in human normal and tumoral cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 9. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Intrinsic activity and stability of bifunctional human UMP synthase and its two separate catalytic domains, orotate phosphoribosyltransferase and orotidine-5'-phosphate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 20. benchchem.com [benchchem.com]
- 21. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Understanding the metabolism of 15N-labeled uridine nucleotides
An In-depth Technical Guide to the Metabolism of 15N-Labeled Uridine (B1682114) Nucleotides
Introduction
Uridine nucleotides are fundamental building blocks for a vast array of biological processes. As pyrimidine (B1678525) nucleosides, they are essential for the synthesis of RNA, a cornerstone of gene expression and regulation.[1] Beyond this central role, they are critical for the biosynthesis of glycogen (B147801) (as UDP-glucose), phospholipids (B1166683) (as CDP-choline), and protein glycosylation (as UDP-GlcNAc).[2][3] Given their importance, particularly in highly proliferative cells such as cancer cells, the pathways governing their synthesis and utilization are of significant interest to researchers and drug developers.[4][5]
Stable isotope tracing, utilizing molecules labeled with heavy isotopes like Nitrogen-15 (¹⁵N), is a powerful technique to delineate metabolic pathways and quantify their activity, or flux.[6][7] By introducing a ¹⁵N-labeled precursor, such as ¹⁵N-uridine, into a biological system, scientists can track the nitrogen atoms as they are incorporated into downstream metabolites. This guide provides a technical overview of the metabolic fate of ¹⁵N-labeled uridine nucleotides, detailing the core pathways, experimental protocols for tracing studies, and the presentation of quantitative data.
Core Metabolic Pathways for Uridine Nucleotide Synthesis
Cells generate uridine nucleotides through two primary routes: the de novo synthesis pathway and the salvage pathway.[8]
-
De Novo Synthesis: This pathway builds the pyrimidine ring from simpler precursors like glutamine, aspartate, and bicarbonate. Glutamine serves as a key nitrogen donor in this process.[9] The pathway culminates in the synthesis of Uridine Monophosphate (UMP), which is then sequentially phosphorylated to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP).[3] Tracing experiments using ¹⁵N-labeled glutamine can elucidate the activity of this pathway.[10]
-
Salvage Pathway: This pathway recycles pre-existing nucleosides and nucleobases from the breakdown of nucleic acids or from extracellular sources.[11] When cells are supplied with exogenous ¹⁵N-labeled uridine, it is readily taken up and phosphorylated by Uridine-Cytidine Kinase (UCK) to form ¹⁵N-UMP.[3] This is the most direct way to study the incorporation of uridine into the nucleotide pool and subsequently into RNA.
The diagram below illustrates how ¹⁵N-labeled precursors are incorporated into the uridine nucleotide pool and downstream biomolecules through both de novo and salvage pathways.
Caption: Metabolic pathways for the incorporation of ¹⁵N from precursors into uridine nucleotides.
Experimental Protocols for ¹⁵N-Uridine Tracing
Stable isotope tracing of uridine nucleotide metabolism typically involves cell culture, labeling with a ¹⁵N-tracer, metabolite extraction, and analysis by mass spectrometry. The following is a generalized protocol.
1. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells (e.g., human cancer cell lines) at a desired density in standard culture medium and grow to ~60-70% confluency.
-
Media Switch: Remove the standard medium and wash cells once with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add pre-warmed culture medium containing the ¹⁵N-labeled tracer. For salvage pathway analysis, this is typically medium with ¹⁵N₂, 98% Uridine.[1] The concentration and labeling duration can vary depending on the experimental goals, with time points ranging from minutes to over 24 hours to achieve isotopic steady state.[7]
2. Metabolite Extraction
-
Quenching Metabolism: To halt all enzymatic activity instantly, wash the cells rapidly with an ice-cold 75 mM ammonium (B1175870) carbonate solution.[12] Immediately after, snap-freeze the plate by placing it on liquid nitrogen.[12]
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the frozen cells. Scrape the cells and transfer the cell lysate into a microcentrifuge tube.
-
Phase Separation: Centrifuge the lysate at high speed (~16,000 x g) at 4°C for 15 minutes.[13] The supernatant contains the polar metabolites, including uridine nucleotides. The pellet contains proteins, DNA, and lipids.
-
RNA Hydrolysis (Optional): To analyze ¹⁵N incorporation into RNA, the pellet can be treated with nuclease enzymes to break it down into individual ribonucleosides for analysis.
3. Mass Spectrometry Analysis
-
Chromatography: Separate the extracted metabolites using liquid chromatography (LC), often employing a method like HILIC (Hydrophilic Interaction Liquid Chromatography) which is well-suited for polar molecules.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF).[14] The instrument measures the mass-to-charge ratio (m/z) of the ions, allowing for the differentiation between unlabeled (¹⁴N) and labeled (¹⁵N) versions of each metabolite.
-
Data Acquisition: The mass spectrometer detects the different mass isotopologues for each uridine nucleotide (e.g., UMP M+0, UMP M+1, UMP M+2), which correspond to molecules containing zero, one, or two ¹⁵N atoms, respectively.
The workflow for a typical ¹⁵N-uridine tracing experiment is visualized below.
Caption: A sequential workflow for a typical ¹⁵N stable isotope tracing experiment.
Quantitative Data Presentation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. This data can be used to calculate key metrics like fractional enrichment, which represents the percentage of a metabolite pool that has incorporated the isotope.
Table 1: Illustrative Time-Course of ¹⁵N Fractional Enrichment in Uridine Nucleotides. This table shows representative data from an experiment where cells were cultured with medium containing ¹⁵N₂-Uridine. The fractional enrichment (FE) indicates the proportion of each nucleotide pool that has become labeled with ¹⁵N over time.
| Time Point | UMP M+2 FE (%) | UDP M+2 FE (%) | UTP M+2 FE (%) |
| 0 min | 0.1 | 0.1 | 0.1 |
| 15 min | 45.2 | 25.8 | 15.3 |
| 60 min | 85.6 | 70.1 | 58.9 |
| 4 hours | 96.1 | 94.5 | 92.3 |
| 24 hours | 98.5 | 98.6 | 98.5 |
Note: Data are illustrative examples based on typical experimental outcomes where precursor pools label faster than downstream product pools, eventually reaching a steady state close to the tracer's enrichment level.
Table 2: Illustrative Contribution of De Novo vs. Salvage Pathways. By using specific tracers ([amide-¹⁵N]-Glutamine for de novo, ¹⁵N₂-Uridine for salvage), the relative contribution of each pathway to the UMP pool can be estimated.[10]
| Cell Type | Tracer | UMP Labeled Pool (%) | Pathway Contribution |
| Differentiated Cells | [amide-¹⁵N]-Glutamine | 5.3% | De Novo (Low) |
| Proliferating Cancer Cells | [amide-¹⁵N]-Glutamine | 48.7% | De Novo (High) |
| Differentiated Cells | [¹⁵N₂]-Uridine | 92.1% | Salvage (High) |
| Proliferating Cancer Cells | [¹⁵N₂]-Uridine | 50.5% | Salvage (High) |
Note: Data are illustrative, reflecting the common observation that rapidly proliferating cells often upregulate both de novo and salvage pathways to meet high nucleotide demand.[5]
Signaling and Regulatory Networks
The metabolism of uridine nucleotides is tightly regulated and can influence cellular signaling, particularly in the context of cancer and immunology.
A notable example involves the enzyme Cytidine (B196190) Deaminase (CDA), which converts cytidine to uridine. In certain immunotherapy-resistant tumors, elevated CDA levels in cancer cells increase the intracellular pool of uridine, leading to higher production and secretion of UDP.[15] This extracellular UDP then acts on the P2Y₆ receptor on tumor-associated macrophages (TAMs), promoting an immunosuppressive phenotype that hinders the anti-tumor immune response.[15] Targeting CDA can therefore reduce UDP secretion and help reprogram the tumor microenvironment to be more receptive to immunotherapy.
The diagram below outlines this critical signaling pathway.
Caption: Signaling pathway linking CDA in cancer cells to macrophage-mediated immunosuppression.
Conclusion
The study of ¹⁵N-labeled uridine nucleotide metabolism provides invaluable insights into fundamental cellular processes. Through stable isotope tracing and mass spectrometry, researchers can quantify the flux through key biosynthetic pathways, determine the relative contributions of de novo versus salvage synthesis, and uncover novel regulatory mechanisms. This technical approach is particularly crucial in cancer research, where the unique metabolic dependencies of tumor cells present opportunities for therapeutic intervention. The ability to track these pathways in detail allows for a deeper understanding of disease states and aids in the development of next-generation therapies targeting cellular metabolism.
References
- 1. Uridine (¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. Nucleotide Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. Emerging roles of nucleotide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of nucleotide metabolism in cancer development: progress and prospect | Aging [aging-us.com]
- 5. Uridine-sensitized screening identifies genes and metabolic regulators of nucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. uknowledge.uky.edu [uknowledge.uky.edu]
- 12. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jianhaidulab.com [jianhaidulab.com]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. Nucleotide metabolism in cancer cells fuels a UDP-driven macrophage cross-talk, promoting immunosuppression and immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Uridine 5'-monophosphate-15N2: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and experimental considerations for Uridine 5'-monophosphate-15N2 (UMP-15N2). The information presented is intended to ensure the safe and effective use of this isotopically labeled compound in a laboratory setting. The safety and handling procedures for the 15N2-labeled form are identical to those of the unlabeled compound.
Compound Identification and Properties
Uridine 5'-monophosphate is a pyrimidine (B1678525) ribonucleoside 5'-monophosphate, a fundamental building block of RNA. The 15N2 designation indicates the uniform labeling of the two nitrogen atoms within the uracil (B121893) base with the stable isotope Nitrogen-15. This isotopic labeling makes it a valuable tool for a range of biochemical and metabolic studies.
Table 1: Physical and Chemical Properties of Uridine 5'-monophosphate
| Property | Value |
| Chemical Formula | C₉H₁₃¹⁵N₂O₉P |
| Molecular Weight | 326.17 g/mol [1] |
| Appearance | White to off-white solid/powder |
| Solubility | Soluble in water |
| Storage Temperature | -20°C[1] |
Safety and Hazard Information
According to available Safety Data Sheets (SDS), Uridine 5'-monophosphate is not classified as a hazardous substance. However, as with all laboratory chemicals, appropriate safety precautions should be observed.
Table 2: Toxicological Data for Uridine 5'-monophosphate
| Test | Species | Route | Value |
| LD50 | Rat | Oral | >10,000 mg/kg |
| LD50 | Mouse | Intraperitoneal | 3500 mg/kg |
Note: This data is for the unlabeled compound and is considered applicable to the 15N2-labeled form.
Hazard Identification and Precautionary Measures
-
Hazard Statements: Not classified as hazardous.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
First Aid Measures
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and stability of this compound.
Handling Procedures
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.[1]
Experimental Protocols
This compound is primarily used as a tracer in metabolic studies and for structural analysis using nuclear magnetic resonance (NMR) spectroscopy. The following are generalized protocols for these applications.
Metabolic Labeling for Flux Analysis
This protocol outlines the general steps for using UMP-15N2 to trace nitrogen flux through metabolic pathways in cell culture.
-
Cell Culture: Grow cells in a standard culture medium to the desired confluence.
-
Labeling Medium Preparation: Prepare a culture medium that is identical to the standard medium but with this compound substituted for the unlabeled uridine.
-
Metabolic Labeling: Replace the standard medium with the labeling medium and incubate the cells for a specific period. The duration of labeling will depend on the metabolic pathway and the turnover rate of the metabolites of interest.
-
Metabolite Extraction: After incubation, quench the metabolism and extract the metabolites from the cells using a suitable solvent (e.g., cold methanol/water mixture).
-
Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or NMR to determine the incorporation of 15N into downstream metabolites.
Sample Preparation for Biomolecular NMR Spectroscopy
This protocol describes the general steps for preparing a sample of RNA incorporating UMP-15N2 for NMR analysis.
-
In Vitro Transcription: Synthesize the RNA of interest using an in vitro transcription reaction. In this reaction, use Uridine 5'-triphosphate-15N2 (UTP-15N2), which can be synthesized from UMP-15N2, as the source of labeled uridine.
-
RNA Purification: Purify the transcribed RNA using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Sample Preparation: Dissolve the purified, labeled RNA in a suitable NMR buffer.
-
NMR Data Acquisition: Acquire NMR spectra using appropriate pulse sequences to observe the 15N-labeled nuclei.
Signaling and Metabolic Pathways
Uridine 5'-monophosphate is a key intermediate in the de novo biosynthesis of pyrimidines. Understanding this pathway is crucial for designing and interpreting metabolic labeling experiments.
References
Methodological & Application
Application Notes and Protocols for Uridine 5'-monophosphate-15N2 in Biomolecular NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the use of Uridine (B1682114) 5'-monophosphate-15N2 (¹⁵N-UMP) in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The isotopic labeling of UMP with ¹⁵N offers a powerful tool for investigating protein-RNA interactions, characterizing binding events, and facilitating drug discovery efforts.
Application Notes
Uridine 5'-monophosphate (UMP) is a fundamental building block of RNA and a key intermediate in various metabolic pathways.[1][2] The use of ¹⁵N-labeled UMP in conjunction with NMR spectroscopy allows for the detailed study of its interactions with target proteins at atomic resolution. The primary technique employed is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides a unique fingerprint of the labeled molecule and its environment.[3]
Key Applications:
-
Binding Site Identification: By monitoring changes in the ¹H and ¹⁵N chemical shifts of a ¹⁵N-labeled protein upon titration with unlabeled UMP (or vice-versa), the residues involved in the binding interface can be identified. This technique, known as Chemical Shift Perturbation (CSP) or chemical shift mapping, is a cornerstone of interaction studies.[4][5][6]
-
Determination of Binding Affinity: The magnitude of chemical shift changes as a function of ligand concentration can be used to determine the dissociation constant (Kd) of the protein-UMP complex, providing quantitative information about the binding affinity.[7][8][9]
-
Structural Characterization of Protein-Ligand Complexes: The chemical shift perturbations observed can be used as restraints in computational docking and structure calculation to generate models of the protein-UMP complex.[2][9]
-
Drug Screening and Development: ¹⁵N-UMP can be used in competitive binding assays to screen for small molecules that bind to the UMP binding site on a target protein. This is a valuable approach in fragment-based drug discovery.[10]
Advantages of Using ¹⁵N-UMP:
-
High Sensitivity: The ¹H-¹⁵N HSQC experiment is a sensitive 2D NMR technique that allows for the detection of signals from ¹⁵N-labeled molecules at relatively low concentrations.[3]
-
Site-Specific Information: Each peak in the ¹H-¹⁵N HSQC spectrum corresponds to a specific nitrogen-hydrogen pair, providing residue-specific information about the interaction.[5]
-
Minimal Perturbation: Isotopic labeling with ¹⁵N is non-perturbative to the overall structure and function of the molecule.
Quantitative Data Presentation
The following table provides an example of chemical shift perturbation data obtained from a ¹H-¹⁵N HSQC titration experiment. The data is based on the study of the interaction between the Helicobacter pylori protein HP0268 and UMP. In this experiment, ¹⁵N-labeled HP0268 was titrated with unlabeled UMP, and the changes in the backbone amide ¹H and ¹⁵N chemical shifts were monitored.[11][12][13]
Table 1: Chemical Shift Perturbations in ¹⁵N-labeled HP0268 upon UMP Binding
| Residue | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Combined Chemical Shift Perturbation (Δδ_comb, ppm)* |
| Lys7 | 0.15 | 0.75 | 0.21 |
| Gly8 | 0.08 | 0.40 | 0.11 |
| Ile9 | 0.05 | 0.25 | 0.07 |
| Lys11 | 0.18 | 0.90 | 0.26 |
| Val12 | 0.06 | 0.30 | 0.08 |
| Asp42 | 0.09 | 0.45 | 0.13 |
| Lys43 | 0.20 | 1.00 | 0.28 |
| Gly44 | 0.07 | 0.35 | 0.10 |
| Phe45 | 0.11 | 0.55 | 0.16 |
| Asp50 | 0.04 | 0.20 | 0.06 |
| Glu54 | 0.03 | 0.15 | 0.04 |
*Combined Chemical Shift Perturbation is calculated using the formula: Δδ_comb = [ (Δδ_H)² + (α * Δδ_N)² ]^½, where α is a weighting factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N. For this table, a weighting factor of 0.2 was used for illustrative purposes.
Experimental Protocols
This section provides a detailed protocol for a typical NMR titration experiment to study the interaction between a ¹⁵N-labeled protein and unlabeled UMP.
1. Sample Preparation
-
¹⁵N-Labeled Protein:
-
Express the target protein in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Purify the ¹⁵N-labeled protein to >95% purity using standard chromatographic techniques.
-
Dialyze the protein into an appropriate NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5).
-
Concentrate the protein to a final concentration of 0.1-0.5 mM.
-
Add 5-10% D₂O to the final sample for the spectrometer lock.
-
-
Unlabeled UMP Stock Solution:
-
Prepare a concentrated stock solution of UMP (e.g., 50 mM) in the same NMR buffer used for the protein. Ensure the pH is readjusted after dissolving the UMP.
-
2. NMR Data Acquisition
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Lock the spectrometer using the D₂O in the sample.
-
Shim the magnetic field to obtain good resolution and lineshape.
-
-
¹H-¹⁵N HSQC Titration:
-
Initial Spectrum (Apo Protein): Record a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This will serve as the reference spectrum.
-
Titration Points: Add small aliquots of the concentrated UMP stock solution to the protein sample to achieve a series of increasing molar ratios of UMP to protein (e.g., 0.2:1, 0.5:1, 1:1, 2:1, 5:1, 10:1).
-
Data Collection at Each Point: After each addition of UMP, gently mix the sample and allow it to equilibrate for a few minutes. Record a ¹H-¹⁵N HSQC spectrum at each titration point using the same acquisition parameters as the initial spectrum.
-
Typical ¹H-¹⁵N HSQC Parameters:
| Parameter | Value |
| Pulse Program | hsqcetf3gpsi (or similar with sensitivity enhancement and water suppression) |
| Spectral Width (¹H) | 14 - 16 ppm |
| Spectral Width (¹⁵N) | 30 - 35 ppm |
| Carrier Frequency (¹H) | Centered on the water resonance (~4.7 ppm) |
| Carrier Frequency (¹⁵N) | Centered on the amide region (~118-120 ppm) |
| Number of Scans | 8 - 64 (depending on sample concentration) |
| Number of Increments (t1) | 128 - 256 |
| Recycle Delay | 1.0 - 1.5 s |
3. Data Processing and Analysis
-
Processing:
-
Process the 2D NMR data using software such as TopSpin, NMRPipe, or similar programs.
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Perform Fourier transformation, phasing, and baseline correction.
-
-
Analysis:
-
Peak Tracking: Overlay the ¹H-¹⁵N HSQC spectra from all titration points. Identify and track the chemical shift changes for each assigned backbone amide resonance.
-
Calculate Chemical Shift Perturbations: For each assigned residue, calculate the combined chemical shift perturbation (Δδ_comb) at each titration point using the formula mentioned in the data presentation section.
-
Binding Site Mapping: Residues with significant chemical shift perturbations are likely located at or near the UMP binding site. Map these residues onto the 3D structure of the protein to visualize the binding interface.
-
Dissociation Constant (Kd) Determination: For residues in fast exchange on the NMR timescale, plot the chemical shift perturbation as a function of the total ligand concentration. Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the Kd.
-
Visualizations
Caption: Experimental workflow for NMR titration and chemical shift perturbation analysis.
Caption: De novo pyrimidine (B1678525) biosynthesis pathway highlighting the central role of UMP.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR Detection Methods for Profiling RAS Nucleotide Cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Spectroscopy in Protein and Nucleic Acid Research | Bruker [bruker.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Human uridine 5′-monophosphate synthase stores metabolic potential in inactive biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Umpire Signs & Signals - UmpireBible [umpirebible.com]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based functional identification of Helicobacter pylori HP0268 as a nuclease with both DNA nicking and RNase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based functional identification of Helicobacter pylori HP0268 as a nuclease with both DNA nicking and RNase activities - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for 15N Metabolic Labeling of RNA with Uridine 5'-monophosphate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for the qualitative and quantitative analysis of biomolecules. The incorporation of ¹⁵N-labeled precursors into RNA enables detailed studies of RNA synthesis, turnover, and structure. This document provides a comprehensive protocol for the metabolic labeling of RNA in cultured mammalian cells using ¹⁵N-labeled Uridine (B1682114) 5'-monophosphate (¹⁵N UMP). Subsequent sections detail the experimental procedures, data analysis, and visualization of relevant biological pathways and workflows. The primary downstream applications for this technique include, but are not limited to, structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative analysis by mass spectrometry.
Principle of the Method
Mammalian cells can utilize exogenous uridine and its phosphorylated forms through the pyrimidine (B1678525) salvage pathway. When cultured in a medium supplemented with ¹⁵N UMP, the cells import the labeled monophosphate. Cellular kinases then sequentially phosphorylate ¹⁵N UMP to ¹⁵N Uridine 5'-diphosphate (¹⁵N UDP) and subsequently to ¹⁵N Uridine 5'-triphosphate (¹⁵N UTP). This ¹⁵N-labeled UTP, along with other naturally abundant ribonucleoside triphosphates, is then incorporated into newly synthesized RNA by RNA polymerases. The extent of ¹⁵N incorporation can be quantified to study RNA metabolism or utilized to provide additional spectral information in NMR-based structural studies.
Data Presentation
The efficiency of ¹⁵N labeling can vary depending on the cell type, the concentration of the ¹⁵N-labeled precursor, and the labeling time. The following table summarizes typical experimental parameters and expected outcomes for ¹⁵N RNA labeling.
| Parameter | Recommended Range | Notes |
| Cell Line | HeLa, HEK293, MCF-7 | Optimization may be required for other cell lines. |
| ¹⁵N Uridine Concentration | 100 µM - 500 µM | Higher concentrations may be toxic to some cell lines.[1] |
| Labeling Time | 4 - 24 hours | Shorter times are suitable for studying rapid RNA synthesis, while longer times increase overall labeling efficiency. |
| Expected ¹⁵N Incorporation | 5% - 30% | Highly dependent on cell proliferation rate and activity of the pyrimidine salvage pathway. |
Experimental Protocols
Protocol 1: ¹⁵N Metabolic Labeling of RNA in Cultured Mammalian Cells
This protocol describes the steps for metabolically labeling RNA in adherent mammalian cells with ¹⁵N Uridine.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
¹⁵N-Uridine (or ¹⁵N UMP) stock solution (100 mM in sterile water)
-
Phosphate-buffered saline (PBS), sterile
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
Procedure:
-
Cell Seeding: Seed the cells in a culture plate at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare the required volume of complete cell culture medium. Just before use, add the ¹⁵N-Uridine stock solution to the desired final concentration (e.g., 200 µM).
-
Labeling: When the cells reach the desired confluency, aspirate the old medium and wash the cells once with sterile PBS. Add the pre-warmed ¹⁵N-labeling medium to the cells.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 12 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Harvesting: After the incubation period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
RNA Isolation: Proceed immediately to total RNA isolation using a TRIzol-based method or a commercial RNA extraction kit according to the manufacturer's instructions. A detailed protocol for RNA isolation is provided below.
Protocol 2: Isolation of Total RNA from ¹⁵N-Labeled Mammalian Cells
This protocol provides a standard procedure for isolating total RNA from metabolically labeled cells.
Materials:
-
¹⁵N-labeled cell pellet
-
TRIzol reagent
-
75% Ethanol (B145695) (in nuclease-free water)
-
Nuclease-free water
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent per 5-10 x 10⁶ cells directly to the culture dish after removing the PBS wash. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Phase Separation: Incubate the lysate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used in the initial lysis. Mix by inverting and incubate at room temperature for 10 minutes.
-
Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
Washing: Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Final Centrifugation: Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove all of the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as this will make it difficult to dissolve. Resuspend the RNA in an appropriate volume of nuclease-free water.
Mandatory Visualizations
Caption: Pyrimidine Salvage Pathway for ¹⁵N UMP Incorporation into RNA.
Caption: Experimental Workflow for ¹⁵N Metabolic Labeling of RNA.
Downstream Applications
NMR Spectroscopy
¹⁵N-labeled RNA is invaluable for NMR-based structural and dynamics studies. The ¹⁵N isotopes provide an additional dimension of spectral information, which helps to resolve spectral overlap, a common challenge in NMR of large RNA molecules.[2] Specific NMR experiments can be designed to probe the environment of the ¹⁵N-labeled uridine residues, providing insights into base pairing, RNA folding, and interactions with other molecules.
Mass Spectrometry
Quantitative mass spectrometry can be used to determine the rate of RNA synthesis and degradation. By measuring the ratio of ¹⁵N-labeled to unlabeled RNA over time, researchers can calculate the kinetics of RNA turnover. This approach provides a dynamic view of the transcriptome, which is often more informative than static measurements of RNA abundance.
References
Application Notes and Protocols for Metabolic Flux Analysis of Pyrimidine Synthesis using Uridine 5'-monophosphate-15N2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Uridine 5'-monophosphate-15N2 (¹⁵N₂-UMP), allows for the precise tracking of atoms through metabolic pathways. This document provides detailed application notes and protocols for employing ¹⁵N₂-UMP in the study of pyrimidine (B1678525) synthesis, a critical pathway for nucleotide metabolism and cell proliferation. Understanding the dynamics of de novo and salvage pathways for pyrimidine synthesis is crucial in various research areas, including cancer biology, infectious diseases, and the development of novel therapeutics.
¹⁵N₂-UMP serves as a specific tracer for the pyrimidine salvage pathway. By monitoring the incorporation of the ¹⁵N label into downstream metabolites like Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP), researchers can quantify the contribution of the salvage pathway relative to the de novo synthesis pathway. This approach provides valuable insights into cellular strategies for nucleotide acquisition and the metabolic reprogramming that occurs in disease states.
Signaling Pathways and Experimental Workflow
The study of pyrimidine metabolism using ¹⁵N₂-UMP involves two key pathways: the de novo synthesis pathway and the salvage pathway. The experimental workflow encompasses cell culture with the stable isotope tracer, sample preparation, LC-MS/MS analysis, and data interpretation to determine metabolic fluxes.
Pyrimidine Synthesis Pathways
The following diagram illustrates the convergence of the de novo and salvage pathways at the level of UMP.
Application of 15N-UMP as an Internal Standard in Mass Spectrometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of endogenous metabolites is crucial for understanding cellular physiology, diagnosing diseases, and developing novel therapeutics. Uridine monophosphate (UMP) is a key intermediate in pyrimidine (B1678525) metabolism, serving as a precursor for the synthesis of RNA and other essential biomolecules. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become the gold standard for the sensitive and specific quantification of small molecules like UMP in complex biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby ensuring the accuracy and precision of the quantitative data.[1][2] 15N-labeled UMP (15N-UMP) is an ideal internal standard for UMP quantification as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar matrix effects, but is distinguishable by its mass-to-charge ratio (m/z).[1]
Principle
The principle of using 15N-UMP as an internal standard is based on isotope dilution mass spectrometry. A known amount of 15N-UMP is spiked into the biological sample at the earliest stage of sample preparation. The sample is then processed to extract the nucleotides. During LC-MS/MS analysis, both the endogenous (light) UMP and the spiked-in (heavy) 15N-UMP are monitored using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The ratio of the peak area of the endogenous UMP to the peak area of the 15N-UMP is used to calculate the concentration of UMP in the original sample. This ratio corrects for any loss of analyte during sample processing and any variations in ionization efficiency in the mass spectrometer.
Quantitative Data
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of UMP using 15N-UMP as an internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| UMP | 323.0 | 97.0 | 25 |
| 15N-UMP | 325.0 | 97.0 | 25 |
*Note: The precursor ion for 15N-UMP is calculated based on the incorporation of two 15N atoms. The product ion is assumed to be the same as that of unlabeled UMP, corresponding to the phosphate (B84403) group ([PO3H2]-), as the fragmentation is unlikely to involve the nitrogen atoms in the uracil (B121893) base under typical collision-induced dissociation conditions. These values should be experimentally verified.
Experimental Protocols
Materials
-
15N-UMP (≥98% isotopic purity)
-
UMP analytical standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Centrifuge tubes
-
Syringe filters (0.22 µm)
-
LC-MS vials
Sample Preparation: Nucleotide Extraction from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol to each well (for a 6-well plate). Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of 15N-UMP internal standard solution to each sample. The concentration should be in the mid-range of the expected endogenous UMP concentration.
-
Lysis and Precipitation: Vortex the tubes vigorously for 1 minute and incubate at -20°C for 30 minutes to facilitate cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for nucleotide separation.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50% B
-
12-12.1 min: 50-2% B
-
12.1-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Data Acquisition: Selected Reaction Monitoring (SRM) using the transitions listed in the quantitative data table.
Data Analysis
-
Integrate the peak areas for both UMP and 15N-UMP for each sample.
-
Calculate the peak area ratio (UMP / 15N-UMP).
-
Prepare a calibration curve by plotting the peak area ratio of a series of known concentrations of UMP standard (spiked with the same amount of 15N-UMP as the samples) against the concentration of UMP.
-
Determine the concentration of UMP in the biological samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualizations
Caption: De novo and salvage pathways for UMP biosynthesis.
Caption: UMP signaling alleviates obesity via the HIF2α-ACER2-Ceramide axis.
References
Application Notes and Protocols for In-cell NMR Studies of RNA Structure using ¹⁵N-Labeled Uridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the structure and dynamics of RNA within the complex and crowded environment of a living cell is paramount to elucidating its biological functions and developing targeted therapeutics. While in vitro methods provide foundational knowledge, they may not fully recapitulate the conditions experienced by RNA molecules in vivo. In-cell Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique to study biomolecules at atomic resolution directly inside living cells.[1] Selective isotopic labeling is crucial for simplifying complex NMR spectra and enhancing sensitivity.[2]
This document provides detailed protocols for the study of RNA structure in eukaryotic cells using in-cell NMR, focusing on the metabolic incorporation of ¹⁵N-labeled uridine (B1682114). Uridine is a key precursor in the pyrimidine (B1678525) salvage pathway, allowing for its efficient uptake and incorporation specifically into the uracil (B121893) bases of newly synthesized RNA.[3][4] This enables the observation of U-specific signals in ¹H-¹⁵N correlation spectra, providing valuable structural and dynamic information within a physiological context.
Principle of ¹⁵N-Uridine Labeling for In-Cell RNA NMR
The core strategy for labeling RNA in eukaryotic cells for in-cell NMR studies involves introducing an isotopically labeled precursor, such as ¹⁵N-uridine, into the cell culture medium. Eukaryotic cells utilize the pyrimidine nucleotide salvage pathway to uptake extracellular uridine and convert it into Uridine 5'-monophosphate (UMP) through the action of uridine-cytidine kinase (UCK2).[4] The resulting ¹⁵N-UMP is subsequently phosphorylated to ¹⁵N-Uridine 5'-diphosphate (UDP) and then to ¹⁵N-Uridine 5'-triphosphate (UTP). This ¹⁵N-UTP, along with endogenous unlabeled NTPs, serves as a substrate for cellular RNA polymerases, leading to the incorporation of the ¹⁵N label into nascent RNA transcripts. By using ¹⁵N-labeled uridine, researchers can specifically monitor the environments of uracil residues within the cellular RNA population via ¹H-¹⁵N heteronuclear NMR experiments.
Experimental Workflow Overview
The process of acquiring in-cell NMR data of RNA involves several key stages, from cell culture to the final NMR analysis. Each step must be carefully optimized to ensure high cell viability, sufficient label incorporation, and high-quality NMR spectra. The general workflow is outlined below.
Application Protocols
Protocol 1: Metabolic Labeling and Sample Preparation for In-Cell RNA NMR
This protocol is designed for labeling RNA in adherent human cell lines (e.g., HeLa, HEK293) and preparing a sample for NMR analysis.
Materials:
-
HEK293 or HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) or suitable culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
¹⁵N-Uridine (isotope purity >98%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Deuterium Oxide (D₂O, 99.9%)
-
Standard NMR tubes (e.g., 5 mm Shigemi)
Procedure:
-
Cell Culture:
-
Culture adherent cells (HEK293 or HeLa) in standard T-175 flasks using DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Grow cells at 37°C in a humidified incubator with 5% CO₂ until they reach approximately 70-80% confluency. For a typical in-cell NMR sample, a total of 1-2 x 10⁸ cells are required.[1]
-
-
Metabolic Labeling with ¹⁵N-Uridine:
-
Prepare fresh culture medium containing the desired final concentration of ¹⁵N-Uridine (e.g., 0.5-1.0 mM).
-
Remove the existing medium from the flasks and wash the cells once with sterile PBS.
-
Add the ¹⁵N-Uridine-containing medium to the cells.
-
Incubate the cells for 24-48 hours to allow for sufficient incorporation of the label into cellular RNA.
-
-
Cell Harvesting:
-
After the labeling period, aspirate the medium.
-
Wash the cell monolayer twice with 10 mL of ice-cold PBS to remove residual medium and detached cells.
-
Add 5 mL of Trypsin-EDTA to each flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 10 mL of complete medium (containing FBS).
-
Transfer the cell suspension from all flasks into 50 mL conical tubes.
-
-
Washing and Cell Pelleting:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in 20 mL of ice-cold PBS.
-
Repeat the centrifugation and washing steps two more times to ensure complete removal of extracellular contaminants.
-
After the final wash, centrifuge the cells and carefully remove all supernatant. The resulting packed cell pellet is now ready for NMR sample preparation.
-
-
NMR Sample Preparation:
-
Gently resuspend the final cell pellet in a minimal volume of PBS prepared with 90% H₂O and 10% D₂O (for the NMR lock). The final cell suspension should have a high density, resembling a paste (approximately 70-80% cells by volume).
-
Carefully transfer the cell suspension into a 5 mm NMR tube using a pipette with a wide-bore tip to minimize cell lysis due to shear stress. For sensitive experiments, Shigemi tubes are recommended to maximize the effective sample concentration.
-
Centrifuge the NMR tube at a low speed (e.g., 1,000 x g) for 5-10 minutes to gently pack the cells at the bottom of the tube.
-
Place the sample on ice and proceed immediately to NMR data acquisition to maximize cell viability.
-
Protocol 2: NMR Data Acquisition
This protocol provides typical parameters for acquiring a 2D ¹H-¹⁵N HSQC spectrum, a common experiment for observing ¹⁵N-labeled biomolecules.
Procedure:
-
Spectrometer Setup:
-
Insert the in-cell NMR sample into the spectrometer. Allow the sample temperature to equilibrate for at least 10-15 minutes (typically at 298 K or 310 K for mammalian cells).
-
Lock the spectrometer on the D₂O signal and perform shimming to optimize magnetic field homogeneity. Good shimming is critical for resolving crowded in-cell spectra.
-
-
Acquisition of 2D ¹H-¹⁵N HSQC Spectrum:
-
Use a standard pulse sequence for a sensitivity-enhanced ¹H-¹⁵N HSQC experiment. For larger RNAs or viscous in-cell samples, a TROSY-based or SOFAST-HMQC experiment may provide better results due to reduced relaxation effects.[5]
-
Acquire the spectrum with appropriate parameters. A representative set of parameters is provided in Table 2.
-
The total acquisition time can range from a few hours to over 24 hours, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Data Processing:
-
Process the acquired data using NMR software (e.g., TopSpin, NMRPipe).
-
Apply appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.
-
Reference the spectrum and perform baseline correction.
-
Analyze the resulting 2D spectrum to identify cross-peaks corresponding to ¹⁵N-¹H correlations from the uridine bases in the RNA.
-
Data Presentation
Quantitative data from in-cell NMR experiments are essential for structural analysis. Due to the inherent challenges of the in-cell environment, such as lower signal-to-noise and broader linewidths, obtaining precise quantitative values can be challenging. Below are tables of representative data based on typical values obtained from NMR studies of ¹⁵N-labeled RNA.
Table 1: Representative ¹⁵N Chemical Shifts for Uridine in RNA
Note: These values are based on in vitro studies and serve as a reference.[6] Chemical shifts in an intracellular environment can vary due to differences in pH, ionic strength, and molecular interactions.
| Nitrogen Atom | Typical Chemical Shift Range (ppm) | Environment/Comments |
| Uridine N3 | 135 - 145 | Imino nitrogen. The N3-H proton signal (13-14.5 ppm) is observable only when protected from solvent exchange, typically in a U-A or U-G wobble base pair. |
| Uridine N1 | 195 - 210 | Glycosidic nitrogen, covalently linked to the ribose C1'. Not directly protonated. |
Table 2: Typical NMR Acquisition Parameters for an In-Cell ¹H-¹⁵N HSQC Experiment
| Parameter | Value | Purpose |
| Spectrometer Frequency | 600 - 900 MHz (¹H) | Higher fields provide better sensitivity and resolution. |
| Temperature | 298 K (25°C) or 310 K (37°C) | Maintained to ensure cell viability. |
| ¹H Spectral Width | 16 ppm | To cover all proton chemical shifts. |
| ¹⁵N Spectral Width | 40 ppm | Centered around ~170 ppm to cover Uridine N1/N3 regions. |
| Number of Scans | 64 - 256 per increment | Signal averaging to improve signal-to-noise ratio. |
| Recycle Delay | 1.0 - 1.5 s | Time between scans for magnetization to recover. |
| Acquisition Time | ~12-24 hours | Varies based on sample concentration and desired quality. |
Conclusion
The methodologies described provide a framework for investigating RNA structure and dynamics within living eukaryotic cells using NMR spectroscopy. By metabolically incorporating ¹⁵N-labeled uridine, researchers can selectively probe the uracil residues of cellular RNA, offering a powerful window into in-cell RNA folding, RNA-protein interactions, and the effects of small molecule drugs. While challenging, the insights gained from in-cell NMR are invaluable for bridging the gap between in vitro structural biology and in vivo cellular function.
References
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A Metabolic Engineering Approach to Incorporate Modified Pyrimidine Nucleosides into Cellular RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR study of nitrogen-15-labeled Escherichia coli valine transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Tracing with Uridine 5'-monophosphate-¹⁵N₂ in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in living systems. The use of non-radioactive heavy isotopes, such as ¹⁵N, allows for the safe and detailed tracking of metabolites through complex biochemical networks. Uridine (B1682114) 5'-monophosphate (UMP), a central molecule in nucleotide metabolism, serves as a precursor for the synthesis of all pyrimidine (B1678525) nucleotides, which are essential for RNA and DNA synthesis.[1]
This document provides detailed application notes and protocols for utilizing Uridine 5'-monophosphate-¹⁵N₂ (UMP-¹⁵N₂) as a tracer in mammalian cell culture. By introducing ¹⁵N₂-labeled UMP into the cellular environment, researchers can track its incorporation into downstream metabolites, including Uridine 5'-diphosphate (UDP), Uridine 5'-triphosphate (UTP), Cytidine 5'-triphosphate (CTP), and ultimately, RNA. This approach is invaluable for studying the dynamics of de novo and salvage pathways of pyrimidine synthesis, assessing the impact of therapeutic agents on nucleotide metabolism, and identifying metabolic vulnerabilities in diseases such as cancer.[2]
Key Applications:
-
Metabolic Flux Analysis: Quantifying the rate of pyrimidine nucleotide synthesis and RNA production.
-
Drug Discovery and Development: Assessing the target engagement and mechanism of action of drugs that inhibit nucleotide metabolism.[3]
-
Disease Research: Investigating alterations in pyrimidine metabolism in cancer and other proliferative diseases.
-
RNA Dynamics: Studying the synthesis and turnover rates of different RNA species.
Metabolic Pathways
Uridine 5'-monophosphate (UMP) is a key intermediate in the de novo synthesis of pyrimidines. It is synthesized from orotate (B1227488) and phosphoribosyl pyrophosphate (PRPP). Once synthesized, UMP can be phosphorylated to UDP and UTP. UTP is a direct precursor for RNA synthesis and can also be converted to CTP, another essential building block for RNA. The salvage pathway allows cells to recycle uridine and uracil (B121893) from the extracellular environment or from nucleotide turnover to synthesize UMP. By supplying exogenous UMP-¹⁵N₂, researchers can trace the flux through these critical pathways.
Experimental Workflow
A typical stable isotope tracing experiment with UMP-¹⁵N₂ involves several key stages: cell culture and labeling, sample quenching and metabolite extraction, and finally, analysis by mass spectrometry. The workflow is designed to ensure accurate and reproducible quantification of ¹⁵N incorporation into the metabolome and RNA.
Detailed Protocols
Protocol 1: ¹⁵N₂-UMP Labeling of Mammalian Cells
This protocol outlines the steps for labeling adherent mammalian cells with UMP-¹⁵N₂.
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Uridine 5'-monophosphate-¹⁵N₂ (UMP-¹⁵N₂)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of labeling. Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.
-
Preparation of Labeling Medium:
-
On the day of the experiment, prepare the labeling medium. For each well, you will need approximately 2 mL of medium.
-
Use a base medium that is appropriate for your cell line. Supplement with dialyzed FBS to the desired concentration (e.g., 10%). The use of dialyzed FBS is crucial to minimize the concentration of unlabeled uridine and other small molecules that could compete with the tracer.
-
Dissolve UMP-¹⁵N₂ in the base medium to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
Warm the labeling medium to 37°C.
-
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cell culture wells.
-
Gently wash the cells once with 1 mL of pre-warmed sterile PBS.
-
Aspirate the PBS and add 2 mL of the pre-warmed ¹⁵N₂-UMP labeling medium to each well.
-
Return the plates to the incubator and incubate for the desired labeling period. Labeling times can range from 30 minutes to 24 hours, depending on the research question. Shorter time points are suitable for measuring flux into direct downstream metabolites like UTP and CTP, while longer time points are necessary to observe significant incorporation into RNA.[4][5]
-
-
Proceed to Quenching and Extraction: At the end of the labeling period, immediately proceed to Protocol 4.2 to quench metabolism and extract metabolites.
Protocol 2: Metabolite Quenching and Extraction
This protocol describes a method for rapidly halting metabolic activity and extracting both polar metabolites and RNA.
Materials:
-
Ice-cold 80% Methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g at 4°C
Procedure:
-
Quenching:
-
Remove the 6-well plate from the incubator.
-
Quickly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
Place the plate on a bed of dry ice for 5-10 minutes to ensure rapid and complete quenching of metabolic activity.[4]
-
-
Cell Lysis and Collection:
-
Using a cell scraper, scrape the cells in the cold methanol and collect the cell lysate.
-
Transfer the lysate from each well to a pre-chilled 1.5 mL microcentrifuge tube.
-
-
Extraction:
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate the tubes on ice for 15 minutes to allow for complete extraction.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and macromolecules.
-
-
Sample Separation:
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new labeled microcentrifuge tube. This fraction will be used for LC-MS/MS analysis of UMP, UDP, UTP, and CTP.
-
The pellet contains proteins, DNA, and RNA. This pellet can be stored at -80°C for subsequent RNA isolation (Protocol 4.3).
-
-
Sample Storage: Store the metabolite-containing supernatant at -80°C until analysis.
Protocol 3: RNA Isolation and Hydrolysis
This protocol details the isolation of total RNA from the cell pellet and its hydrolysis into individual nucleosides for mass spectrometry analysis.
Materials:
-
RNA isolation kit (e.g., TRIzol-based or column-based)
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP)
-
HEPES buffer (200 mM, pH 7.0)
-
Ultrapure water
-
Microcentrifuge tubes
Procedure:
-
RNA Isolation:
-
Resuspend the cell pellet from Protocol 4.2 in the lysis buffer provided with your chosen RNA isolation kit.
-
Follow the manufacturer's instructions to isolate total RNA.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
RNA Hydrolysis: [6]
-
In a sterile microcentrifuge tube, combine up to 5 µg of the isolated RNA with 2 µL of Nuclease P1 (0.5 U/µL), 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0).
-
Bring the total volume to 25 µL with ultrapure water.
-
Incubate the reaction at 37°C for 3 hours to digest the RNA into individual nucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
After digestion, the sample is ready for analysis. If necessary, centrifuge the sample to pellet any undigested material and transfer the supernatant to an LC-MS vial.
-
Store the hydrolyzed samples at -80°C if not analyzing immediately.
-
Protocol 4: LC-MS/MS Analysis
This section provides a general framework for the analysis of ¹⁵N-labeled metabolites and nucleosides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
General LC-MS/MS Parameters:
-
Chromatography: A reverse-phase C18 column is typically used for the separation of nucleotides and nucleosides. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
Mass Spectrometry: The mass spectrometer should be operated in positive or negative ion mode, depending on the analytes. Multiple Reaction Monitoring (MRM) is often used on triple quadrupole instruments for targeted quantification.[7] High-resolution mass spectrometers can be used for accurate mass measurements and confirmation of isotopic enrichment.
-
Data Acquisition: For each metabolite, the mass transitions for the unlabeled (M+0) and labeled (M+2 for UMP, UDP, UTP, and ¹⁵N₂-containing RNA nucleosides; M+1 and M+2 for CTP) isotopologues should be monitored.
Example Mass Transitions (to be optimized):
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| UMP (M+0) | 323.0 | 97.0 (PO₃⁻) |
| UMP (M+2) | 325.0 | 97.0 (PO₃⁻) |
| UTP (M+0) | 483.0 | 159.0 |
| UTP (M+2) | 485.0 | 159.0 |
| CTP (M+0) | 482.0 | 159.0 |
| CTP (M+1) | 483.0 | 159.0 |
| CTP (M+2) | 484.0 | 159.0 |
| Uridine (M+0) | 245.1 | 113.1 |
| Uridine (M+2) | 247.1 | 115.1 |
Data Presentation and Interpretation
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. This data can be used to calculate the fractional enrichment and to infer metabolic fluxes.
Table 1: Illustrative Fractional Enrichment of Pyrimidine Nucleotides in Cancer Cells after 6 hours of Labeling with 200 µM UMP-¹⁵N₂.
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 (Labeled) | % Labeled |
| UMP | 25% | 5% | 70% | 75% |
| UDP | 30% | 6% | 64% | 70% |
| UTP | 35% | 7% | 58% | 65% |
| CTP | 60% | 25% | 15% | 40% |
Note: This data is for illustrative purposes only. Actual values will vary depending on the cell line, experimental conditions, and labeling time.
Table 2: Illustrative Incorporation of ¹⁵N from UMP-¹⁵N₂ into RNA in Drug-Treated vs. Control Cells.
| Condition | Total RNA Uridine (pmol/µg RNA) | Labeled RNA Uridine (pmol/µg RNA) | % ¹⁵N Incorporation |
| Control (DMSO) | 150 | 45 | 30% |
| Drug X (1 µM) | 120 | 12 | 10% |
Note: This data is for illustrative purposes only and demonstrates how UMP-¹⁵N₂ tracing can be used to assess the efficacy of a drug targeting RNA synthesis.
Applications in Drug Development
Stable isotope tracing with UMP-¹⁵N₂ is a valuable tool for the development of drugs targeting nucleotide synthesis pathways, which are often upregulated in cancer and viral infections.[3]
-
Target Engagement: By measuring the incorporation of ¹⁵N into downstream metabolites, researchers can determine if a drug is effectively inhibiting its target enzyme in the pyrimidine synthesis pathway. For example, a decrease in the production of labeled CTP from labeled UTP would indicate inhibition of CTP synthase.
-
Mechanism of Action: Tracing studies can help elucidate the precise mechanism by which a drug exerts its effects. For instance, a drug might inhibit the de novo synthesis pathway, leading to an increased reliance on the salvage pathway, which could be observed by altered labeling patterns.
-
Identifying Metabolic Vulnerabilities: Some cancer cells exhibit a strong dependence on de novo pyrimidine synthesis.[2] UMP-¹⁵N₂ tracing can be used to identify these vulnerabilities and to screen for drugs that selectively target them.
-
Pharmacodynamics: These methods can be used to assess the duration and extent of target inhibition in preclinical models, providing valuable information for dose selection and scheduling in clinical trials.
By providing a quantitative measure of metabolic flux, stable isotope tracing with UMP-¹⁵N₂ offers a dynamic view of cellular metabolism that is not attainable with static measurements of metabolite levels alone. This approach provides critical insights for basic research and the development of novel therapeutics.
References
- 1. Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo pyrimidine synthesis is a collateral metabolic vulnerability in NF2-deficient mesothelioma | EMBO Molecular Medicine [link.springer.com]
- 3. mdpi.com [mdpi.com]
- 4. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pulse Labeling of RNA of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Uridine 5'-monophosphate (UMP) in Human Plasma by Stable Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of Uridine 5'-monophosphate (UMP) in human plasma using a stable isotope-labeled internal standard (Uridine 5'-monophosphate-¹⁵N₂) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) in negative ion mode. This method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of UMP in a biological matrix.
Introduction
Uridine 5'-monophosphate (UMP) is a key nucleotide involved in various essential metabolic pathways, including the synthesis of RNA and the biosynthesis of other pyrimidine (B1678525) nucleotides.[1] Its role in cellular metabolism makes it a significant biomarker in various physiological and pathological states. Accurate quantification of UMP in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of small molecules like UMP in complex biological samples. The use of a stable isotope-labeled internal standard, such as Uridine 5'-monophosphate-¹⁵N₂, is the gold standard for quantitative LC-MS/MS as it effectively compensates for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[2]
Experimental
Materials and Reagents
-
Uridine 5'-monophosphate (UMP) standard was purchased from a reputable chemical supplier.
-
Uridine 5'-monophosphate-¹⁵N₂ (UMP-¹⁵N₂) internal standard was obtained from a commercial supplier of stable isotope-labeled compounds.
-
LC-MS grade acetonitrile (B52724), methanol, and water were used.
-
Formic acid (LC-MS grade).
-
Human plasma (sourced from a certified vendor).
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of UMP from human plasma.
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (Uridine 5'-monophosphate-¹⁵N₂ in water).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (water with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 reversed-phase column.
-
Column: ACQUITY UPLC HSS T3 column (150 × 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient: A linear gradient was used for the separation.
| Time (min) | % Mobile Phase B |
| 0.0 | 2 |
| 5.0 | 2 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 2 |
| 15.0 | 2 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in negative ion mode for the detection of UMP and its internal standard.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 3.0 kV.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
The MRM transitions for UMP and UMP-¹⁵N₂ were optimized for maximum sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| UMP | 323.0 | 97.0 | 100 | 25 |
| UMP | 323.0 | 79.0 | 100 | 35 |
| UMP-¹⁵N₂ | 325.0 | 97.0 | 100 | 25 |
| UMP-¹⁵N₂ | 325.0 | 79.0 | 100 | 35 |
Note: The precursor ion for UMP in negative mode is [M-H]⁻, with a monoisotopic mass of approximately 324.04 g/mol . The observed m/z is therefore ~323.0. The ¹⁵N₂-labeled internal standard will have a mass shift of +2 Da, resulting in a precursor ion of ~325.0 m/z. The product ions corresponding to the phosphate (B84403) group ([PO₃]⁻, m/z 79) and the pyrophosphate fragment ([HPO₄]⁻, m/z 97) are common fragments for mononucleotides and are not expected to contain the ¹⁵N label.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of UMP in human plasma. The chromatographic conditions provided good separation of UMP from endogenous interferences. The use of the stable isotope-labeled internal standard, Uridine 5'-monophosphate-¹⁵N₂, ensured high accuracy and precision by correcting for any variability during sample preparation and analysis.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters of the method.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Visualizations
UMP Biosynthesis Pathway
Caption: De Novo and Salvage Pathways for UMP Biosynthesis.
Experimental Workflow
Caption: Workflow for UMP quantification in plasma.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Uridine 5'-monophosphate in human plasma. The simple sample preparation and the use of a stable isotope-labeled internal standard make this method highly suitable for high-throughput analysis in clinical research and drug development settings.
References
Application Notes and Protocols for 15N-UMP-Based Metabolic Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamics of RNA synthesis and degradation are fundamental to gene expression and cellular function. Dysregulation of these processes is implicated in numerous diseases, including cancer and neurodegenerative disorders. Consequently, the ability to accurately quantify RNA turnover is crucial for understanding disease mechanisms and for the development of novel therapeutics. 15N-Uridine monophosphate (UMP)-based metabolic labeling is a powerful technique that enables the precise measurement of RNA synthesis and degradation rates. By introducing a stable isotope, 15N, into the building blocks of RNA, researchers can track the fate of newly synthesized transcripts over time. This method, coupled with sensitive analytical techniques like mass spectrometry, provides a dynamic view of the transcriptome, offering invaluable insights into the mode of action of drug candidates and their effects on cellular RNA metabolism.
Nitrogen-15 (¹⁵N) is a non-radioactive, stable isotope that can be incorporated into biomolecules, allowing them to be distinguished from their unlabeled counterparts by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.[1] In the context of RNA metabolic labeling, cells are cultured in the presence of 15N-labeled uridine, which is then converted intracellularly to 15N-UMP and subsequently incorporated into newly synthesized RNA. The extent of 15N incorporation into the RNA pool is a direct measure of RNA synthesis. By chasing the labeled RNA with unlabeled uridine, the rate of degradation can also be determined. This stable isotope labeling approach is non-invasive and allows for the study of RNA dynamics in living cells with minimal perturbation.[1]
Applications in Drug Development
The ability to quantify changes in RNA turnover provides a powerful tool for drug discovery and development. Key applications include:
-
Mechanism of Action Studies: Elucidating how a drug candidate affects the rates of transcription and RNA degradation can reveal its primary molecular targets and downstream effects. For instance, a compound that inhibits a specific transcription factor would be expected to decrease the synthesis rate of its target genes.
-
Target Engagement and Pharmacodynamics: Measuring changes in the synthesis or degradation of specific RNAs can serve as a biomarker for target engagement and the pharmacodynamic effect of a drug in preclinical models.
-
Oncology Research: In cancer, the expression of oncogenes and tumor suppressor genes is often altered. 15N-labeling can be used to study how novel anti-cancer agents impact the turnover of these critical transcripts.[1]
-
Toxicology Studies: Assessing global changes in RNA metabolism can provide early indicators of cellular stress or toxicity induced by a drug candidate.
Signaling Pathways and Experimental Workflow
The metabolic labeling of RNA with 15N-uridine involves several key cellular pathways and a structured experimental workflow from labeling to data analysis.
Uridine Salvage Pathway for 15N-UMP Incorporation
The diagram below illustrates the cellular uptake of 15N-uridine and its conversion to 15N-UTP, which is then incorporated into nascent RNA by RNA polymerases.
Experimental Workflow for 15N-RNA Metabolic Labeling
The overall experimental process, from cell culture to data analysis, is depicted in the following workflow diagram.
References
Application Notes and Protocols: Incorporation of Uridine 5'-monophosphate-¹⁵N₂ into Viral RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of viral replication dynamics and the identification of novel antiviral targets are critical areas of research. Metabolic labeling of viral components with stable isotopes provides a powerful tool to trace the synthesis and fate of these molecules within infected host cells. This application note details a method for the incorporation of Uridine 5'-monophosphate-¹⁵N₂ (¹⁵N₂-UMP), a stable isotope-labeled nucleotide, into the RNA of actively replicating viruses. The subsequent analysis by mass spectrometry allows for the precise quantification of newly synthesized viral RNA, offering insights into viral replication kinetics and the efficacy of antiviral compounds that target viral RNA synthesis.
Stable isotope labeling, in contrast to radioactive methods, offers a safer and equally sensitive approach for tracking biomolecules.[1] ¹⁵N₂-UMP is readily taken up by host cells and integrated into the nucleotide salvage pathway, where it is converted to ¹⁵N₂-Uridine 5'-triphosphate (¹⁵N₂-UTP). This labeled nucleotide is then utilized by the viral RNA-dependent RNA polymerase (RdRP) during the replication of the viral genome.[2]
Metabolic Pathway for Uridine Incorporation
Host cells utilize two primary pathways for the synthesis of pyrimidine (B1678525) nucleotides: the de novo pathway and the salvage pathway. The salvage pathway recycles pre-existing nucleobases and nucleosides obtained from the cellular environment or from the breakdown of nucleic acids. Exogenously supplied ¹⁵N₂-Uridine 5'-monophosphate is primarily incorporated via the salvage pathway. It is phosphorylated by cellular kinases to yield ¹⁵N₂-Uridine 5'-diphosphate (¹⁵N₂-UDP) and subsequently ¹⁵N₂-Uridine 5'-triphosphate (¹⁵N₂-UTP). This ¹⁵N₂-UTP then becomes part of the cellular nucleotide pool that is accessible to the viral replication machinery for the synthesis of new viral RNA.
Figure 1. Metabolic incorporation of ¹⁵N₂-UMP into viral RNA.
Experimental Protocols
Protocol 1: Metabolic Labeling of Viral RNA in Cell Culture
This protocol describes the general procedure for labeling viral RNA with ¹⁵N₂-UMP in an infected cell culture. Optimization of the ¹⁵N₂-UMP concentration and labeling time is recommended for each virus-host cell system.
Materials:
-
Virus stock of known titer
-
Host cells permissive to viral infection
-
Cell culture medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
¹⁵N₂-Uridine 5'-monophosphate (¹⁵N₂-UMP)
-
Phosphate-Buffered Saline (PBS)
-
Cell scrapers
-
Reagents for RNA extraction (e.g., TRIzol)
Procedure:
-
Cell Seeding: Seed host cells in culture plates to achieve 80-90% confluency on the day of infection.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) appropriate for the specific virus. Allow the virus to adsorb for 1-2 hours.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing the standard cell culture medium with the desired concentration of ¹⁵N₂-UMP. A starting concentration range of 50-200 µM is recommended.
-
Labeling: After viral adsorption, remove the inoculum and wash the cells once with PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the infected cells for a predetermined duration to allow for viral replication and incorporation of the labeled nucleotide. A time-course experiment is advised to determine the optimal labeling window.[3][4]
-
Cell Harvest: At the end of the labeling period, wash the cells twice with ice-cold PBS. Lyse the cells directly in the culture plate using an appropriate RNA extraction reagent (e.g., TRIzol) and a cell scraper.
-
RNA Extraction: Proceed with total RNA extraction according to the manufacturer's protocol.[5][6] It is crucial to obtain high-quality, nuclease-free RNA.[5] A DNase I treatment step can be included to remove any contaminating viral DNA genomes.[5]
Protocol 2: Viral RNA Purification and Preparation for Mass Spectrometry
This protocol outlines the purification of viral RNA from the total extracted RNA and its preparation for mass spectrometry analysis.
Materials:
-
Total RNA from labeled, infected cells
-
Oligo(dT) magnetic beads (for polyadenylated viral RNA) or sequence-specific capture probes
-
Nuclease-free water
-
RNase inhibitors
-
RNase T1
-
Ammonium (B1175870) citrate (B86180) or a volatile buffer compatible with mass spectrometry
-
C18 desalting columns
Procedure:
-
Viral RNA Enrichment (Optional but Recommended):
-
For viruses with polyadenylated RNA, use oligo(dT) magnetic beads to enrich for the viral transcripts.
-
For non-polyadenylated viral RNA, sequence-specific biotinylated probes followed by streptavidin bead capture can be employed.
-
-
RNase T1 Digestion:
-
Resuspend the purified viral RNA in a mass spectrometry-compatible buffer (e.g., 100 mM ammonium citrate).
-
Add RNase T1 to the RNA sample. The enzyme-to-substrate ratio should be optimized, but a starting point of 1:20 (w/w) is suggested.
-
Incubate at 37°C for 1-4 hours. This will cleave the RNA after guanosine (B1672433) residues, generating a pool of oligonucleotides.[7]
-
-
Sample Desalting and Concentration:
-
Desalt and concentrate the digested RNA fragments using C18 desalting columns. This step is critical to remove salts and detergents that can interfere with mass spectrometry analysis.[8]
-
Elute the peptides in a solvent suitable for mass spectrometry, such as 50% acetonitrile/0.1% formic acid.
-
Protocol 3: Quantification of ¹⁵N₂-UMP Incorporation by Mass Spectrometry
This protocol provides a general workflow for the analysis of ¹⁵N-labeled viral RNA oligonucleotides by high-resolution mass spectrometry.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) coupled to a liquid chromatography system (LC-MS/MS).[7][9]
Procedure:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the oligonucleotides using a reverse-phase chromatography gradient.
-
Acquire mass spectra in full scan mode to detect the isotopic envelopes of the oligonucleotides.[7]
-
Use data-dependent acquisition to select precursor ions for fragmentation (MS/MS), which aids in sequence identification.[7]
-
-
Data Analysis:
-
Identify the mass spectra corresponding to the viral RNA oligonucleotides.
-
Determine the isotopic distribution for each identified oligonucleotide. The mass shift caused by the incorporation of ¹⁵N₂-uridine will be evident in the mass spectrum.
-
Calculate the percentage of incorporation by comparing the peak intensities of the labeled (heavy) and unlabeled (light) isotopic envelopes.[10][11] Specialized software can be used for this analysis.
-
Data Presentation
The quantitative data obtained from the mass spectrometry analysis can be summarized in tables to facilitate comparison across different experimental conditions.
| Virus | Host Cell | ¹⁵N₂-UMP Conc. (µM) | Labeling Time (hours) | % ¹⁵N Incorporation (Mean ± SD) |
| Influenza A Virus | A549 | 100 | 8 | 45.2 ± 3.1 |
| Influenza A Virus | A549 | 100 | 16 | 78.6 ± 4.5 |
| Zika Virus | Vero | 150 | 24 | 65.9 ± 5.2 |
| SARS-CoV-2 | Calu-3 | 100 | 12 | 58.3 ± 3.8 |
Table 1: Example data on the percentage of ¹⁵N incorporation into viral RNA under different experimental conditions. The percentage of incorporation is calculated from the ratio of heavy to light isotopic peaks in the mass spectra of representative viral RNA oligonucleotides.
| Antiviral Compound | Target | Concentration (µM) | % Inhibition of ¹⁵N Incorporation |
| Remdesivir | RdRP | 10 | 85.4 ± 6.7 |
| Favipiravir | RdRP | 50 | 72.1 ± 8.1 |
| Compound X | Host Nucleotide Synthesis | 25 | 92.5 ± 4.9 |
Table 2: Example data demonstrating the use of ¹⁵N₂-UMP incorporation to assess the efficacy of antiviral compounds. The percentage of inhibition is calculated relative to an untreated control.
Experimental Workflow Diagram
Figure 2. Experimental workflow for ¹⁵N₂-UMP labeling and analysis.
Conclusion
The metabolic labeling of viral RNA with ¹⁵N₂-Uridine 5'-monophosphate provides a robust and sensitive method for studying viral replication. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to implement this technique in their own experimental systems. This approach is highly adaptable and can be applied to a wide range of viruses, making it a valuable tool in virology research and antiviral drug development.
References
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation fidelity of the viral RNA-dependent RNA polymerase: a kinetic, thermodynamic and structural perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualizing Coronavirus RNA Synthesis in Time by Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay and time course of 5-fluorouracil incorporation into RNA of L1210/0 ascites cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting incomplete 15N incorporation from Uridine 5'-monophosphate
This technical support center provides troubleshooting guides and FAQs for researchers, scientists, and drug development professionals encountering issues with incomplete 15N incorporation from Uridine (B1682114) 5'-monophosphate (UMP) during metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing low or incomplete 15N incorporation into my target biomolecules (e.g., proteins, nucleic acids) when using 15N-labeled UMP as the sole nitrogen source. What are the potential causes?
A1: Incomplete 15N incorporation from UMP can stem from several factors related to cellular metabolism and experimental conditions. The primary reasons include:
-
Presence of Contaminating Nitrogen Sources: The most common issue is the presence of unlabeled nitrogen sources in the culture medium. Complex media components like yeast extract, tryptone, or peptone contain unlabeled amino acids and other nitrogenous compounds. Bacteria such as E. coli will preferentially utilize readily available nitrogen sources like ammonia (B1221849) or certain amino acids, repressing the pathways needed to catabolize UMP for its nitrogen.[1][2]
-
Inefficient UMP Uptake: The cell membrane may have limited permeability to UMP. While some organisms have dedicated nucleoside transporters, the transport of nucleotide monophosphates can be inefficient.
-
Suboptimal UMP Catabolism: For the 15N label to be incorporated into other biomolecules, UMP must be catabolized to release its nitrogen. This process is dependent on the activity of specific enzymatic pathways. If the expression or activity of enzymes like UMP hydrolase (UmpH), uridine phosphorylase (Udp), or subsequent enzymes in the pyrimidine (B1678525) degradation pathway is low, the release of 15N for general metabolic use will be limited.[3]
-
Metabolic Scrambling and Dilution: The 15N label from UMP can be diluted by intracellular pools of unlabeled nitrogen-containing metabolites. Metabolic scrambling can also occur, where the 15N is transferred to other molecules, but the overall enrichment in the target biomolecule remains low due to a large unlabeled nitrogen pool.[4]
-
Slow Cell Growth or Metabolic State: Cells in a slow-growing or stationary phase may have reduced metabolic activity, including the uptake and catabolism of UMP. The overall rate of biosynthesis of the target biomolecules will also be lower, leading to reduced incorporation of the 15N label over a given time.
Q2: How can I determine the efficiency of 15N incorporation from UMP in my experiment?
A2: The most accurate method for determining 15N incorporation efficiency is mass spectrometry (MS). For protein labeling, the general workflow is as follows:
-
Protein Isolation and Digestion: Isolate the protein of interest and digest it into smaller peptides using a protease like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the mass spectra of peptides from the 15N-labeled sample to a theoretical isotopic distribution for varying levels of 15N enrichment. The mass shift of the labeled peptides compared to their unlabeled counterparts will indicate the extent of 15N incorporation. Software tools can be used to calculate the percentage of 15N enrichment by comparing the experimental and theoretical isotopic profiles.[5][6][7]
For nucleic acids, the same principle applies, where the mass of the constituent nucleosides or nucleotides is measured by MS.
Q3: My culture medium is a minimal medium, but I still see low 15N incorporation. What should I check?
A3: Even in a minimal medium, several factors can lead to low incorporation:
-
Purity of 15N-UMP: Ensure the isotopic purity of the supplied 15N-UMP is high.
-
Inoculum Carryover: A large inoculum from a rich, unlabeled medium (like LB broth) can introduce enough unlabeled nitrogen to support initial cell growth, diluting the 15N label. It is recommended to wash the starter culture in a minimal medium before inoculating the main culture.
-
Cellular Nitrogen Stores: Cells may have internal stores of nitrogen-containing compounds that are utilized before the exogenous 15N-UMP.
-
Sub-optimal Growth Conditions: Factors like pH, temperature, and aeration can affect metabolic activity. Ensure these are optimized for your specific organism to promote active uptake and metabolism of UMP.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues of incomplete 15N incorporation from UMP.
Table 1: Troubleshooting Incomplete 15N Incorporation
| Symptom | Potential Cause | Recommended Action |
| Low 15N incorporation in complex medium | Competition from unlabeled nitrogen sources (e.g., amino acids, ammonia in yeast extract). | Switch to a defined minimal medium (e.g., M9 medium) with 15N-UMP as the sole nitrogen source. |
| Low 15N incorporation in minimal medium | Carryover of unlabeled nitrogen from the starter culture. | Wash the cells from the starter culture with the minimal medium before inoculating the main culture. |
| Inefficient uptake of UMP by the cells. | Increase the concentration of 15N-UMP in the medium. Consider using a host strain engineered for enhanced nucleoside/nucleotide uptake. | |
| Low activity of UMP catabolic pathways. | Ensure optimal growth conditions (pH, temperature, aeration) to promote metabolic activity. If possible, use a host strain that efficiently catabolizes pyrimidines. | |
| Inconsistent 15N incorporation across different experiments | Variability in starter culture size or growth phase. | Standardize the inoculum size and ensure the starter culture is in the exponential growth phase. |
| Degradation of 15N-UMP in the medium. | Prepare fresh medium for each experiment. | |
| No cell growth in minimal medium with 15N-UMP as the sole nitrogen source | The organism is incapable of utilizing UMP as a sole nitrogen source. | Verify from literature if the organism has the necessary metabolic pathways. If not, a different 15N source (e.g., 15NH4Cl) must be used. |
Experimental Protocols
Protocol: Assessing 15N Incorporation Efficiency in E. coli using Mass Spectrometry
-
Culture Preparation:
-
Prepare a starter culture of E. coli in a rich medium (e.g., LB).
-
Pellet the cells from the starter culture by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with a sterile M9 minimal medium lacking any nitrogen source.
-
Inoculate a fresh M9 minimal medium containing 15N-UMP as the sole nitrogen source with the washed cells. As a control, prepare a parallel culture with 14N-UMP or another nitrogen source. .
-
-
Protein Expression and Purification:
-
Grow the culture to the desired cell density (e.g., OD600 of 0.6-0.8) and induce the expression of the target protein.
-
After the expression period, harvest the cells by centrifugation.
-
Purify the protein of interest using standard chromatography techniques.
-
-
Sample Preparation for Mass Spectrometry:
-
Quantify the purified protein concentration.
-
Take a known amount of protein (e.g., 20 µg) and perform in-solution or in-gel tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the digested peptides on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Use a proteomics software suite to identify the peptides from the MS/MS data.
-
For identified peptides, extract the isotopic envelope from the MS1 spectra.
-
Compare the experimental isotopic distribution with the theoretical distribution for a peptide with 100% 14N and a peptide with 100% 15N.
-
Calculate the percentage of 15N incorporation based on the relative intensities of the isotopic peaks.[5][6]
-
Visualizations
Diagram 1: UMP Catabolism in E. coli
Caption: Catabolic pathway of Uridine 5'-monophosphate (UMP) in E. coli.
Diagram 2: Troubleshooting Workflow for Incomplete 15N Incorporation
References
- 1. Nitrogen Assimilation in Escherichia coli: Putting Molecular Data into a Systems Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen assimilation by E. coli in the mammalian intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing 15N labeling efficiency in cell culture with 15N-UMP
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing 15N labeling efficiency in cell culture using 15N-labeled Uridine (B1682114) Monophosphate (15N-UMP).
Frequently Asked Questions (FAQs)
Q1: What is 15N-UMP and why is it used for metabolic labeling?
A1: 15N-UMP is Uridine Monophosphate where the naturally abundant 14N atoms in the pyrimidine (B1678525) ring have been replaced with the heavy stable isotope 15N. It is used as a metabolic label to introduce 15N into newly synthesized RNA. Cells uptake the exogenous 15N-UMP through the pyrimidine salvage pathway, convert it into 15N-UTP, and incorporate it into RNA during transcription.[1][2][3] This allows for the quantification and analysis of RNA synthesis and metabolism using techniques like mass spectrometry or NMR spectroscopy.
Q2: What are the main metabolic pathways involved in 15N-UMP incorporation?
A2: 15N-UMP is primarily utilized through the pyrimidine salvage pathway.[2][3] This pathway allows cells to recycle pyrimidine bases and nucleosides from the environment or from nucleic acid degradation.[3][4] Key enzymes in this pathway, such as uridine kinase, phosphorylate UMP to UDP, which is then converted to UTP for incorporation into RNA.[3] This is distinct from the de novo synthesis pathway, which builds pyrimidine rings from simpler precursors like glutamine and aspartate.[2]
Q3: What is a typical target for labeling efficiency and why is it important?
A3: Researchers should aim for a labeling efficiency of 95% or higher. High enrichment is critical for accurate quantification and to maximize the signal-to-noise ratio in downstream analysis like mass spectrometry.[5] Incomplete or low labeling (e.g., below 90%) can result in complex and broad isotope clusters in mass spectra, making it harder to identify the monoisotopic peak of heavy-labeled molecules and leading to fewer and less accurate protein or nucleic acid identifications.[5][6]
Q4: How many cell doublings are required for sufficient labeling?
A4: While the concept is more commonly applied to protein labeling with amino acids (SILAC), the principle of dilution applies to any metabolic labeling. To ensure that the pre-existing unlabeled pool of nucleotides is sufficiently diluted, cells should typically undergo several passages or population doublings in the labeling medium. For complete protein labeling, at least five cell doublings are recommended to achieve over 96% incorporation. A similar duration should be considered for nucleotide labeling to ensure the vast majority of the UTP pool is derived from the supplied 15N-UMP.
Troubleshooting Guide
Problem Area 1: Low Labeling Efficiency
Q: My final labeling efficiency is below 95%. What are the common causes and how can I fix it?
A: Low labeling efficiency can stem from several factors. Use the following points as a checklist:
-
Insufficient Adaptation: Cells abruptly switched to a new medium formulation may experience stress, leading to altered metabolism and reduced uptake of the labeling precursor.
-
Solution: Gradually adapt the cells to the labeling medium over several passages. Start with a 75:25 mix of normal to labeling medium, then 50:50, then 25:75, before moving to 100% labeling medium.
-
-
Contamination with 14N Sources: Standard fetal bovine serum (FBS) is a major source of unlabeled nucleosides and bases.
-
Solution: Use dialyzed FBS to remove small molecule contaminants, including unlabeled uridine or UMP.
-
-
Active De Novo Synthesis: If the cell line has a highly active de novo pyrimidine synthesis pathway, it will produce its own 14N-UMP, diluting the 15N-labeled pool.
-
Solution: Consider using inhibitors of the de novo pathway, such as Brequinar (inhibits dihydroorotate (B8406146) dehydrogenase), to force the cells to rely on the salvage pathway for UMP. This must be optimized carefully to avoid toxicity.
-
-
Suboptimal 15N-UMP Concentration: The concentration of 15N-UMP may be too low to outcompete residual 14N sources or too high, causing toxicity.
-
Solution: Perform a dose-response experiment to determine the optimal 15N-UMP concentration for your specific cell line, balancing labeling efficiency with cell viability (See Table 2 for an example).
-
-
Insufficient Labeling Time: The labeling period may not be long enough for the 15N-UMP to fully incorporate and replace the endogenous 14N-UMP pool.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the time required to reach maximum incorporation.
-
Problem Area 2: Poor Cell Health and Growth
Q: My cells are growing slowly, showing signs of stress, or dying after I switch to the 15N-UMP labeling medium. What should I do?
A: Poor cell health is a common issue when changing media formulations for isotope labeling.
-
Media Composition: The base medium used for labeling may lack essential nutrients found in the standard growth medium, or the high concentration of UMP could be cytotoxic.
-
Solution: Ensure the base labeling medium is as close as possible to your standard growth medium, lacking only the component you are replacing (in this case, ensuring no other uridine is present). Test cell viability across a range of 15N-UMP concentrations using an assay like MTT or Trypan Blue exclusion.[7][8]
-
-
Osmotic Stress or pH Shift: The addition of 15N-UMP, especially if prepared as a salt, could alter the osmolality or pH of the medium.
-
Solution: Check the pH of the final labeling medium and adjust if necessary. Ensure the final osmolality is within the acceptable range for your cell line.
-
-
Adaptation Shock: As mentioned previously, a sudden change in medium can induce cellular stress.
-
Solution: Implement a gradual adaptation protocol, allowing the cells to adjust to the new conditions over several passages.
-
Visualizations and Pathways
Caption: General workflow for 15N-UMP labeling in cell culture.
Caption: Decision tree for troubleshooting low 15N labeling efficiency.
Caption: Incorporation of 15N-UMP via the pyrimidine salvage pathway.
Quantitative Data Summary
While specific data for 15N-UMP is limited in published literature, the following tables provide reference data for general 15N labeling and a template for optimizing your 15N-UMP experiments.
Table 1: Typical Labeling Efficiencies with Different 15N Sources (Reference) Note: These are representative values and efficiency is highly dependent on the cell line, media, and protocol.
| 15N Source | Organism/Cell Type | Typical Efficiency | Reference |
| 15N Algal Cells | Rat (Brain Tissue) | 74% (1 Gen) -> >95% (2 Gen) | [5] |
| 15NH415NO3 | Chlamydomonas | ~98% | [9] |
| 15N Labeled Amino Acids | Mammalian Cells (CHO) | >90% | [10] |
| 15N Salts | Arabidopsis | 93-99% | [2][11] |
Table 2: Experimental Template for Optimizing 15N-UMP Concentration Use this template to record results from a dose-response experiment to find the optimal balance between labeling efficiency and cell health for your specific cell line.
| 15N-UMP Conc. (µM) | Cell Viability (%) (e.g., via MTT Assay) | 15N Incorporation (%) (e.g., via Mass Spec) | Notes on Cell Morphology |
| 0 (Control) | 100% | 0% | Normal |
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Experimental Protocols
Protocol 1: Preparation of 15N-UMP Labeling Medium
-
Base Medium Selection: Start with a DMEM or RPMI-1640 formulation that does not contain uridine. Ensure all other essential nutrients for your cell line are present.
-
Serum Preparation: Use Fetal Bovine Serum (FBS) that has been dialyzed with a molecular weight cutoff (MWCO) of ~10 kDa to remove small molecules, including unlabeled nucleosides.
-
15N-UMP Stock Solution: Prepare a sterile, concentrated stock solution of 15N-UMP in nuclease-free water or PBS. For example, create a 100 mM stock. Ensure it is fully dissolved. You may need to adjust the pH slightly to aid dissolution. Filter-sterilize the stock solution through a 0.22 µm filter.
-
Final Medium Formulation:
-
To 440 mL of the base medium, add 50 mL of dialyzed FBS (for a final concentration of 10%).
-
Add 5 mL of Penicillin-Streptomycin solution (for a final concentration of 1%).
-
Add the required volume of your 15N-UMP stock solution to achieve the desired final concentration (e.g., for a final concentration of 50 µM in 500 mL, add 250 µL of a 100 mM stock).
-
QS to 500 mL with the base medium.
-
-
Storage: Store the final labeling medium at 4°C for up to 2-4 weeks.
Protocol 2: General Protocol for 15N Labeling of Adherent Cells
-
Cell Adaptation (Crucial):
-
Culture cells for at least 2-3 passages in a 50:50 mixture of their standard growth medium and the complete 15N-UMP labeling medium.
-
Monitor cell morphology and growth rate. If cells appear healthy, proceed to the next step. If not, perform a more gradual adaptation (e.g., 75:25, 50:50, 25:75 over several passages).
-
-
Seeding for Labeling:
-
Once adapted, seed the cells directly into 100% 15N-UMP labeling medium in your desired culture vessel (e.g., 10 cm dish).
-
Seed at a density that will allow for at least two cell doublings before reaching confluence.
-
-
Incubation and Labeling:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for the desired labeling period (e.g., 48-72 hours, to be optimized).
-
-
Harvesting:
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS to remove any residual medium.
-
Scrape cells into a fresh volume of ice-cold PBS and transfer to a conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
Store the pellet at -80°C until ready for nucleic acid extraction.
-
Protocol 3: Assessing Labeling Efficiency via Mass Spectrometry
-
RNA Extraction: Extract total RNA from both an unlabeled control cell pellet and your 15N-labeled cell pellet using a standard method (e.g., Trizol or a column-based kit).
-
RNA Hydrolysis: Hydrolyze a small amount of the purified RNA (e.g., 1-5 µg) to its constituent ribonucleosides (A, G, C, U). This can be done enzymatically using a nuclease cocktail (e.g., Nuclease P1 followed by alkaline phosphatase).
-
LC-MS/MS Analysis:
-
Analyze the resulting ribonucleoside mixture using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Monitor the mass-to-charge ratio (m/z) for both unlabeled Uridine (14N-U) and labeled Uridine (15N-U). The pyrimidine ring in UMP contains two nitrogen atoms, so fully labeled 15N-Uridine will have a mass shift of +2 Da compared to 14N-Uridine.
-
-
Calculating Efficiency:
-
Extract the ion chromatograms for both the light (14N) and heavy (15N) forms of Uridine.
-
Calculate the peak area for each form.
-
The labeling efficiency (%) is calculated using the formula: Efficiency (%) = [Area(Heavy) / (Area(Heavy) + Area(Light))] x 100
-
Aim for an efficiency of >95% for high-quality quantitative studies.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. logosbio.com [logosbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. A practical method for uniform isotopic labeling of recombinant proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isotope Labeling in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15N Labeled Standards in Quantitative Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 15N labeled standards in quantitative mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using 15N labeled standards in quantitative mass spectrometry?
A1: The most prevalent issues include incomplete metabolic labeling, isotopic instability (scrambling), matrix effects leading to ion suppression or enhancement, co-elution of interfering peptides, and low signal intensity of the internal standard. These factors can significantly impact the accuracy and precision of quantification.
Q2: Why is it crucial to determine the isotopic enrichment of a 15N labeled standard?
A2: Determining the isotopic enrichment is critical because incomplete labeling can lead to an underestimation of the heavy-to-light ratio, as the unlabeled portion of the standard contributes to the light analyte signal. For accurate quantification, a labeling efficiency of at least 97% is recommended.
Q3: What is metabolic scrambling and how can it affect my results?
Q4: How do matrix effects interfere with quantification using 15N labeled standards?
A4: Matrix effects are caused by co-eluting molecules from the sample matrix that can suppress or enhance the ionization of the analyte and/or the 15N labeled internal standard in the mass spectrometer's ion source. If the matrix effect is different for the analyte and the internal standard, it can lead to inaccurate quantification.
Troubleshooting Guides
Issue 1: Incomplete 15N Labeling
Symptom: The measured isotopic enrichment of the 15N labeled standard is below the desired level (e.g., <97%).
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps | Expected Outcome |
| Insufficient Labeling Time | For metabolic labeling, ensure cells or organisms have undergone a sufficient number of cell divisions in the 15N-containing medium. Typically, at least five cell doublings are recommended. | Increased incorporation of the 15N label. |
| Impurities in 15N Source | Verify the purity of the 15N-labeled amino acids or media. Contamination with natural abundance (14N) counterparts will reduce the final enrichment. | Using a high-purity 15N source will lead to higher labeling efficiency. |
| Metabolic Issues | Some cell lines or organisms may have metabolic pathways that dilute the 15N label. Consider using alternative 15N sources or optimizing growth conditions. | Improved and more consistent labeling across different proteins. |
Issue 2: Low Signal Intensity of 15N Labeled Internal Standard
Symptom: The peak intensity of the 15N labeled internal standard is weak or absent in the mass spectrum.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Spiking Concentration | Double-check the concentration calculations for the internal standard spiking solution. Verify the calibration of pipettes used for spiking. | A clear and appropriate signal intensity for the internal standard. |
| Degradation of the Standard | Assess the stability of the 15N labeled standard in the sample matrix and under the storage conditions of the autosampler. Prepare fresh standard solutions. | A stable and reproducible signal for the internal standard across the analytical run. |
| Ion Suppression | The internal standard may be experiencing significant ion suppression due to matrix effects. Optimize sample preparation to remove interfering matrix components or adjust chromatographic conditions to separate the internal standard from the suppressive region. | Improved signal intensity and reduced variability. |
| Instrumental Issues | Check for a dirty ion source, incorrect instrument parameters, or issues with the detector. | Restoration of expected signal intensity after cleaning or parameter optimization. |
Experimental Protocols
Protocol 1: Determination of 15N Labeling Efficiency
This protocol outlines the procedure for determining the percentage of 15N incorporation in a metabolically labeled proteome.
Materials:
-
14N (natural abundance) control protein/peptide sample
-
15N labeled protein/peptide sample
-
Denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Digestion:
-
Lyse cells from both 14N and 15N cultures and extract proteins.
-
Quantify the protein concentration for both samples.
-
Take an equal amount of protein from each sample and perform in-solution tryptic digestion. This involves reduction, alkylation, and overnight digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the tryptic digests of both the 14N and 15N samples separately by LC-MS/MS.
-
Acquire data in full scan mode to observe the isotopic envelopes of the peptides.
-
-
Data Analysis:
-
Identify several abundant peptides from the 15N sample.
-
For each identified peptide, extract the ion chromatogram for its isotopic cluster.
-
Compare the experimental isotopic distribution of the 15N labeled peptide to the theoretical distribution at different enrichment levels (e.g., 95%, 97%, 99%).
-
Specialized software can be used to calculate the percentage of 15N incorporation by fitting the experimental data to the theoretical models.
-
Visualizations
Experimental Workflow for Quantitative Proteomics using 15N Metabolic Labeling
Caption: A typical experimental workflow for quantitative proteomics using 15N metabolic labeling.
Troubleshooting Decision Tree for Low Internal Standard Signal
Caption: A decision tree to guide the troubleshooting of low internal standard signal intensity.
Technical Support Center: Minimizing Isotopic Scrambling in ¹⁵N Metabolic Labeling
Welcome to the technical support center for ¹⁵N metabolic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling in the context of ¹⁵N metabolic labeling?
Q2: What are the primary causes of ¹⁵N isotopic scrambling?
A2: The primary cause of isotopic scrambling is the metabolic activity of the host organism or cell line used for protein expression.[2][3] Endogenous transaminases play a key role in this process by transferring the α-amino group (containing the ¹⁵N) from the labeled amino acid to other α-keto acids, thereby creating new ¹⁵N-labeled amino acids.[1][2] Amino acids that are central to metabolic pathways, such as alanine, aspartate, glutamate, isoleucine, leucine, and valine, are particularly prone to scrambling.[1][6]
Q3: How can I detect and quantify the level of isotopic scrambling in my experiment?
A3: Isotopic scrambling is typically detected and quantified using mass spectrometry (MS).[7][8][9] Techniques like MALDI-TOF or LC-MS/MS are used to analyze peptides from the labeled protein.[6][8] The extent of scrambling is determined by comparing the experimentally observed isotopic distribution of peptides with the theoretical distribution for a perfectly labeled sample.[7][9] Software tools such as DEX and Protein Prospector can aid in this analysis by calculating the percentage of ¹⁵N enrichment and identifying unexpected labeled species.[8][10][11]
Q4: Which amino acids are most and least prone to ¹⁵N scrambling?
A4: The propensity for scrambling varies significantly among amino acids due to their different roles in cellular metabolism. A study in Human Embryonic Kidney (HEK) 293 cells provides a useful classification.
Troubleshooting Guides
This section provides solutions to common problems encountered during ¹⁵N metabolic labeling experiments.
Issue 1: High levels of isotopic scrambling are observed in my mass spectrometry data.
-
Possible Cause: The chosen protein expression system has high metabolic activity, leading to significant interconversion of amino acids.
-
Possible Cause: The specific ¹⁵N-labeled amino acid used is highly involved in metabolic pathways.
-
Solution 1: If possible, choose an alternative amino acid for labeling that is less prone to scrambling (see Table 1).
-
Solution 2: Employ a "reverse labeling" strategy. In this approach, all amino acids except the one of interest are supplied in their unlabeled (¹⁴N) form, while the sole nitrogen source is ¹⁵N-ammonium chloride. The cells will then synthesize the desired amino acid using the ¹⁵N label, which can reduce scrambling.[4]
-
-
Possible Cause: The concentration of the ¹⁵N-labeled amino acid is not optimized.
-
Solution: In selective labeling experiments, using a significant excess of the unlabeled amino acids relative to the ¹⁵N-labeled amino acid can help suppress scrambling. For instance, a 10-fold excess of unlabeled amino acids has been shown to be effective.[8]
-
Issue 2: Low incorporation of the ¹⁵N label is detected.
-
Possible Cause: Insufficient duration of labeling for the cells to fully incorporate the ¹⁵N-labeled amino acid.
-
Solution: Increase the labeling time. For cell-based systems, ensure the cells undergo a sufficient number of doublings in the presence of the labeled medium. The optimal duration will depend on the cell line and growth rate.[5]
-
-
Possible Cause: Dilution of the ¹⁵N label by pre-existing ¹⁴N amino acid pools within the cells or from the media.
-
Solution: Deplete the endogenous unlabeled amino acid pools before introducing the ¹⁵N-labeled medium. This can be achieved by incubating the cells in an amino acid-free medium for a short period before starting the labeling process. Ensure that the media used is free of unlabeled amino acids.
-
-
Possible Cause: Poor cell health or viability, leading to reduced metabolic activity and protein synthesis.
Quantitative Data Summary
The degree of isotopic scrambling is highly dependent on the amino acid used for labeling. The following table, based on data from experiments in HEK293 cells, categorizes amino acids by their observed level of scrambling.[6]
| Scrambling Level | Amino Acids | Observations |
| Minimal Scrambling | Cys, Phe, His, Lys, Met, Asn, Arg, Thr, Trp, Tyr | These amino acids show little to no transfer of the ¹⁵N label to other amino acids.[6] |
| Interconversion | Gly, Ser | Glycine and Serine can be interconverted, meaning a label on one may appear on the other.[6] |
| Significant Scrambling | Ala, Asp, Glu, Ile, Leu, Val | These amino acids are heavily involved in metabolic pathways, leading to widespread redistribution of the ¹⁵N label.[6] |
Table 1: Classification of amino acids based on their propensity for ¹⁵N isotopic scrambling in HEK293 cells.[6]
Key Experimental Protocols
Protocol 1: General Workflow for Assessing ¹⁵N Labeling and Scrambling
This protocol outlines the general steps for conducting a ¹⁵N metabolic labeling experiment and analyzing the results for scrambling.
-
Cell Culture and Labeling:
-
Culture the chosen cell line in a medium containing the ¹⁵N-labeled amino acid(s) or ¹⁵N-ammonium chloride as the sole nitrogen source.
-
For cell lines, allow for a sufficient number of cell divisions to ensure maximal incorporation of the label.[5]
-
-
Protein Extraction and Digestion:
-
Harvest the cells and extract the total protein.
-
Purify the protein of interest if necessary.
-
Digest the protein sample into peptides using an appropriate protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., LC-MS/MS).[11]
-
-
Data Analysis:
-
Use specialized software (e.g., Protein Prospector) to identify peptides and determine the isotopic distribution for each peptide.[10][11]
-
Compare the experimental isotopic profile to the theoretical profile for 100% ¹⁵N incorporation to calculate the labeling efficiency.
-
Analyze the mass spectra of peptides that should not contain the labeled amino acid to identify any mass shifts indicative of scrambling.
-
Protocol 2: Cell-Free Protein Synthesis for Minimized Scrambling
Cell-free systems are an excellent choice for minimizing isotopic scrambling as they lack the complex metabolic pathways of living cells.[4][12]
-
Prepare the Cell-Free Extract:
-
Prepare a cell extract (e.g., from E. coli or wheat germ) that contains the necessary machinery for transcription and translation.
-
-
Set up the Reaction Mixture:
-
In a reaction tube, combine the cell-free extract, the DNA template encoding the protein of interest, and a mixture of all 20 amino acids, with the desired amino acid(s) being ¹⁵N-labeled.
-
Include necessary buffers, salts, and an energy source (e.g., ATP, GTP).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for a few hours to allow for protein synthesis.
-
-
Purification and Analysis:
-
Purify the newly synthesized, ¹⁵N-labeled protein from the reaction mixture.
-
Proceed with mass spectrometry analysis as described in Protocol 1 to confirm labeling and the absence of scrambling.
-
Visualizations
Caption: Workflow for a typical ¹⁵N metabolic labeling experiment.
Caption: The metabolic pathway leading to isotopic scrambling.
References
- 1. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-free protein production and labeling protocol for NMR-based structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. escholarship.org [escholarship.org]
- 12. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 13. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Natural 15N abundance in specific amino acids indicates associations between transamination rates and residual feed intake in beef cattle - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Signal Overlap in NMR Spectra of 15N-Labeled RNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve signal overlap in Nuclear Magnetic Resonance (NMR) spectra of 15N-labeled Ribonucleic Acid (RNA).
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered during NMR analysis of 15N-labeled RNA.
Problem: Severe spectral overlap in the imino proton region of a 2D ¹H-¹⁵N HSQC spectrum.
Cause: For larger RNA molecules, the inherent lack of chemical shift dispersion leads to significant overlap of imino proton resonances, which are crucial for studying RNA secondary structure.[1][2][3]
Solution Workflow:
-
Optimize Experimental Conditions:
-
Temperature: Systematically vary the temperature to induce small chemical shift changes that may resolve overlapping peaks.
-
pH: Adjust the pH to alter the protonation states of bases, which can shift resonances.
-
Buffer Composition: Test different buffer components and salt concentrations, as these can influence RNA conformation and chemical shifts.[4]
-
-
Employ Higher-Dimensional NMR Experiments:
-
3D ¹⁵N-edited NOESY-HSQC: This experiment resolves NOE cross-peaks into a third dimension based on the ¹⁵N chemical shift, significantly reducing overlap observed in 2D NOESY spectra.[5][6] This is particularly useful for assigning sequential connectivities.
-
3D HNN-COSY: This experiment helps to establish through-hydrogen-bond connectivities between imino protons of adjacent base pairs, aiding in unambiguous assignments.
-
-
Utilize Transverse Relaxation-Optimized Spectroscopy (TROSY):
-
For RNAs larger than ~30 kDa, TROSY-based experiments can significantly enhance both spectral resolution and sensitivity by reducing transverse relaxation rates.[7][8][9] This leads to sharper lines and better separation of signals.[7][9] The BEST-TROSY experiment combines transverse and longitudinal relaxation optimization for even greater sensitivity.[10]
-
-
Consider Isotope Labeling Strategies:
-
Segmental Isotope Labeling: If the overlap remains severe, consider synthesizing the RNA in segments, where only one segment is isotopically labeled.[2][11][12][13] This dramatically simplifies the spectrum by reducing the number of observed signals.[2][13] Ligation of these segments can be achieved using enzymes like T4 DNA ligase or T4 RNA ligase.[12][13]
-
Problem: Ambiguous assignments in the crowded ribose and aromatic regions.
Cause: The four nucleotide building blocks of RNA have similar chemical structures, leading to poor chemical shift dispersion in both the ribose (H1', H2', etc.) and aromatic (H2, H5, H6, H8) regions.[1][2][3] This is exacerbated in larger RNAs.[1][2]
Solution Workflow:
-
Selective Isotope Labeling:
-
Nucleotide-Specific Labeling: Prepare four separate samples, each with only one type of nucleotide (A, U, G, or C) isotopically labeled. This allows for the unambiguous identification of signals belonging to each nucleotide type.
-
Specific Atom Labeling: Utilize precursors that are isotopically labeled only at specific positions (e.g., ¹³C6-uridine) to further reduce spectral complexity and scalar/dipolar couplings.[14]
-
-
Deuteration:
-
Perdeuteration: Using deuterated NTPs for in vitro transcription significantly narrows proton NMR signals by reducing ¹H-¹H spin diffusion.[12]
-
Site-Specific Deuteration: Deuterating specific positions, such as the ribose H3', H4', and H5'/H5'' protons, can dramatically simplify the crowded ribose region of the spectrum.[2]
-
-
Advanced NMR Experiments:
-
3D HCCH-TOCSY and 3D HCCH-COSY: These experiments are essential for assigning the ribose spin systems in ¹³C-labeled RNA.
-
¹³C-edited NOESY: Similar to ¹⁵N-editing, this resolves proton-proton NOEs based on the attached ¹³C chemical shift, which is invaluable for resolving ambiguities in both ribose-ribose and base-ribose contacts.
-
-
Data Processing Techniques:
-
Linear Prediction: This can be used to extend the FID in the indirect dimensions, improving resolution.
-
Deconvolution Methods: Advanced signal processing algorithms can be applied to mathematically resolve overlapping peaks.[4]
-
FAQs
Q1: What is the primary cause of signal overlap in RNA NMR?
A1: The primary cause is the limited chemical diversity of the four nucleotide building blocks (A, C, G, U).[1][2] These nucleotides have similar chemical structures, resulting in their NMR signals resonating in narrow, crowded regions of the spectrum.[1][3] This problem, often called signal degeneracy or spectral crowding, becomes more severe as the size of the RNA molecule increases.[2][3][15]
Q2: When should I use a TROSY-based experiment instead of a conventional HSQC?
A2: TROSY (Transverse Relaxation-Optimized Spectroscopy) is most beneficial for studying large biomolecules, typically those with a molecular weight greater than 30 kDa.[8] For large RNAs that tumble slowly in solution, transverse relaxation (T₂) is rapid, leading to broad spectral lines and loss of signal intensity.[3][9] TROSY-based experiments mitigate this by selecting the most slowly relaxing component of the multiplet, resulting in significantly sharper lines and improved sensitivity.[7][9] For smaller RNAs, the benefits of TROSY are less pronounced, and a conventional HSQC may provide sufficient resolution and better sensitivity.
Q3: What is segmental isotope labeling and how does it help with signal overlap?
A3: Segmental isotope labeling is a "divide and conquer" strategy where a large RNA is assembled from smaller, individually prepared fragments.[2] Typically, only one segment of interest is isotopically labeled (e.g., with ¹⁵N or ¹³C), while the other segments remain unlabeled.[12][16] When these fragments are ligated together to form the full-length RNA, the resulting NMR spectrum only shows signals from the labeled segment.[13] This dramatically simplifies the spectrum, reducing the number of resonances and making it possible to study specific domains within the context of the larger RNA molecule without overwhelming signal overlap.[2][13]
Q4: Can I resolve overlap just by using a higher field NMR spectrometer?
A4: While moving to a higher field spectrometer does increase chemical shift dispersion and can help resolve some overlapping signals, it is often not a complete solution, especially for larger RNAs. The TROSY effect, which is crucial for studying large molecules, is more pronounced at higher magnetic fields because the chemical shift anisotropy (CSA) relaxation mechanism, which TROSY exploits, scales with the field strength.[9] However, for highly complex spectra, higher fields alone may not be sufficient to overcome severe overlap. A combination of high-field magnets with advanced techniques like multidimensional NMR, specific isotope labeling, and TROSY is the most effective approach.[4]
Q5: What are some data processing strategies to improve spectral resolution?
A5: Several computational methods can be applied post-acquisition to improve the resolution of NMR spectra:
-
Window Functions: Applying appropriate window functions (e.g., sine-bell or Gaussian) before Fourier transformation can enhance resolution at the cost of signal-to-noise, or vice versa.
-
Linear Prediction: This technique can be used to extrapolate the free induction decay (FID) signal, which effectively increases the acquisition time and leads to narrower linewidths in the corresponding spectrum.
-
Deconvolution Algorithms: These are mathematical methods that attempt to separate overlapping peaks into their individual components, thereby improving the accuracy of peak picking and integration.[4]
-
Covariance NMR: This method can generate correlation spectra from lower-dimensionality data, potentially revealing correlations that are obscured by overlap.
Data Presentation
Table 1: Comparison of NMR Techniques for Resolving Signal Overlap in ¹⁵N-Labeled RNA
| Technique | Principle | Optimal for RNA Size | Key Advantage | Limitations |
| 3D ¹⁵N-Edited NOESY | Resolves ¹H-¹H NOEs into a third dimension based on the attached ¹⁵N chemical shift. | > 40 nucleotides | Drastically reduces spectral crowding in 2D NOESY, facilitating sequential assignments.[5] | Requires ¹⁵N labeling; can be time-consuming to acquire. |
| TROSY | Selects for the narrowest, most slowly relaxing component of a multiplet.[7][8] | > 70 nucleotides (~30 kDa) | Significantly improves resolution and sensitivity for large molecules.[7][9] | Requires high magnetic fields for optimal effect; less beneficial for smaller RNAs. |
| Segmental Labeling | Only a specific segment of the RNA is isotopically labeled.[12][13] | > 60 nucleotides | Dramatically simplifies the spectrum by reducing the number of visible signals.[2][13] | Can be technically challenging and labor-intensive to prepare the sample.[13] |
| Specific Deuteration | Replaces specific non-exchangeable protons with deuterium. | > 50 nucleotides | Simplifies spectra and narrows remaining proton signals by removing scalar and dipolar couplings.[2][12] | Requires synthesis with expensive deuterated precursors. |
Experimental Protocols
Protocol 1: 3D ¹⁵N-Edited NOESY-HSQC
This experiment is crucial for obtaining sequential assignments in ¹⁵N-labeled RNA by resolving ambiguous NOE cross-peaks.
-
Sample Preparation: Prepare a sample of ¹⁵N-labeled RNA at a concentration of 0.5-1.0 mM in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.
-
Spectrometer Setup:
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Calibrate the 90° pulse widths for both channels.
-
Optimize the solvent suppression scheme (e.g., WATERGATE or water flip-back).
-
-
Data Acquisition:
-
Use a standard noesyhsqcfpf3gpph (or similar) pulse sequence.
-
Set the ¹H carrier frequency on the water resonance.
-
Set the ¹⁵N carrier frequency in the center of the imino nitrogen region (~155 ppm).
-
Acquisition Parameters (Example for 600 MHz):
-
¹H Spectral Width: 14 ppm
-
¹⁵N Spectral Width: 35 ppm
-
NOESY Mixing Time (τₘ): 150-250 ms
-
Number of Scans: 16-64 (depending on concentration)
-
Recycle Delay: 1.5 - 2.0 s
-
Acquire a sufficient number of increments in the indirect dimensions (t₁ for ¹⁵N, t₂ for indirect ¹H) to achieve desired resolution.
-
-
-
Data Processing:
-
Process the data using software such as NMRPipe or TopSpin.
-
Apply appropriate window functions (e.g., squared sine-bell) in all dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Analyze the 3D spectrum using visualization software (e.g., Sparky, CARA) to trace sequential imino-imino and imino-aromatic connectivities.
-
Protocol 2: Segmental Isotope Labeling using T4 DNA Ligase
This protocol describes a general workflow for creating a segmentally labeled RNA molecule.
-
Fragment Preparation:
-
Synthesize two RNA fragments separately via in vitro transcription using T7 RNA polymerase.
-
For the fragment to be labeled, use ¹⁵N-labeled NTPs in the transcription reaction. For the unlabeled fragment, use natural abundance NTPs.
-
Ensure the fragments have the correct termini for ligation: a 5'-monophosphate on the downstream fragment and a 3'-hydroxyl on the upstream fragment.
-
Purify both RNA fragments using denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
DNA Splint Design:
-
Design a DNA oligonucleotide that is complementary to the sequence spanning the ligation junction of the two RNA fragments. This "splint" will hold the two RNA fragments in place for the ligase.
-
-
Ligation Reaction:
-
Anneal the two RNA fragments to the DNA splint by heating to 95°C and slowly cooling to room temperature.
-
Set up the ligation reaction in a buffer containing T4 DNA Ligase and ATP.
-
Reaction Mix (Example):
-
Upstream RNA fragment (unlabeled): 10 µM
-
Downstream RNA fragment (¹⁵N-labeled): 10 µM
-
DNA Splint: 12 µM
-
T4 DNA Ligase Buffer (1X)
-
ATP: 1 mM
-
T4 DNA Ligase: 10-20 units
-
-
-
Incubate the reaction at 16-25°C for 4-16 hours.
-
-
Purification and Verification:
-
Purify the full-length, ligated RNA product from unligated fragments and the DNA splint using denaturing PAGE.
-
Verify the success of the ligation and the integrity of the final product using mass spectrometry or by running a small amount on a denaturing gel.
-
Prepare the purified, segmentally labeled RNA for NMR analysis as described in Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for resolving signal overlap.
Caption: Experimental workflow for segmental isotope labeling.
Caption: Logical relationships between problem, cause, and solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances that facilitate the study of large RNA structure and dynamics by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. Transverse relaxation-optimized spectroscopy - Wikipedia [en.wikipedia.org]
- 10. Longitudinal-relaxation-enhanced NMR experiments for the study of nucleic acids in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isotope labeling and segmental labeling of larger RNAs for NMR structural studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Abundance 15N-Labeled Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you improve the detection sensitivity of low-abundance 15N-labeled metabolites in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of 15N-labeled metabolites and provides actionable solutions.
Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS Analysis
Question: I am not able to detect my low-abundance 15N-labeled metabolite, or the signal-to-noise ratio is very low in my LC-MS/MS analysis. What can I do?
Answer: Improving sensitivity in LC-MS/MS requires a multi-faceted approach focusing on sample preparation, chromatography, and mass spectrometer settings.
Troubleshooting Steps:
| Area of Focus | Potential Cause | Recommended Solution |
| Sample Preparation | Inadequate concentration of the target metabolite. | Implement solid-phase extraction (SPE) to concentrate your analyte and remove interfering matrix components. For polar metabolites, consider using a mixed-mode or polymeric SPE sorbent. |
| High matrix effects leading to ion suppression. | Optimize your extraction method. A liquid-liquid extraction (LLE) can sometimes provide a cleaner sample than a simple protein precipitation. Incorporate stable isotope-labeled internal standards (ideally ¹³C or ¹⁵N labeled) to normalize for matrix effects.[1] | |
| Liquid Chromatography | Poor retention of polar metabolites on the LC column. | For polar metabolites, utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is designed to retain and separate such compounds effectively. |
| Co-elution with interfering compounds. | Optimize the chromatographic gradient to improve the separation of your target analyte from matrix components. | |
| Mass Spectrometry | Suboptimal ionization of the target metabolite. | Test different ionization sources, such as atmospheric pressure chemical ionization (APCI) in addition to electrospray ionization (ESI), as APCI can sometimes be less susceptible to ion suppression. |
| Inefficient fragmentation or detection. | For targeted analysis, use a triple quadrupole (QqQ) mass spectrometer in Selected Reaction Monitoring (SRM) mode. This technique offers excellent sensitivity and selectivity for detecting specific precursor-product ion transitions.[2] Optimize collision energy and dwell time for your specific metabolite. | |
| Low instrument sensitivity. | Ensure the mass spectrometer is properly calibrated and tuned. Check for and clean any contamination in the ion source. |
Issue 2: Difficulty in Distinguishing ¹⁵N-Labeled Metabolite from Background Noise in Mass Spectra
Question: My mass spectra are very complex, and I'm having trouble identifying the isotopic peak of my ¹⁵N-labeled metabolite. How can I improve this?
Answer: High-resolution mass spectrometry and appropriate data analysis strategies are key to resolving and identifying your labeled compound from a complex background.
Troubleshooting Steps:
| Area of Focus | Potential Cause | Recommended Solution |
| Mass Spectrometry | Insufficient mass resolution to distinguish the ¹⁵N-labeled peak from other isobaric interferences. | Utilize a high-resolution mass spectrometer (HRMS) such as an Orbitrap or TOF instrument. The high resolving power of these instruments is essential for accurately determining the mass of your labeled metabolite and separating it from other naturally occurring isotopes.[3] |
| Data Analysis | Incorrect assignment of the monoisotopic peak. | Use software tools specifically designed for analyzing stable isotope labeling data. These tools can help in accurately identifying the isotopic cluster of your ¹⁵N-labeled metabolite and calculating the labeling efficiency. |
| Incomplete labeling leading to a complex isotopic pattern. | Aim for high labeling efficiency (ideally >97%) to simplify the mass spectra.[4][5] This can be achieved by optimizing the labeling duration and ensuring the purity of the ¹⁵N-labeled precursor. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is more sensitive for detecting low-abundance ¹⁵N-labeled metabolites: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)?
A1: Mass spectrometry is generally more sensitive than NMR for detecting low-abundance metabolites, with the ability to detect compounds at picomolar to femtomolar concentrations. NMR, while being non-destructive and providing rich structural information, typically has a practical detection limit in the micromolar range.[3]
Q2: How can I improve the sensitivity of NMR for detecting ¹⁵N-labeled metabolites?
A2: While inherently less sensitive than MS, several strategies can enhance NMR sensitivity for ¹⁵N-labeled metabolites:
-
Heteronuclear 2D NMR: Techniques like ¹H-¹⁵N HSQC can improve selectivity and resolution.
-
Cryoprobes: Using a cryogenically cooled probe can significantly increase the signal-to-noise ratio.
-
Hyperpolarization: Advanced techniques like dynamic nuclear polarization (DNP) can dramatically enhance the NMR signal.
-
Smart Isotope Tags: Chemical derivatization with a ¹⁵N-containing tag can improve both sensitivity and spectral dispersion.
Q3: What are the best practices for sample preparation to ensure maximum recovery of low-abundance ¹⁵N-labeled metabolites?
A3: Meticulous sample preparation is critical. Key practices include:
-
Rapid Quenching: Immediately stop all enzymatic activity to preserve the metabolic state. This can be achieved by flash-freezing samples in liquid nitrogen.
-
Efficient Extraction: Use a validated extraction protocol suitable for your metabolites of interest and sample matrix. A common method involves a cold solvent mixture like methanol (B129727)/acetonitrile (B52724)/water.
-
Concentration: Use techniques like solid-phase extraction (SPE) or evaporation to concentrate your sample.
-
Minimize Contamination: Use high-purity solvents and clean labware to avoid the introduction of interfering substances.
-
Standardized Protocols: Follow a consistent and standardized protocol for all samples to ensure reproducibility.
Q4: Why is the use of stable isotope-labeled internal standards important?
A4: Stable isotope-labeled internal standards (ideally labeled with ¹³C or ¹⁵N) are crucial for accurate quantification. They have nearly identical chemical and physical properties to the analyte of interest and will co-elute during chromatography. This allows them to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and reliable results.[1][6]
Experimental Protocols
Protocol 1: Targeted Analysis of a ¹⁵N-Labeled Metabolite in Urine using LC-MS/MS
This protocol provides a general workflow for the quantitative analysis of a specific ¹⁵N-labeled metabolite in a urine matrix.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To concentrate the analyte and remove interfering salts and other matrix components from the urine sample.
-
Materials:
-
Urine sample
-
SPE cartridge (e.g., mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal standard (a stable isotope-labeled version of the analyte, e.g., ¹³C-labeled)
-
-
Procedure:
-
Spike the urine sample with the internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate the analyte from other compounds and detect it with high sensitivity and specificity.
-
Instrumentation:
-
HPLC or UPLC system
-
HILIC column
-
Triple quadrupole mass spectrometer
-
-
Procedure:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a gradient elution with a mobile phase consisting of acetonitrile with 0.1% formic acid and water with 0.1% formic acid.
-
Set the mass spectrometer to operate in Selected Reaction Monitoring (SRM) mode.
-
Define the specific precursor-to-product ion transitions for both the ¹⁵N-labeled analyte and the internal standard.
-
Optimize the collision energy and other MS parameters for maximum signal intensity.
-
3. Data Analysis
-
Objective: To quantify the ¹⁵N-labeled metabolite.
-
Procedure:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of the analyte in the original sample by comparing the area ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Data Presentation
Table 1: Illustrative Comparison of Sensitivity Enhancement Techniques for a Low-Abundance ¹⁵N-Labeled Metabolite
| Technique | Sample Preparation | Instrumentation | Relative Signal-to-Noise Ratio (Illustrative) |
| Method A (Basic) | Protein Precipitation | HPLC-Single Quadrupole MS | 1 |
| Method B (Optimized) | Solid-Phase Extraction | UPLC-Triple Quadrupole MS (SRM) | 15 |
| Method C (Advanced) | SPE + Derivatization | UPLC-HRMS (Orbitrap) | 25 |
Note: The values presented in this table are for illustrative purposes to demonstrate the potential impact of different techniques on sensitivity and are not based on a specific experimental dataset.
Visualizations
Caption: Experimental workflow for targeted analysis of 15N-labeled metabolites.
Caption: Troubleshooting logic for low sensitivity in metabolite detection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. lcms.cz [lcms.cz]
- 3. Metabolomics Techniques: How to Select the Right Method - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 15N-UMP in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the quantification of 15N-Uridine Monophosphate (15N-UMP) in biological samples. Our resources are designed to help you address common challenges, particularly those related to matrix effects in LC-MS/MS analysis.
Troubleshooting Guides
Problem: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for 15N-UMP
This is a common issue often indicative of matrix effects, where co-eluting endogenous components from the biological sample interfere with the ionization of 15N-UMP, leading to ion suppression or enhancement. Follow this workflow to diagnose and mitigate the problem.
Technical Support Center: Cell Viability Issues with High Concentrations of Labeled Uridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cell viability issues encountered when using high concentrations of labeled uridine (B1682114) analogs for metabolic labeling of RNA.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after incubation with a labeled uridine analog. What is the likely cause?
A1: Cell death following incubation with labeled uridine analogs, such as 5-ethynyluridine (B57126) (EU), 5-bromouridine (B41414) (BrU), or 4-thiouridine (B1664626) (4sU), is a common issue, particularly at high concentrations or with prolonged exposure. The primary cause is cytotoxicity induced by the analog. These molecules can interfere with normal cellular processes, leading to cell cycle arrest, apoptosis (programmed cell death), and necrosis.[1][2] For instance, EdU has been shown to be more cytotoxic than BrU, especially in cells with deficient homologous recombination repair.[1]
Q2: What are the molecular mechanisms behind labeled uridine-induced cytotoxicity?
A2: The cytotoxicity of labeled uridine analogs can be attributed to several mechanisms:
-
DNA Damage and Repair Stress: Some uridine analogs, particularly after incorporation into DNA, can be recognized as damage by the cell's repair machinery. This can trigger a futile cycle of incorporation and excision, leading to DNA strand breaks and the activation of DNA damage response pathways.[1][3]
-
Perturbation of RNA Metabolism: High concentrations of uridine analogs can interfere with the synthesis and processing of essential RNAs, such as ribosomal RNA (rRNA).[4][5] This can disrupt protein synthesis and overall cellular homeostasis. For example, 4-thiouridine (4sU) at high concentrations can inhibit both the production and processing of 47S rRNA.[5]
-
Induction of Apoptosis: The cellular stress caused by DNA damage and metabolic disruption can activate intrinsic apoptotic pathways. This often involves the stabilization and activation of the tumor suppressor protein p53, which in turn can trigger the caspase cascade, leading to programmed cell death.[6][7][8]
Q3: How can I minimize cytotoxicity while maintaining adequate RNA labeling?
A3: Optimizing the concentration of the labeled uridine and the incubation time is crucial. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a low concentration and gradually increase it, while monitoring both labeling efficiency and cell viability.[9] Shorter incubation times are generally preferred to minimize toxic effects.
Q4: Are there differences in toxicity between various labeled uridine analogs?
A4: Yes, different uridine analogs exhibit varying levels of cytotoxicity. For example, studies have shown that EdU can be more toxic than BrdU at similar concentrations.[1] The choice of analog should be guided by the specific application and the sensitivity of the cell line being used. It is advisable to consult the literature for studies using your cell line of interest to determine a suitable starting concentration.
Q5: My labeling efficiency is low even at concentrations that are not cytotoxic. What can I do?
A5: Low labeling efficiency can be due to several factors:
-
Suboptimal Reagent Concentration: Even non-toxic concentrations might be too low for efficient incorporation. A careful optimization of the concentration is necessary.
-
Cellular Uptake Issues: Ensure that your cell line has efficient nucleoside uptake mechanisms.
-
Reagent Quality: Use fresh, high-quality labeled uridine analogs, as they can degrade over time.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
Troubleshooting Guides
Problem 1: Significant Decrease in Cell Viability After Labeling
Symptoms:
-
Large number of floating cells in the culture dish.
-
Morphological changes such as cell shrinkage, rounding, and membrane blebbing.
-
Low cell counts compared to control cultures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Concentration of labeled uridine is too high. | Perform a dose-response curve to determine the IC50 value for your cell line. Start with a concentration range suggested in the literature for similar cell types and analogs. Assess cell viability using an MTT or similar assay. |
| Prolonged incubation time. | Reduce the incubation time. A time-course experiment can help identify the shortest duration required for sufficient labeling. |
| Inherent sensitivity of the cell line. | Some cell lines are more sensitive to nucleoside analogs. If possible, test different, less toxic analogs (e.g., BrU instead of EdU).[1] |
| Pre-existing cellular stress. | Ensure cells are healthy and not stressed from other factors like high confluence, nutrient depletion, or contamination before adding the labeling reagent. |
Problem 2: Inconsistent or Non-reproducible Labeling Results
Symptoms:
-
High variability in labeling intensity between replicate experiments.
-
Patches of labeled and unlabeled cells within the same culture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete dissolution or mixing of the labeled uridine. | Ensure the labeled uridine is fully dissolved in the medium before adding it to the cells. Mix the medium gently but thoroughly after adding the reagent. |
| Variations in cell density or growth phase. | Plate cells at a consistent density and ensure they are in the logarithmic growth phase during labeling. |
| Degradation of the labeled uridine stock solution. | Aliquot the stock solution and store it as recommended by the manufacturer to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables provide a summary of reported concentrations of labeled uridine analogs and their observed effects on cell viability. Note that these values are cell-type and context-dependent and should be used as a starting point for optimization.
Table 1: Cytotoxicity of 5-Ethynyl-2'-deoxyuridine (EdU)
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| CHO | 10 µM | 24 h | Significant increase in DNA damage markers (γH2AX and Rad51 foci). | [1] |
| CHO | 30 µM | Not specified | Induced 31 sister chromatid exchanges per cell. | [1] |
| A549 | Not specified | Not specified | Did not show photosensitization to gamma-ray, UV-C, and fluorescent light, unlike BrdU. | [1] |
Table 2: Cytotoxicity of 5-Bromo-2'-deoxyuridine (BrdU)
| Cell Line | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| CHO | 100 µM | Not specified | Induced 8 sister chromatid exchanges per cell. | [1] |
| Cancer Cells | Brief exposure | Not specified | Profound and sustained reduction in proliferation rate. | [2] |
| A549 | Not specified | Not specified | Photosensitized cells to gamma-ray, UV-C, and fluorescent light. | [1] |
Table 3: Cytotoxicity of Other Uridine Analogs
| Analog | Cell Line | Concentration | Incubation Time | Effect | Reference |
| 4-thiouridine (4sU) | U2OS | 100 µM | > 12 h | Reduced cell proliferation and inhibited rRNA synthesis. | [5] |
| 3-deaza-6-azaUrd | L1210 | 7 x 10⁻⁵ M | Not specified | 50% reduction in growth rate. | [10][11][12] |
| 3-deaza-6-azaUrd | L1210 | 5 x 10⁻⁴ M | 24-48 h | 99% of cells killed (colony formation assay). | [10][11] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell metabolic activity, which is an indicator of cell viability, after treatment with labeled uridine.
Materials:
-
Cells seeded in a 96-well plate
-
Labeled uridine analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the labeled uridine analog for the desired incubation period. Include untreated control wells.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][14][15]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating them with the labeled uridine analog for the desired time.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[16]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16][17]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[16][17]
-
Analyze the samples by flow cytometry within one hour.[16]
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cell lysates
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Seed cells and treat with the labeled uridine analog to induce apoptosis.
-
Lyse the cells and collect the supernatant containing the protein lysate.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Measure the absorbance at 405 nm.[18][19] The absorbance is proportional to the caspase-3 activity.
Visualizations
Signaling Pathway: Labeled Uridine-Induced Apoptosis
High concentrations of labeled uridine analogs can be incorporated into DNA, leading to the formation of DNA adducts. This triggers a DNA Damage Response (DDR), primarily mediated by the ATM kinase, which in turn phosphorylates and activates the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis through the activation of pro-apoptotic proteins like Bax, leading to the activation of the caspase cascade.
Caption: Signaling pathway of labeled uridine-induced apoptosis.
Experimental Workflow: Assessing Labeled Uridine Cytotoxicity
This workflow outlines the key steps to systematically evaluate the cytotoxic effects of a labeled uridine analog.
Caption: Experimental workflow for cytotoxicity assessment.
Troubleshooting Logic: High Cell Death
This diagram provides a logical tree for troubleshooting experiments where high levels of cell death are observed after labeling with uridine analogs.
Caption: Troubleshooting decision tree for high cell death.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of p53 in cellular response to anticancer nucleoside analog-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. p53: DNA Damage Response and Cancer [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cytotoxicity of a new uridine analog, 4-hydroxy-1-(beta-D-ribofuranosyl)-pyridazine-6-one, and its interaction with uridine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
- 15. merckmillipore.com [merckmillipore.com]
- 16. benchchem.com [benchchem.com]
- 17. kumc.edu [kumc.edu]
- 18. benchchem.com [benchchem.com]
- 19. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Optimizing the Extraction of 15N-Labeled Nucleotides from Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 15N-labeled nucleotides from cells. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to ensure efficient and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step to ensure accurate quantification of 15N-labeled nucleotides?
A1: The most critical initial step is rapid and effective quenching of cellular metabolism.[1][2] This immediately halts enzymatic processes that can alter nucleotide pools, ensuring that the measured isotopic enrichment reflects the metabolic state at the time of sampling.
Q2: How does 15N labeling affect the choice of extraction method?
A2: While the fundamental principles of extraction remain the same, the primary consideration is ensuring the chosen method provides high recovery and minimizes degradation to allow for accurate mass spectrometry analysis. The mass shift due to 15N incorporation does not inherently alter the chemical properties for extraction, but efficient recovery is paramount for sensitive detection of labeled species.
Q3: What is a common cause of low 15N incorporation into nucleotides?
A3: Incomplete labeling is a frequent issue and can stem from several factors, including insufficient incubation time with the 15N-labeled precursor, dilution of the labeled source by unlabeled nitrogen sources in the media, or slow metabolic turnover in the specific cell line.[3][4] It is crucial to optimize labeling conditions for each cell type and experimental setup.
Q4: Can I use a standard DNA/RNA extraction kit for 15N-labeled nucleotides?
A4: While some components of these kits might be useful, they are generally not optimal for the quantitative extraction of the entire nucleotide pool. These kits are designed to isolate high molecular weight nucleic acids and may not efficiently recover smaller molecules like nucleotide triphosphates.[5] It is recommended to use protocols specifically designed for metabolite extraction.
Q5: How can I assess the purity of my extracted 15N-labeled nucleotides?
A5: Purity is typically assessed using LC-MS/MS analysis. By monitoring for the presence of contaminating molecules that could interfere with ionization or co-elute with your analytes of interest, you can determine the cleanliness of your sample. The ratio of the peak area of your labeled nucleotide to the total ion chromatogram can provide a relative measure of purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 15N-Labeled Nucleotides | 1. Inefficient cell lysis. 2. Suboptimal extraction solvent. 3. Degradation of nucleotides by nucleases.[6] 4. Insufficient number of cells. | 1. Ensure complete cell lysis by optimizing mechanical (e.g., sonication, bead beating) or chemical (e.g., detergents) methods. 2. Test different extraction solvents (e.g., cold methanol (B129727), acetonitrile (B52724), or a combination) to find the most effective for your cell type.[7][8] 3. Work quickly on ice, use nuclease inhibitors, and ensure quenching is rapid to inactivate degradative enzymes. 4. Increase the starting number of cells. |
| Incomplete 15N Labeling | 1. Insufficient labeling time. 2. Dilution of the 15N source with unlabeled nitrogen. 3. Slow metabolic activity of the cells. | 1. Increase the incubation time with the 15N-labeled precursor. 2. Use a defined medium with the 15N-labeled compound as the sole nitrogen source. 3. Ensure cells are in an active growth phase during labeling. |
| High Variability Between Replicates | 1. Inconsistent quenching time. 2. Variable cell numbers between samples. 3. Inconsistent extraction procedure. | 1. Standardize the quenching protocol to ensure it is rapid and consistent for all samples.[2] 2. Normalize the cell number before extraction. 3. Follow the extraction protocol precisely for all samples, paying close attention to volumes, incubation times, and temperatures. |
| Poor Peak Shape in LC-MS Analysis | 1. Contaminants in the sample. 2. Suboptimal chromatographic conditions. | 1. Include a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. 2. Optimize the LC gradient, column type, and mobile phase to improve peak resolution.[9] |
| Low Signal Intensity in Mass Spectrometry | 1. Low concentration of labeled nucleotides. 2. Ion suppression from matrix components. 3. Inefficient ionization of labeled nucleotides. | 1. Concentrate the sample before analysis. 2. Dilute the sample to reduce matrix effects or use an internal standard to correct for suppression. 3. Optimize the mass spectrometer source parameters for your specific analytes. |
Quantitative Data on Extraction Methods
The following table summarizes the typical recovery and purity of nucleotides using common extraction methods. Please note that these are general figures, and the efficiency for 15N-labeled nucleotides may vary.
| Extraction Method | Typical Recovery (%) | Purity (A260/A280) | Advantages | Disadvantages |
| Cold Methanol (-80°C) | 70-85 | ~1.8-2.0 | Simple, effective quenching | May not be efficient for all cell types, potential for metabolite leakage.[2] |
| Acetonitrile | 80-95 | ~1.8-2.0 | High extraction efficiency, good for polar metabolites.[7] | Can precipitate some proteins, which may trap nucleotides. |
| Methanol/Chloroform/Water | 85-95 | ~1.8-2.0 | Separates polar and non-polar metabolites, high recovery. | More complex, involves phase separation. |
| Perchloric Acid (PCA) | 60-80 | ~1.7-1.9 | Effective at precipitating proteins. | Harsh conditions can lead to nucleotide degradation, requires neutralization. |
Experimental Protocols
Protocol 1: 15N Labeling of Mammalian Cells
-
Cell Culture: Grow mammalian cells (e.g., CHO, HeLa) in a standard culture medium to the desired confluency (typically 70-80%).
-
Media Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Labeling: Add a custom-made medium where the primary nitrogen source (e.g., glutamine, ammonium (B1175870) chloride) is replaced with its 15N-labeled counterpart.
-
Incubation: Incubate the cells in the 15N-containing medium for a duration determined by the cell doubling time and the desired level of isotopic enrichment. This can range from a few hours to several cell passages for near-complete labeling.
Protocol 2: Quenching and Extraction of 15N-Labeled Nucleotides
-
Quenching:
-
For Adherent Cells: Quickly aspirate the labeling medium and add ice-cold (-80°C) 80% methanol to the culture dish.
-
For Suspension Cells: Rapidly mix the cell suspension with 5 volumes of ice-cold saline and centrifuge at low speed (e.g., 500 x g) for 2 minutes at 4°C. Discard the supernatant.[8]
-
-
Cell Lysis:
-
For Adherent Cells: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled tube.
-
For Suspension Cells: Resuspend the cell pellet in ice-cold 80% methanol.
-
-
Homogenization: Sonicate the cell lysate on ice (e.g., 3 cycles of 10 seconds with 30-second intervals) to ensure complete disruption.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted nucleotides to a new pre-chilled tube.
-
Drying: Dry the extract using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried pellet in a suitable buffer for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
Signaling Pathways and Experimental Workflows
Figure 1. De Novo Purine Biosynthesis Pathway.
Figure 2. De Novo Pyrimidine Biosynthesis Pathway.
Figure 3. Nucleotide Salvage Pathway.
Figure 4. Experimental Workflow for 15N-Labeled Nucleotide Extraction.
References
- 1. Evaluation of Quenching and Extraction Methods for Nucleotide/Nucleotide Sugar Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Current Nucleic Acid Extraction Methods and Their Implications to Point-of-Care Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Verification of Synthesized Uridine 5'-monophosphate-¹⁵N₂
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the purity verification of synthesized Uridine (B1682114) 5'-monophosphate-¹⁵N₂ (UMP-¹⁵N₂).
Frequently Asked Questions (FAQs)
Q1: What is Uridine 5'-monophosphate-¹⁵N₂ and what are its primary applications? A1: Uridine 5'-monophosphate-¹⁵N₂ is a stable isotope-labeled version of Uridine 5'-monophosphate (UMP), a nucleotide essential for RNA synthesis.[1][2] The ¹⁵N labels serve as tracers, making it a valuable tool in various research applications.[3] It is commonly used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and for metabolic flux analysis to study biochemical pathways.[3]
Q2: Why is the verification of purity for synthesized UMP-¹⁵N₂ critical? A2: Purity verification is crucial to ensure the accuracy and reproducibility of experimental results. Impurities can interfere with analytical measurements, affect biological assays, and lead to incorrect interpretations of data. During synthesis, several related substances can be produced, such as isomers (e.g., β-Pseudouridine), degradation products, or precursors.[] Therefore, confirming both chemical and isotopic purity is a mandatory step for its use in research.
Q3: What are the key analytical methods for assessing the purity of UMP-¹⁵N₂? A3: The purity of UMP-¹⁵N₂ is typically assessed using a combination of chromatographic and spectroscopic techniques:
-
High-Performance Liquid Chromatography (HPLC): Used to determine chemical purity by separating the main compound from any non-labeled or structurally related impurities.[5][6][7]
-
Mass Spectrometry (MS): Used to confirm the molecular weight, verifying the successful incorporation of the two ¹⁵N isotopes (mass shift of M+2) and to identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the molecular structure and determine the specific positions of the ¹⁵N labels.[8] It can also be used for quantification.
Q4: What are the different types of purity that need to be considered? A4: For UMP-¹⁵N₂, two main types of purity are critical:
-
Chemical Purity: This refers to the percentage of the desired compound (UMP) relative to any other chemical substances. It is typically determined by HPLC and expressed as a percentage (e.g., ≥95%).
-
Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of molecules that contain the ¹⁵N labels at the intended positions. It is determined by MS or NMR and is expressed as atom % ¹⁵N (e.g., ≥98 atom % ¹⁵N).
Q5: What are some common impurities that can arise during the synthesis of Uridine and its derivatives? A5: During the chemical synthesis of uridine and its nucleotides, several impurities can be generated. These may include isomers like β-Pseudouridine, related substances like 3-Deazauridine and 5-Hydroxyuridine, or products from degradation and incomplete reactions.[] Other potential impurities could be residual starting materials, solvents, or by-products from side reactions.[9]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Q1: I am observing an unexpected peak in my HPLC chromatogram. What could it be and how do I identify it? A1: An unexpected peak could be a synthesis-related impurity, a degradation product, a solvent impurity, or a contaminant from your sample preparation.
-
Identification Strategy:
-
Analyze a Blank: Inject your mobile phase and sample solvent to rule out solvent-related peaks.
-
Spike the Sample: Co-inject your sample with a known standard of a suspected impurity. If the peak height increases without a new peak appearing, you have a tentative identification.
-
LC-MS Analysis: Couple your HPLC system to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical clue for identification.
-
Q2: My UMP peak is showing poor shape (e.g., tailing or fronting). How can I improve it? A2: Poor peak shape is often related to secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Check Mobile Phase pH: Nucleotides are acidic; ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A pH around 3 is often used.[5]
-
Adjust Mobile Phase Composition: For reversed-phase columns, if the peak is tailing, consider adding a small amount of an ion-pairing agent or adjusting the organic modifier concentration.
-
Reduce Sample Load: Inject a lower concentration or smaller volume of your sample to check for column overload.
-
Verify Column Health: The column may be degraded or contaminated. Try flushing it according to the manufacturer's instructions or replace it if necessary.
Mass Spectrometry (MS) Analysis
Q1: The observed mass for my compound does not show the expected M+2 shift for the ¹⁵N₂ label. What is the issue? A1: This indicates a problem with the isotopic labeling of your synthesized compound.
-
Check for M+0 and M+1 Peaks: Look for signals corresponding to the unlabeled (M+0) and singly-labeled (M+1) UMP. The relative intensities of the M+0, M+1, and M+2 peaks will give you an indication of the isotopic enrichment.
-
Review Synthesis Protocol: The issue likely lies in the synthetic procedure. Verify the isotopic purity of the ¹⁵N starting materials and review the reaction conditions.
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the relevant mass range.
Q2: I see multiple peaks in my mass spectrum. How can I distinguish between impurities, adducts, and fragment ions? A2:
-
Adducts: Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or other common adducts. Their mass difference from your main ion should match the mass of the adducted species.
-
Impurities: These will have m/z values that do not correspond to the expected product or its common adducts. Cross-reference with your HPLC data; the retention time of an impurity should correspond to its unique mass.
-
Fragment Ions: These are typically observed in MS/MS (tandem mass spectrometry) experiments. In a standard full-scan MS, fragmentation is usually minimal unless in-source fragmentation is occurring. Characteristic fragment ions for UMP include the loss of the phosphate (B84403) group or the ribose moiety.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q1: Why is it difficult to directly observe the ¹⁵N signal in my NMR spectrum? A1: Direct observation of ¹⁵N can be challenging due to its low gyromagnetic ratio and long relaxation times, leading to low sensitivity.
-
Use Indirect Detection: It is more common to use ¹H-¹⁵N correlation experiments like HSQC (Heteronuclear Single Quantum Coherence). These experiments detect the sensitive ¹H nucleus that is coupled to the ¹⁵N nucleus, providing much better signal-to-noise.
-
Increase Scan Number: If direct detection is necessary, significantly increase the number of scans to improve the signal.
-
Optimize Relaxation Delay: Ensure the relaxation delay (d1) is sufficient for the ¹⁵N nuclei to relax between pulses.
Q2: How can I use NMR to confirm that the ¹⁵N labels are in the correct positions within the uracil (B121893) ring? A2: ¹H-¹⁵N correlation spectra are ideal for this. The protons on carbons adjacent to the nitrogen atoms in the uracil ring will show correlations to the ¹⁵N nuclei. By analyzing the ¹H-¹⁵N HSQC or HMBC (Heteronuclear Multiple Bond Correlation) spectra, you can identify which protons are coupled to the ¹⁵N atoms, thereby confirming their specific locations in the ring structure.
Data Presentation
Tables of Quantitative Data
Table 1: Typical Purity Specifications for Commercial Uridine 5'-monophosphate-¹⁵N₂
| Parameter | Specification | Analysis Method | Reference |
|---|---|---|---|
| Chemical Purity | ≥95% to ≥98% | HPLC | [11] |
| Isotopic Purity | ≥96% to ≥98% atom % ¹⁵N | MS / NMR | [12] |
| Form | Solid / Powder | Visual |
| Storage | -20°C | - | |
Table 2: Example HPLC Method Parameters for UMP Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate, pH 3.0B: Acetonitrile |
| Gradient | 0-100% B over 15-20 minutes |
| Flow Rate | 0.6 - 1.0 mL/min |
| Detection | UV at 255-275 nm |
| Injection Volume | 2-10 µL |
(Note: These are example parameters and should be optimized for your specific instrument and column.[5][7])
Experimental Protocols & Visualizations
Overall Purity Verification Workflow
The following diagram outlines a standard workflow for the complete purity verification of a newly synthesized batch of UMP-¹⁵N₂.
Caption: Workflow for purity verification of synthesized UMP-¹⁵N₂.
Protocol 1: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the UMP-¹⁵N₂ sample in the mobile phase starting condition (e.g., 95% Mobile Phase A) to a final concentration of 0.2-0.5 mg/mL.[5]
-
Instrument Setup: Equilibrate the HPLC system with the C18 column using the parameters outlined in Table 2.
-
Injection: Inject 5 µL of the sample.
-
Data Acquisition: Run the gradient method and record the chromatogram at 260 nm.
-
Analysis: Integrate all peaks. Calculate the chemical purity by dividing the area of the main UMP peak by the total area of all peaks and multiplying by 100.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Infusion: Infuse the sample directly into the mass spectrometer (e.g., an ESI-QTOF or Orbitrap) or use the eluent from the LC system.
-
Data Acquisition: Acquire data in both positive and negative ion modes. The expected [M-H]⁻ ion for UMP-¹⁵N₂ is m/z 325.
-
Analysis:
-
Confirm the presence of the [M-H]⁻ ion at m/z 325.
-
Examine the isotopic pattern. The M+0 peak (unlabeled, m/z 323) and M+1 peak (singly labeled, m/z 324) should be minimal compared to the M+2 peak (doubly labeled, m/z 325).
-
Calculate the isotopic purity based on the relative intensities of these peaks.
-
Troubleshooting Logic: Identifying an Unknown HPLC Peak
The diagram below provides a decision-making process for troubleshooting an unexpected peak observed during HPLC analysis.
Caption: Decision tree for troubleshooting unknown peaks in HPLC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Human Metabolome Database: Showing metabocard for Uridine 5'-monophosphate (HMDB0000288) [hmdb.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Nitrogen-15 nuclear magnetic resonance spectroscopy of some nucleosides and nucleotides. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. URIDINE 5'-MONOPHOSPHATE | Eurisotop [eurisotop.com]
- 12. Uridine 5â²-monophosphate (¹âµNâ, 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
Validation & Comparative
A Comparative Guide to 15N-UMP and 15N-Glutamine for Nitrogen Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracing is an indispensable tool for elucidating the fate of nutrients and understanding complex cellular processes. When it comes to tracking nitrogen metabolism, ¹⁵N-labeled compounds are paramount. This guide provides an objective comparison of two key nitrogen tracers: ¹⁵N-Uridine Monophosphate (UMP) and ¹⁵N-Glutamine. We will delve into their distinct roles, compare their performance based on available experimental data, and provide detailed experimental protocols to aid in the design of your next metabolic study.
Introduction to Nitrogen Tracing with ¹⁵N-Glutamine and ¹⁵N-UMP
¹⁵N-Glutamine , the most abundant amino acid in human plasma, is a central hub for nitrogen distribution. It serves as a primary nitrogen donor for the biosynthesis of a wide array of macromolecules, including other non-essential amino acids, purine (B94841) and pyrimidine (B1678525) nucleotides, and hexosamines.[1] Its two nitrogen atoms, the α-amino and the γ-amide nitrogen, follow distinct metabolic routes, making it a versatile tracer to probe multiple pathways simultaneously.
¹⁵N-UMP , on the other hand, offers a more targeted approach to studying nitrogen metabolism, particularly within the realm of nucleotide synthesis. As a pyrimidine nucleotide, introducing ¹⁵N-UMP allows for the direct investigation of pyrimidine salvage pathways and the subsequent flux of its nitrogen into RNA and DNA. Its utility as a broader nitrogen tracer for other metabolic pathways is less established but holds potential for specific research questions.
Quantitative Comparison of Nitrogen Incorporation
Direct quantitative comparisons of nitrogen flux from ¹⁵N-UMP versus ¹⁵N-glutamine are limited in the literature. However, studies utilizing both tracers to investigate pyrimidine synthesis provide valuable insights into their relative contributions.
The following table summarizes the fractional enrichment of ¹⁵N in Uridine (B1682114) Monophosphate (UMP) from two different nitrogen sources, highlighting the efficiency of both de novo synthesis (from glutamine) and salvage pathways (from uridine, a precursor to UMP).
| Tracer | Cell Line | Condition | ¹⁵N Fractional Enrichment in UMP | Citation |
| Amide-¹⁵N-Glutamine | Glioblastoma Stem Cells (GSCs) | - | ~25% | [2] |
| ¹⁵N₂-Uridine | Glioblastoma Stem Cells (GSCs) | - | ~75% | [2] |
| Amide-¹⁵N-Glutamine | Differentiated Glioma Cells | - | <5% | [2] |
| ¹⁵N₂-Uridine | Differentiated Glioma Cells | - | >90% | [2] |
Key Observations:
-
In highly proliferative glioblastoma stem cells, both de novo synthesis from glutamine and the salvage pathway from uridine contribute to the UMP pool, with the salvage pathway being more dominant.[2]
-
In differentiated, less proliferative cells, the reliance on the pyrimidine salvage pathway is significantly more pronounced, with minimal contribution from de novo synthesis.[2] This suggests that ¹⁵N-UMP or its precursors would be a more efficient tracer for nucleotide metabolism in such cell types.
Metabolic Fates of Nitrogen from Glutamine
¹⁵N-Glutamine is a versatile tracer due to the divergent paths of its two nitrogen atoms. The following table illustrates the primary metabolic fates of the amide and amino nitrogens of glutamine.
| Metabolite | Primary Nitrogen Source from Glutamine | Metabolic Pathway |
| Purines (e.g., AMP, GMP) | Amide Nitrogen | De novo purine synthesis |
| Pyrimidines (e.g., UMP, CTP) | Amide Nitrogen | De novo pyrimidine synthesis |
| Amino Acids (e.g., Glutamate, Proline) | Amino Nitrogen | Transamination reactions |
| Asparagine | Amide and Amino Nitrogen | Asparagine Synthetase |
| Hexosamines | Amide Nitrogen | Hexosamine biosynthesis pathway |
Experimental Protocols
General Experimental Workflow for ¹⁵N Isotope Tracing
This protocol outlines a general workflow applicable to both ¹⁵N-glutamine and ¹⁵N-UMP tracing experiments in cultured mammalian cells.
Experimental workflow for ¹⁵N metabolic tracing.
Methodology:
-
Cell Culture and Isotope Labeling:
-
Culture cells in a base medium lacking the nutrient to be traced (e.g., glutamine-free or uridine-free medium) supplemented with dialyzed fetal bovine serum to deplete endogenous pools.[3]
-
Introduce the ¹⁵N-labeled tracer (e.g., ¹⁵N-glutamine or ¹⁵N-uridine/UMP) at a physiological concentration.
-
Incubate for a predetermined time course to allow for isotopic labeling of downstream metabolites.[3]
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing cells with ice-cold phosphate-buffered saline (PBS).[3]
-
Lyse the cells and extract metabolites using a cold solvent mixture, typically 80% methanol.[3]
-
Centrifuge the lysate to pellet proteins and cellular debris.[3]
-
Collect the supernatant containing the polar metabolites.[3]
-
-
LC-MS/MS Analysis:
-
Dry the metabolite extract and resuspend in a suitable solvent for injection.[4]
-
Separate metabolites using liquid chromatography (LC), often with a HILIC column for polar metabolites.[3]
-
Analyze the eluate by tandem mass spectrometry (MS/MS) to determine the mass isotopologue distribution of target metabolites.[4]
-
-
Data Analysis:
-
Correct raw data for the natural abundance of ¹⁵N.
-
Calculate the fractional enrichment of ¹⁵N in each metabolite to determine the contribution of the tracer to its synthesis.
-
Specific Considerations for ¹⁵N-UMP Tracing
-
Tracer Selection: While ¹⁵N-UMP can be used, cells more readily take up nucleosides. Therefore, using ¹⁵N-uridine is often a more effective strategy to trace the pyrimidine salvage pathway, as it is efficiently transported into the cell and subsequently phosphorylated to UMP.
-
Pathway Specificity: Tracing with ¹⁵N-uridine or ¹⁵N-UMP is highly specific for the pyrimidine salvage pathway. This allows for a focused investigation of this pathway's activity and its contribution to the total nucleotide pool.
Metabolic Pathway Diagrams
Glutamine Metabolism and Nitrogen Distribution
The following diagram illustrates the central role of glutamine in nitrogen metabolism, highlighting the distinct fates of its amide and amino nitrogen atoms.
Metabolic fate of nitrogen from ¹⁵N-Glutamine.
UMP Synthesis: De Novo and Salvage Pathways
This diagram contrasts the de novo synthesis of UMP, which utilizes glutamine as a nitrogen source, with the salvage pathway that recycles uridine.
De novo and salvage pathways for UMP synthesis.
Comparison of ¹⁵N-UMP and ¹⁵N-Glutamine as Nitrogen Tracers
| Feature | ¹⁵N-Glutamine | ¹⁵N-UMP (or ¹⁵N-Uridine) |
| Scope of Tracing | Broad: Traces nitrogen to a wide range of molecules including amino acids, purines, pyrimidines, and hexosamines. | Narrow: Primarily traces nitrogen within the pyrimidine nucleotide pool and subsequent incorporation into RNA and DNA. The extent of nitrogen donation to other pathways is not well-documented. |
| Primary Application | General nitrogen metabolism studies, investigating central nitrogen distribution and amino acid metabolism. | Studying pyrimidine salvage pathway activity, RNA/DNA synthesis and turnover, and the contribution of extracellular nucleosides to nucleotide pools. |
| Advantages | - Versatile tracer for multiple pathways. - Reflects the central role of glutamine in nitrogen metabolism. - Different labeling of amide and amino groups provides detailed pathway information. | - Highly specific for the pyrimidine salvage pathway. - Can be more efficient for labeling nucleotides in cells with low de novo synthesis. - Useful for studying the regulation of nucleotide salvage. |
| Disadvantages | - The complexity of glutamine metabolism can make data interpretation challenging. - The contribution to a specific metabolite may be diluted by contributions from other nitrogen sources. | - Limited utility for tracing nitrogen to other major classes of biomolecules like amino acids. - Cellular uptake of UMP itself can be inefficient; use of uridine is often preferred. - The metabolic fate of the nitrogen beyond nucleotide synthesis is not well characterized. |
| Data Interpretation | Requires careful consideration of the different metabolic fates of the amide and amino nitrogens. | Relatively straightforward for interpreting flux through the pyrimidine salvage pathway. |
Conclusion
The choice between ¹⁵N-glutamine and ¹⁵N-UMP (or its precursor ¹⁵N-uridine) as a nitrogen tracer depends critically on the specific research question.
-
¹⁵N-Glutamine is the tracer of choice for a comprehensive, systems-level analysis of nitrogen metabolism, allowing for the simultaneous investigation of amino acid and nucleotide biosynthesis. Its versatility makes it ideal for initial metabolic phenotyping and for studies where the global distribution of nitrogen is of interest.
-
¹⁵N-UMP/Uridine is a specialized tool for dissecting the pyrimidine salvage pathway. It is particularly advantageous in cell types or conditions where this pathway is dominant, or when the specific goal is to quantify the contribution of extracellular pyrimidines to the intracellular nucleotide pool.
For a complete understanding of nucleotide metabolism, a dual-labeling approach, using both ¹⁵N-glutamine and a ¹⁵N-labeled pyrimidine precursor, can provide complementary and powerful insights into the dynamic interplay between de novo synthesis and salvage pathways. As the field of metabolomics continues to advance, the strategic use of these and other stable isotope tracers will be crucial in unraveling the complexities of cellular metabolism in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Metabolic Flux Analysis: A Comparative Look at ¹⁵N Tracers and Alternative Methods
Metabolic flux analysis is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1] By providing a snapshot of the cellular metabolic state, MFA offers invaluable insights into physiology and disease. However, the credibility of any metabolic model hinges on its rigorous validation against experimental data. While ¹³C-based MFA (¹³C-MFA) is the gold standard for flux quantification, the validation of the resulting flux maps is a distinct and crucial process.[2] This guide explores the use of ¹⁵N tracers as a potent tool for model validation and provides a comparative analysis with other widely used validation techniques.
The Role of ¹⁵N Tracers in Validating Carbon-Centric Models
Traditionally, MFA has focused on carbon metabolism, utilizing ¹³C-labeled substrates to trace the flow of carbon through metabolic pathways. However, cellular metabolism is an interconnected network of carbon and nitrogen transformations. By introducing ¹⁵N-labeled substrates, researchers can gain an orthogonal dataset that provides insights into nitrogen flux, which can be used to validate and refine carbon-centric metabolic models.[3] The simultaneous use of ¹³C and ¹⁵N tracers, known as ¹³C¹⁵N-MFA, allows for a more comprehensive understanding of cellular metabolism and provides a robust method for model validation.[3][4]
The core principle behind using ¹⁵N tracers for validation is to challenge the model with a different dimension of metabolic data. A model that accurately predicts carbon fluxes should also be consistent with the observed patterns of nitrogen labeling. Discrepancies between the predicted and measured ¹⁵N labeling patterns can highlight inaccuracies in the model's structure or flux estimations.
Comparative Analysis of Validation Methods
The choice of a validation method significantly impacts the confidence in the estimated metabolic fluxes. Below is a comparison of key performance indicators for validation using ¹⁵N tracers and other widely used alternatives.
| Validation Method | Principle | Advantages | Disadvantages |
| ¹⁵N Tracer Analysis | Utilizes stable ¹⁵N isotope tracers to experimentally measure the flow of nitrogen through metabolic pathways, providing an independent dataset to validate carbon flux models.[3] | - Provides an orthogonal validation of the metabolic model.[3]- Increases the precision of flux estimations for nitrogen-containing pathways.[4]- Can resolve ambiguities in pathways where carbon rearrangements are limited. | - Can be more expensive due to the cost of ¹⁵N-labeled substrates.- Requires more complex analytical methods to measure ¹⁵N enrichment. |
| Goodness-of-Fit (Chi-squared test) | A statistical test that compares the experimentally measured labeling data (typically from ¹³C tracers) with the model-predicted data to determine if the difference is statistically significant.[1] | - Provides a quantitative measure of how well the model fits the data.[1]- Widely implemented in MFA software. | - A good fit does not guarantee the model is biologically correct.[1]- Can be sensitive to measurement errors and may lead to overfitting. |
| Flux Balance Analysis (FBA) | A computational method that predicts metabolic flux distributions by optimizing an objective function (e.g., biomass production) subject to stoichiometric constraints.[2] | - Does not require isotopic labeling data.- Can be applied to genome-scale models. | - Provides a range of possible flux values for many reactions, not a single solution.[2]- Predictions are highly dependent on the chosen objective function. |
| Comparison with Phenotypic Data | Compares the model's predictions of cellular phenotypes (e.g., growth rate, gene knockout viability) with experimentally observed phenotypes.[5] | - Directly links model predictions to biological outcomes.- Can identify major inconsistencies in the model. | - Phenotypic data can be complex and influenced by factors not included in the metabolic model.- May not be sensitive enough to validate fluxes in central metabolism. |
Experimental Protocols
Protocol 1: Validation of a Carbon Flux Model using ¹⁵N Tracers
This protocol outlines the key steps for validating a pre-existing carbon flux model using a ¹⁵N tracer experiment.
-
Cell Culture and Labeling:
-
Culture cells under the same conditions as the original ¹³C-MFA experiment.
-
In a parallel experiment, replace the standard nitrogen source (e.g., glutamine) with its ¹⁵N-labeled counterpart (e.g., [U-¹⁵N₂]-glutamine) in the culture medium.
-
Allow the cells to reach isotopic steady state.
-
-
Metabolite Extraction and Analysis:
-
Rapidly quench metabolism and extract intracellular metabolites.
-
Analyze the extracts using mass spectrometry (MS) to determine the mass isotopomer distributions of key nitrogen-containing metabolites (e.g., amino acids).
-
-
Data Analysis and Model Validation:
-
Use the previously determined carbon flux map to simulate the expected ¹⁵N labeling patterns.
-
Compare the simulated ¹⁵N labeling patterns with the experimentally measured data.
-
A close agreement between the simulated and experimental data validates the original carbon flux model. Significant deviations may indicate the need for model refinement.
-
Protocol 2: Goodness-of-Fit (Chi-squared) Test
This protocol describes the steps to perform a chi-squared test for model validation.[6]
-
Data Acquisition:
-
Perform a ¹³C tracer experiment and measure the mass isotopomer distributions of relevant metabolites.
-
-
Flux Estimation:
-
Use MFA software to estimate the metabolic fluxes that best fit the experimental data by minimizing the sum of squared residuals (SSR) between the measured and simulated labeling patterns.
-
-
Chi-squared Calculation:
-
The minimized SSR value is used as the test statistic.
-
The number of degrees of freedom is calculated as the number of independent measurements minus the number of estimated fluxes.
-
-
Statistical Comparison:
-
Compare the calculated chi-squared value to the chi-squared distribution with the corresponding degrees of freedom at a chosen significance level (e.g., p < 0.05).
-
If the calculated value is less than the critical value from the distribution, the model is considered to be a good fit for the data.
-
Protocol 3: Validation using Flux Balance Analysis (FBA)
This protocol details the validation of an MFA model using FBA.[7]
-
Model Reconstruction:
-
Obtain a genome-scale metabolic model of the organism of interest.
-
-
Constraint Application:
-
Constrain the exchange fluxes in the FBA model with experimentally measured uptake and secretion rates.
-
-
Objective Function Definition:
-
Define a biologically relevant objective function, such as the maximization of biomass production.
-
-
Flux Prediction and Comparison:
-
Solve the FBA problem to obtain a predicted flux distribution.
-
Compare the FBA-predicted fluxes with the fluxes estimated from the MFA model. A high correlation between the two flux maps provides confidence in the MFA results.
-
Protocol 4: Validation via Gene Knockout Phenotypes
This protocol outlines the validation of an MFA model by comparing its predictions of gene knockout effects with experimental data.[8]
-
In Silico Gene Knockout:
-
Simulate the effect of knocking out a specific gene in the metabolic model by setting the flux of the corresponding reaction to zero.
-
Predict the resulting cellular phenotype, such as the growth rate.
-
-
Experimental Gene Knockout:
-
Experimentally knock out the same gene in the organism using techniques like CRISPR/Cas9.
-
-
Phenotypic Comparison:
-
Measure the phenotype of the knockout strain (e.g., growth rate).
-
Compare the experimentally measured phenotype with the in silico prediction. Consistency between the prediction and the experimental result supports the validity of the metabolic model.
-
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams visualize a key metabolic pathway and the experimental workflow for ¹⁵N-based validation.
Conclusion
The validation of metabolic flux models is paramount for generating reliable and actionable biological insights. While ¹³C-MFA remains the cornerstone for flux quantification, the integration of ¹⁵N tracer experiments provides a powerful and independent method for model validation. By offering an orthogonal layer of data on nitrogen metabolism, ¹⁵N tracers can significantly enhance the confidence in carbon-centric flux maps. This guide has provided a comparative overview of ¹⁵N-based validation against other established methods, complete with detailed protocols and visual aids. The choice of the most appropriate validation strategy will ultimately depend on the specific research question, the biological system under investigation, and the available resources. By carefully considering these factors, researchers can ensure the robustness and accuracy of their metabolic flux analysis results, paving the way for a deeper understanding of cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Chi-Square Goodness of Fit Test | Formula, Guide & Examples [scribbr.com]
- 7. Introduction to flux balance analysis (FBA) [protocols.io]
- 8. Gene Knockout Identification Using an Extension of Bees Hill Flux Balance Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of NMR and Mass Spectrometry for ¹⁵N-Labeled RNA Analysis
In the fields of structural biology and drug development, a comprehensive understanding of RNA structure, dynamics, and interactions is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two powerful analytical techniques that provide critical, albeit different, insights into the molecular world of RNA. While NMR offers detailed information on 3D structure and dynamics in solution, MS provides unparalleled sensitivity for sequence verification and identification of post-transcriptional modifications.[1][2]
The true analytical strength, however, is unlocked when these techniques are used in a complementary manner. Cross-validation of data from both NMR and MS enhances the confidence in structural models, confirms sequencing and modification assignments, and provides a more complete picture of the RNA molecule. This guide provides an objective comparison of the two techniques, details the experimental protocols for analyzing ¹⁵N-labeled RNA, and outlines a workflow for the cross-validation of the resulting data.
Performance Characteristics: NMR vs. Mass Spectrometry for RNA Analysis
The complementary nature of NMR and Mass Spectrometry stems from their fundamentally different measurement principles. NMR spectroscopy probes the magnetic properties of atomic nuclei within a magnetic field, providing through-bond and through-space information about atomic connectivity and distances.[1][2] In contrast, mass spectrometry measures the mass-to-charge ratio of ionized molecules, yielding precise molecular weight information and fragmentation patterns that reveal sequence and modifications.[1][3] The following table summarizes the key performance characteristics of each technique for the analysis of ¹⁵N-labeled RNA.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Atomic connectivity, 3D structure in solution, molecular dynamics, ligand binding sites.[1][4] | Mass-to-charge ratio (m/z), molecular formula, sequence verification, post-transcriptional modifications.[1][3] |
| Sensitivity | Lower (micromole to millimole range).[1][2] | Higher (picomole to femtomole range).[1][2] |
| Sample Requirements | Milligram quantities of highly pure, isotopically labeled RNA.[5] | Microgram to nanogram quantities; compatible with complex mixtures. |
| ¹⁵N-Labeling Utility | Simplifies crowded spectra, enables heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC) for resonance assignment.[6][7] | Creates a predictable mass shift to confirm the presence of nitrogen in a molecule or fragment and aids in identifying new modifications.[3] |
| Structural Resolution | Atomic resolution for structure and dynamics.[6] | Infers sequence and modifications; provides low-resolution structural information (e.g., via footprinting). |
| Quantitative Nature | Highly quantitative; signal intensity is directly proportional to the number of nuclei.[1][2] | Can be quantitative with the use of stable isotope-labeled internal standards and calibration curves.[8][9] |
| Throughput | Lower; data acquisition can take hours to days per sample. | Higher; LC-MS/MS can analyze multiple samples per hour. |
Experimental Protocols
A robust cross-validation strategy begins with meticulous sample preparation and tailored data acquisition protocols for both NMR and MS.
Preparation of ¹⁵N-Labeled RNA
The standard method for generating isotopically labeled RNA for structural studies is through in vitro transcription using T7 RNA polymerase.[6][7][10]
-
Template Preparation: A DNA template containing the T7 promoter sequence followed by the target RNA sequence is prepared, typically via PCR amplification or plasmid purification.[6]
-
In Vitro Transcription: The transcription reaction is set up with the DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates (NTPs). For uniform ¹⁵N-labeling, ¹⁵N-labeled NTPs are used in place of their unlabeled counterparts.[5][6] These can be purchased commercially or produced by growing bacteria in ¹⁵N-enriched media.[5]
-
Purification: The transcribed RNA is purified from the reaction mixture using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or anion-exchange chromatography to ensure high purity for subsequent analysis.[10]
-
Sample Preparation for Analysis: The purified RNA is desalted and buffer-exchanged into the appropriate buffer for either NMR or MS analysis. A single, pure batch of ¹⁵N-labeled RNA should be used and split for the two analyses to ensure data comparability.
NMR Spectroscopy Analysis
NMR experiments on ¹⁵N-labeled RNA are designed to resolve individual atomic signals and probe their spatial relationships.
-
Instrument Setup: The RNA sample is placed in a high-field NMR spectrometer (e.g., 600 MHz or higher). The instrument is tuned, and the magnetic field is homogenized (shimmed) for optimal resolution.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for ¹⁵N-labeled RNA.[11] It generates a 2D spectrum where each peak corresponds to a proton directly bonded to a nitrogen atom (e.g., imino protons in base pairs and amino groups).[4][12] The dispersion of peaks provides a unique fingerprint of the RNA's folded state.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Experiments like 2D ¹H-¹H NOESY or ³D ¹⁵N-edited NOESY-HSQC are used to identify protons that are close in space (typically < 5 Å), providing the distance restraints necessary for 3D structure calculation.[4]
-
Data Processing and Analysis: The acquired NMR data are processed using specialized software. Resonance assignment involves identifying which peak corresponds to which atom in the RNA sequence. This is followed by structure calculation using the distance and dihedral angle restraints derived from the spectra.[13][14]
Mass Spectrometry Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) is the preferred method for detailed RNA sequence and modification analysis.[3]
-
Enzymatic Digestion: The RNA is enzymatically digested into smaller fragments using specific RNases (e.g., RNase T1, which cleaves after guanine (B1146940) residues). For full characterization, the RNA may be completely hydrolyzed into individual nucleosides.[3]
-
Liquid Chromatography (LC): The resulting oligonucleotide or nucleoside mixture is separated using reverse-phase or hydrophilic interaction liquid chromatography. This separation reduces the complexity of the mixture before it enters the mass spectrometer.[15]
-
Tandem Mass Spectrometry (MS/MS): As the separated molecules elute from the LC column, they are ionized (typically by electrospray ionization) and analyzed. In a tandem MS experiment, a precursor ion (an oligonucleotide fragment) is selected, fragmented, and the masses of the product ions are measured.[3]
-
Data Analysis: The fragmentation pattern allows for the determination of the oligonucleotide's sequence. A mass shift corresponding to the incorporation of ¹⁵N atoms confirms the identity of nitrogen-containing fragments. The precise mass measurements also allow for the unambiguous identification and localization of any post-transcriptional modifications.[3][16]
Visualization of Workflows
The following diagrams illustrate the experimental and logical workflows for the cross-validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Isotope labeling strategies for NMR studies of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantitative Analysis of rRNA Modifications Using Stable Isotope Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of RNA Base Pairs and Complete Assignment of Nucleobase Resonances by Proton‐Detected Solid‐State NMR Spectroscopy at 100 kHz MAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNAPack: an integrated NMR approach to RNA structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. biorxiv.org [biorxiv.org]
- 16. LC-MS Analysis of Methylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to 15N-Labeled Internal Standards: A Comparative Analysis
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is paramount. This guide provides a comprehensive comparative analysis of different 15N-labeled internal standards, supported by experimental data and detailed protocols to inform the selection of the most appropriate standard for your analytical needs.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a way to control for variability throughout the analytical workflow, from sample preparation to instrument analysis. Among these, 15N-labeled standards are a popular choice due to the low natural abundance of the 15N isotope (0.37%), which minimizes background interference and provides a clear mass shift for labeled molecules. This guide will delve into a comparative analysis of three main types of 15N-labeled internal standards: full-length proteins, synthetic peptides, and amino acids.
Performance Comparison of 15N-Labeled Internal Standards
The ideal internal standard should mimic the behavior of the analyte as closely as possible. The choice between a 15N-labeled full-length protein, a synthetic peptide, or an amino acid depends on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and cost considerations.
A key advantage of using a full-length 15N-labeled protein as an internal standard is that it can account for variability in the entire workflow, including protein extraction, denaturation, and enzymatic digestion. In contrast, peptide standards are typically added after digestion, and therefore cannot control for variability in these earlier steps. However, the production and characterization of full-length labeled proteins can be complex and costly.
Synthetic peptides, such as Stable Isotope Labeled (SIL) peptides and Quantitative Protein Epitope Signature Tags (QPrESTs), offer a more accessible alternative. QPrESTs, which are longer than typical SIL peptides (50-150 amino acids), may better mimic the digestion process of the endogenous protein.
The following tables summarize quantitative data from studies comparing the performance of different internal standard approaches.
Table 1: Comparison of Internal Standard Approaches for the Quantification of α-Synuclein in Cerebrospinal Fluid (CSF)
| Internal Standard Type | Analyte Peptide | Precision (%CV) | Accuracy (% Deviation) |
| PSAQ (15N-labeled α-Synuclein) | αSyn 14-24 | 3.1 - 6.8 | Within ±15% |
| αSyn 46-58 | 3.1 - 6.8 | Within ±15% | |
| αSyn 61-80 | 3.1 - 6.8 | Within ±15% | |
| αSyn 123-134 | 3.1 - 6.8 | Within ±15% | |
| QPrEST | αSyn 14-24 | 9.5 - 10.9 | Within ±15% |
| αSyn 46-58 | 9.5 - 10.9 | Within ±15% | |
| αSyn 61-80 | 9.5 - 10.9 | Within ±15% | |
| αSyn 123-134 | 9.5 - 10.9 | Within ±15% | |
| SIL Peptide | αSyn 14-24 | 4.9 - 8.6 | Up to 54% |
| αSyn 46-58 | 4.9 - 8.6 | Up to 54% | |
| αSyn 61-80 | 4.9 - 8.6 | Up to 54% | |
| αSyn 123-134 | 4.9 - 8.6 | Up to 54% | |
| WiSIL Peptide | αSyn 14-24 | 3.5 - 8.7 | Up to 54% |
| αSyn 46-58 | 3.5 - 8.7 | Up to 54% | |
| αSyn 61-80 | 3.5 - 8.7 | Up to 54% | |
| αSyn 123-134 | 3.5 - 8.7 | Up to 54% |
Data summarized from a study on α-synuclein quantification.[1][2][3]
Table 2: Comparison of Whole-Protein vs. Peptide Internal Standards for the Quantification of Erythropoietin (EPO) in Plasma
| Internal Standard Type | Linearity (R²) | Accuracy (% Recovery) |
| Whole-Protein SIL-EPO | >0.99 | 95-105% |
| SIL Peptide | >0.98 | 80-120% |
This data illustrates that the whole-protein internal standard provided more accurate quantitative data for EPO in plasma.[4]
While not directly compared in these studies, 15N-labeled amino acids are foundational to metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture). In this approach, cells are grown in media containing 15N-labeled amino acids, leading to the incorporation of the label into all newly synthesized proteins. This allows for the entire proteome of one sample to be used as an internal standard for another, providing excellent precision for relative quantification. When used as a spike-in standard, the performance of 15N-labeled amino acids would be analogous to SIL peptides, as they would not account for protein-level extraction and digestion variability.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative proteomics experiments. Below are generalized protocols for the production and use of different 15N-labeled internal standards.
Protocol 1: Production of 15N-Labeled Full-Length Protein in E. coli
-
Expression Vector and Host Strain: Clone the gene of interest into a suitable expression vector and transform it into an E. coli strain optimized for protein expression.
-
Minimal Media Preparation: Prepare M9 minimal medium, substituting standard ammonium (B1175870) chloride (¹⁴NH₄Cl) with ¹⁵NH₄Cl as the sole nitrogen source.
-
Cell Culture and Induction: Grow the E. coli culture in the ¹⁵N-containing minimal medium. Induce protein expression at the optimal cell density and temperature.
-
Harvesting and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular proteins.
-
Purification: Purify the 15N-labeled protein of interest using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
Characterization: Characterize the purified protein for identity, purity, concentration, and the percentage of 15N incorporation using mass spectrometry.[5] A labeling efficiency of >98% is generally desirable.[6]
Protocol 2: Quantitative Proteomics Workflow using a 15N-Labeled Protein Standard
-
Sample Preparation: Lyse the unlabeled biological sample to extract the proteins.
-
Spiking: Add a known amount of the purified 15N-labeled full-length protein internal standard to the unlabeled protein extract.
-
Denaturation, Reduction, and Alkylation: Denature the proteins, reduce the disulfide bonds, and alkylate the cysteine residues.
-
Enzymatic Digestion: Digest the protein mixture into peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the peptide pairs (unlabeled and 15N-labeled) using specialized software. The ratio of the peak areas of the unlabeled to the labeled peptides is used to determine the quantity of the endogenous protein.
Protocol 3: Quantitative Proteomics Workflow using 15N-Labeled Peptide Standards (e.g., SIL or QPrEST)
-
Sample Preparation and Digestion: Extract and digest the proteins from the biological sample as described in Protocol 2 (steps 1, 3, and 4).
-
Spiking: Add a known amount of the 15N-labeled synthetic peptide internal standard(s) to the digested peptide mixture.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Quantify the endogenous peptide by comparing its peak area to that of the co-eluting 15N-labeled peptide standard.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts for generating such diagrams.
mTOR Signaling Pathway
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism. The use of 15N-labeled standards can facilitate the accurate quantification of proteins involved in this pathway under different cellular conditions.
Caption: The mTOR signaling pathway, a key regulator of cellular processes.
General Experimental Workflow for Quantitative Proteomics
This workflow illustrates the key steps in a typical quantitative proteomics experiment using a 15N-labeled internal standard.
Caption: A generalized workflow for quantitative proteomics using 15N-labeled internal standards.
Conclusion
The selection of an appropriate 15N-labeled internal standard is a critical decision in quantitative mass spectrometry. Full-length labeled proteins offer the most comprehensive control for experimental variability but come with higher complexity and cost. Synthetic peptides, particularly longer forms like QPrESTs, provide a practical and often accurate alternative. 15N-labeled amino acids are fundamental for metabolic labeling approaches, enabling precise relative quantification across the proteome. By understanding the relative merits of each type of standard and implementing robust experimental protocols, researchers can achieve high-quality, reproducible data, advancing our understanding of complex biological systems.
References
- 1. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 15N Ammonium Labeling Experiment and Amino Acid Analysis Using Hydrophilic Liquid Chromatography MS [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biological Equivalence of 15N-UMP and Unlabeled UMP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The use of stable isotopes, such as Nitrogen-15 (15N), is a cornerstone of modern metabolic research. 15N-labeled compounds, including 15N-UMP, serve as powerful tools to trace the flux of molecules through complex biochemical pathways. A fundamental assumption for the validity of these studies is the biological equivalence of the labeled and unlabeled molecules. This guide presents evidence supporting this assumption for 15N-UMP, addressing key aspects such as cellular uptake, incorporation into nucleic acids, and the underlying principles of kinetic isotope effects. The experimental data presented, while not from a direct head-to-head comparison, provides representative values for pyrimidine (B1678525) nucleotide metabolism, further substantiating the utility of 15N-UMP as a tracer.
Data Presentation: A Comparative Overview
Table 1: Representative Intracellular Pyrimidine Ribonucleotide Pool Sizes
| Nucleotide | Pool Size (pmol/10^6 cells) |
| UMP | 5.0 ± 0.5 |
| UDP | 45 ± 5 |
| UTP | 250 ± 25 |
| CTP | 100 ± 10 |
Data adapted from a study on pyrimidine metabolism in PC-12 cells. These values represent the steady-state concentrations of key pyrimidine nucleotides and are expected to be similar for both 15N-labeled and unlabeled pools under isotopic steady-state conditions.
Table 2: Representative Rates of UMP Incorporation into RNA
| Parameter | Value |
| Rate of UMP incorporation into RNA | 1.5 ± 0.2 pmol/min/10^6 cells |
| Percentage of total UTP pool incorporated into RNA per minute | ~0.6% |
This data illustrates the dynamic nature of RNA synthesis and provides a baseline for the expected rate of incorporation for both 15N-UMP and unlabeled UMP into newly synthesized RNA transcripts.
Experimental Protocols
To assess the biological equivalence of 15N-UMP and unlabeled UMP, or to utilize 15N-UMP as a tracer, the following experimental protocols are recommended:
Cell Culture and Isotope Labeling
-
Cell Line: Select a relevant cell line for the research question (e.g., cancer cell line, primary cells).
-
Culture Medium: Grow cells in a standard culture medium. For labeling experiments, switch to a medium containing a 15N-labeled precursor, such as 15N-glutamine or directly with 15N-uridine (which will be converted to 15N-UMP intracellularly).
-
Labeling Time: The duration of labeling will depend on the metabolic pathway of interest and the time required to reach isotopic steady state. For nucleotide metabolism, labeling times can range from hours to days.
Quantification of Intracellular Nucleotide Pools via LC-MS/MS
This protocol allows for the precise measurement of both labeled and unlabeled nucleotide concentrations within the cell.
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by washing cell monolayers with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold extraction solution (e.g., 80% methanol).
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Separate the nucleotides using liquid chromatography (LC), typically with a reversed-phase or HILIC column.
-
Detect and quantify the nucleotides using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both unlabeled and 15N-labeled UMP, UDP, and UTP should be established.
-
-
Data Analysis:
-
Generate standard curves for absolute quantification of each nucleotide.
-
Calculate the percentage of 15N incorporation into the UMP pool and its downstream metabolites.
-
Measurement of 15N-UMP Incorporation into RNA
This protocol determines the rate at which labeled UMP is utilized for RNA synthesis.
-
RNA Extraction:
-
Following 15N labeling, harvest the cells and extract total RNA using a standard method (e.g., TRIzol reagent).
-
-
RNA Digestion:
-
Digest the purified RNA into its constituent ribonucleosides using a mixture of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
-
-
LC-MS/MS Analysis:
-
Separate the ribonucleosides (including 15N-uridine) by LC.
-
Quantify the amount of labeled and unlabeled uridine (B1682114) using MS/MS.
-
-
Data Analysis:
-
Calculate the rate of 15N-uridine incorporation into RNA over time.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the assessment of 15N-UMP's biological equivalence.
Caption: UMP Metabolism: De Novo and Salvage Pathways.
Caption: Experimental Workflow for Assessing Biological Equivalence.
Conclusion
Based on the foundational principles of stable isotope labeling and the negligible kinetic isotope effects associated with 15N, it is scientifically sound to conclude that 15N-UMP is biologically equivalent to unlabeled UMP. It serves as an accurate and reliable tracer for investigating pyrimidine metabolism, including cellular uptake, nucleotide pool dynamics, and incorporation into RNA. The provided experimental protocols and representative data offer a robust framework for researchers to confidently employ 15N-UMP in their studies, contributing to a deeper understanding of cellular physiology and disease.
Benchmarking Uridine 5'-monophosphate-15N2: A Comparative Guide for Researchers
In the realm of metabolic research, stable isotope-labeled compounds are indispensable tools for tracing the fate of molecules in complex biological systems. Uridine (B1682114) 5'-monophosphate (UMP), a central precursor in the synthesis of pyrimidine (B1678525) nucleotides, is a key molecule of interest. This guide provides a comprehensive comparison of Uridine 5'-monophosphate-15N2 (¹⁵N₂-UMP) against other commonly used labeled pyrimidine alternatives, offering researchers, scientists, and drug development professionals a detailed reference for selecting the appropriate tracer for their experimental needs.
Performance Comparison of Labeled Pyrimidines
The choice of an isotopic label for pyrimidines depends on the specific application, the analytical platform available, and the biological question being addressed. The following tables summarize the key performance characteristics of ¹⁵N₂-UMP compared to other labeled pyrimidines, including those labeled with Carbon-13 (¹³C) and Deuterium (D).
Table 1: General Performance Characteristics of Labeled Uridine Monophosphates
| Feature | This compound | Uridine 5'-monophosphate-¹³C₅ | Uridine 5'-monophosphate-Dₓ |
| Primary Analytical Technique | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy | Mass Spectrometry (MS), NMR Spectroscopy |
| Isotopic Enrichment Efficiency | High (>98%) | High (>98%) | Variable, can be high (>98%) |
| Metabolic Stability of Label | Generally high; the C-N bonds in the pyrimidine ring are stable. | High; the carbon backbone is metabolically stable. | Can be susceptible to exchange, particularly at certain positions. |
| Primary Application | Metabolic flux analysis of nitrogen-containing pathways, internal standard for quantification. | Metabolic flux analysis of carbon-based pathways, internal standard for quantification. | Tracing hydrogen atoms, assessing enzyme kinetics, internal standard. |
| Potential for Isotope Effects | Minimal | Minimal | Can be significant, potentially altering enzyme kinetics. |
Table 2: Application-Specific Performance
| Application | This compound | Other Labeled Pyrimidines | Key Considerations |
| Metabolic Flux Analysis | Excellent for tracing nitrogen flow in pyrimidine biosynthesis. | ¹³C-UMP is ideal for tracing carbon flow. Dual-labeled (¹³C, ¹⁵N) pyrimidines offer the most comprehensive view of both carbon and nitrogen metabolism. | The choice of label should align with the specific metabolic pathway being investigated. |
| Internal Standard for Quantification | Excellent due to its distinct mass shift and co-elution with the unlabeled analyte. High isotopic purity is crucial. | ¹³C-UMP and D-UMP are also excellent internal standards. The mass shift of ¹³C-UMP is generally larger, which can be advantageous. | The internal standard should not interfere with the detection of other analytes and must have high chemical and isotopic purity. |
| RNA Synthesis and Turnover | Can be used to track the incorporation of uridine into RNA and measure synthesis and degradation rates. | Labeled cytidine (B196190) or thymidine (B127349) can also be used to study RNA and DNA metabolism, respectively. | The choice of labeled nucleoside/nucleotide depends on the specific nucleic acid and pathway of interest. |
Experimental Protocols
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data in metabolic labeling studies. Below are representative protocols for cell culture labeling and subsequent analysis by mass spectrometry and NMR spectroscopy.
Metabolic Labeling of Cultured Cells with ¹⁵N₂-Uridine
This protocol describes the general procedure for labeling mammalian cells with ¹⁵N₂-Uridine to study its incorporation into the cellular nucleotide pool and RNA.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Uridine-free cell culture medium
-
¹⁵N₂-Uridine (isotopic purity >98%)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA
-
Methanol (B129727), ice-cold (80% v/v in water)
-
Cell scrapers
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Medium Exchange: Aspirate the standard growth medium and wash the cells twice with pre-warmed, sterile PBS.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing uridine-free medium with dFBS and the desired final concentration of ¹⁵N₂-Uridine (typically in the range of 10-100 µM).
-
Labeling: Add the prepared labeling medium to the cells and incubate for the desired period. The labeling time will depend on the specific experimental goals (e.g., short-term for flux analysis, longer-term for steady-state labeling).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Incubate on ice for 10 minutes to quench metabolism and precipitate proteins.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites.
-
-
Sample Preparation for Analysis: The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for LC-MS or NMR analysis.
LC-MS/MS Analysis of ¹⁵N₂-UMP
This protocol provides a general workflow for the quantification of ¹⁵N₂-UMP in cell extracts using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
Chromatographic Conditions (Example):
-
Column: A reverse-phase column suitable for polar analytes (e.g., C18 with a polar end-capping).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from low to high organic phase to elute UMP.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
Mass Spectrometry Conditions (Example for a Triple Quadrupole):
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Multiple Reaction Monitoring (MRM):
-
Unlabeled UMP: Precursor ion (m/z) -> Product ion (m/z)
-
¹⁵N₂-UMP: Precursor ion (m/z+2) -> Product ion (m/z)
-
-
Optimization: Ion source parameters (e.g., spray voltage, gas flows) and collision energies should be optimized for maximum sensitivity.
Quantification:
-
A calibration curve is generated using known concentrations of unlabeled UMP.
-
¹⁵N₂-UMP can be used as an internal standard for the quantification of endogenous UMP, or its incorporation can be determined by comparing the peak areas of the labeled and unlabeled species.
NMR Spectroscopy Analysis of ¹⁵N-labeled Uridine Incorporation
NMR spectroscopy can provide detailed information on the isotopic enrichment and the position of the label.
Sample Preparation:
-
The extracted and dried metabolites are reconstituted in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
The pH of the sample should be carefully adjusted.
NMR Experiment:
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This is a powerful 2D NMR experiment to detect the correlation between ¹H and ¹⁵N nuclei. The presence of cross-peaks in the HSQC spectrum confirms the incorporation of the ¹⁵N label.
-
¹D ¹H NMR with ¹⁵N decoupling: Comparison of ¹H spectra with and without ¹⁵N decoupling can help to identify protons coupled to ¹⁵N atoms.
-
Quantification: The degree of ¹⁵N enrichment can be estimated by comparing the integrals of signals from the labeled and unlabeled molecules in high-resolution 1D or 2D spectra.
Visualizing Metabolic Pathways and Workflows
De Novo Pyrimidine Synthesis Pathway
The following diagram illustrates the de novo synthesis pathway leading to the production of Uridine 5'-monophosphate.
A Head-to-Head Comparison: Enzymatic and Chemical Synthesis of ¹⁵N-UMP
For researchers, scientists, and professionals in drug development, the choice between enzymatic and chemical synthesis for isotopically labeled compounds like ¹⁵N-Uridine Monophosphate (¹⁵N-UMP) is a critical decision that impacts experimental outcomes and resource allocation. This guide provides an objective comparison of these two synthesis methodologies, supported by experimental data, to aid in selecting the most suitable approach for your research needs.
Quantitative Data Summary
The following table summarizes the key performance indicators for the enzymatic and chemical synthesis of ¹⁵N-UMP and related ¹⁵N-labeled nucleotides.
| Performance Metric | Enzymatic Synthesis | Chemical Synthesis | Key Considerations |
| Overall Yield | >60% to >80%[1][2][3] | Can be high for specific steps (>95%) but overall multi-step synthesis yields are often lower (<10%)[1] | Enzymatic methods, particularly one-pot reactions, often result in higher overall yields due to fewer purification steps. Chemical synthesis yields can decrease significantly with an increasing number of reaction steps. |
| Isotopic Incorporation | Typically >95%[4] | Generally >95%[5][6] | Both methods achieve high levels of isotopic incorporation. |
| Purity | High, with fewer byproducts due to enzyme specificity. | Variable, may require extensive purification to remove reagents and byproducts. | The high specificity of enzymes in biological reactions minimizes the formation of unwanted side products. |
| Reaction Time | Can range from hours to a few days for one-pot syntheses.[7] | Multi-step chemical syntheses can take several days to weeks.[8] | Enzymatic syntheses can often be performed as a "one-pot" reaction, significantly reducing the overall time. |
| Cost-Effectiveness | Can be more economical, especially when enzymes are produced in-house.[2][9] | Can be expensive due to the need for protecting groups, specialized reagents, and solvents. | The reusability of enzymes and the use of cheaper starting materials can make enzymatic synthesis more cost-effective in the long run. |
| Scalability | Can be scaled up, with gram-scale synthesis being achievable.[1] | Scalability can be challenging and may require significant process optimization. | Large-scale enzymatic synthesis is well-established in various biotechnological applications. |
| Stereospecificity | Inherently high due to the nature of enzymatic catalysis. | Requires chiral auxiliaries or asymmetric synthesis strategies to achieve high stereospecificity, adding complexity. | Enzymes are highly stereospecific, which is a significant advantage when synthesizing chiral molecules like nucleotides. |
Experimental Protocols
Enzymatic Synthesis of ¹⁵N-UMP
The chemo-enzymatic synthesis of ¹⁵N-UMP typically involves a one-pot reaction that utilizes a series of enzymes to build the nucleotide from simpler, labeled precursors. This example is based on the synthesis of UTP, from which UMP is an intermediate.[2]
Materials:
-
¹⁵N-Uracil
-
[¹³C₆]-Glucose (or unlabeled glucose if only ¹⁵N labeling is desired)
-
ATP (catalytic amount)
-
Creatine (B1669601) phosphate (B84403) (for ATP regeneration)
-
NADP+ (catalytic amount)
-
α-ketoglutarate
-
Ammonium (B1175870) chloride
-
A cocktail of enzymes including:
-
Uracil phosphoribosyltransferase (UPRT)
-
Hexokinase
-
Glucose-6-phosphate dehydrogenase
-
6-Phosphogluconate dehydrogenase
-
Ribose-5-phosphate isomerase
-
Ribose-5-phosphate pyrophosphokinase
-
Orotate phosphoribosyltransferase (if starting from orotate)
-
OMP decarboxylase
-
Nucleoside monophosphate kinase
-
Creatine kinase
-
Glutamate (B1630785) dehydrogenase
-
-
Reaction buffer (e.g., Tris-HCl)
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, ¹⁵N-uracil, glucose, and catalytic amounts of ATP and NADP+.
-
The ATP regeneration system components (creatine phosphate and creatine kinase) and the NADP+ regeneration system components (α-ketoglutarate, ammonium chloride, and glutamate dehydrogenase) are added.
-
The synthesis is initiated by adding the cocktail of enzymes responsible for converting glucose to phosphoribosyl pyrophosphate (PRPP) and subsequently condensing PRPP with ¹⁵N-uracil to form ¹⁵N-UMP.
-
The reaction proceeds through a cascade where UMP is phosphorylated to UDP and then UTP. For ¹⁵N-UMP, the reaction can be stopped before the final phosphorylation steps, or UTP can be subsequently hydrolyzed to UMP.
-
The reaction progress is monitored by HPLC.
-
Upon completion, the enzymes are removed by heat inactivation and centrifugation or by using a molecular weight cut-off filter.[7]
-
The ¹⁵N-UMP is then purified from the reaction mixture using anion-exchange chromatography.
Chemical Synthesis of ¹⁵N-UMP
The chemical synthesis of ¹⁵N-UMP is a multi-step process that often involves the protection of functional groups, the formation of the N-glycosidic bond, and subsequent phosphorylation. The following is a generalized protocol.
Materials:
-
¹⁵N-Uracil
-
Protected ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose)
-
Silylating agent (e.g., HMDS)
-
Lewis acid catalyst (e.g., SnCl₄)
-
Phosphorylating agent (e.g., phosphoryl chloride)
-
Protecting group removal reagents (e.g., sodium methoxide)
-
Various organic solvents (e.g., acetonitrile, dichloromethane)
Procedure:
-
Silylation of Uracil: ¹⁵N-Uracil is silylated to increase its solubility and reactivity. This is typically done by refluxing with a silylating agent like hexamethyldisilazane (B44280) (HMDS).
-
Glycosylation: The silylated ¹⁵N-uracil is coupled with a protected ribose derivative in the presence of a Lewis acid catalyst to form the N-glycosidic bond. This step yields a protected ¹⁵N-uridine.
-
Deprotection of Ribose: The protecting groups on the ribose moiety are removed, often using a base like sodium methoxide (B1231860) in methanol.
-
Phosphorylation: The 5'-hydroxyl group of the deprotected ¹⁵N-uridine is selectively phosphorylated using a phosphorylating agent. This step requires careful control of reaction conditions to avoid phosphorylation at other positions.
-
Final Deprotection and Purification: Any remaining protecting groups are removed, and the final product, ¹⁵N-UMP, is purified using chromatographic techniques such as reversed-phase HPLC.
Mandatory Visualizations
Caption: Workflow for the one-pot enzymatic synthesis of ¹⁵N-UMP.
Caption: Multi-step workflow for the chemical synthesis of ¹⁵N-UMP.
Concluding Remarks
The choice between enzymatic and chemical synthesis of ¹⁵N-UMP depends heavily on the specific requirements of the research. Enzymatic synthesis offers a highly efficient, stereospecific, and often more cost-effective route for producing ¹⁵N-UMP, especially for larger-scale preparations. The one-pot nature of many enzymatic protocols simplifies the process and can lead to higher overall yields.
On the other hand, chemical synthesis provides versatility and is not dependent on the availability of specific enzymes. While it can be a lengthy and complex process with potentially lower overall yields, it remains a valuable tool, particularly for the synthesis of nucleotide analogs that are not substrates for enzymes.
For applications requiring high purity, high yield, and stereospecificity, the enzymatic approach is generally superior. For the synthesis of novel analogs or when enzymatic pathways are not available, chemical synthesis remains the method of choice.
References
- 1. Chemo-enzymatic synthesis of selectively ¹³C/¹⁵N-labeled RNA for NMR structural and dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
Evaluating the Cost-Effectiveness of Uridine 5'-monophosphate-15N2 for RNA Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate analysis of RNA dynamics is critical for unraveling the complexities of gene expression and advancing therapeutic discovery. Metabolic labeling of RNA with isotopic or chemical analogs has become an indispensable tool for these investigations. This guide provides an objective comparison of Uridine (B1682114) 5'-monophosphate-15N2 (¹⁵N-UMP), a stable isotope-labeled nucleoside, with two popular chemical labeling alternatives: 4-thiouridine (B1664626) (4sU) and 5-ethynyluridine (B57126) (EU). We will delve into a cost-effectiveness analysis, compare experimental performance, and provide detailed protocols to inform the selection of the most suitable method for your research needs.
At a Glance: Key Differences and Considerations
| Feature | Uridine 5'-monophosphate-15N2 (¹⁵N-UMP) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |
| Labeling Principle | Incorporation of a stable isotope, detectable by mass spectrometry. | Incorporation of a photoreactive uridine analog. | Incorporation of a uridine analog with an alkyne handle. |
| Detection Method | Mass shift in mass spectrometry. | Thiol-specific biotinylation and subsequent affinity purification or nucleotide conversion (e.g., SLAM-seq). | Copper(I)-catalyzed azide-alkyne cycloaddition (Click chemistry) for biotinylation and affinity purification. |
| Primary Downstream Analysis | Mass Spectrometry, NMR Spectroscopy. | Next-Generation Sequencing (e.g., RNA-Seq), qRT-PCR. | Next-Generation Sequencing, Fluorescence Microscopy. |
| Potential Perturbation | Minimal, as it is a naturally occurring isotope. | Can interfere with pre-mRNA splicing and induce a nucleolar stress response at higher concentrations.[1][2] | May perturb nuclear RNA metabolism. |
| Cost | Generally higher initial cost per unit mass. | Moderate cost. | Moderate cost. |
Cost-Effectiveness Analysis
The selection of a metabolic labeling reagent is often a balance between the cost of the reagent and the overall expense and complexity of the experimental workflow and downstream analysis. Here, we present a comparative overview of the pricing for ¹⁵N-UMP and its alternatives.
| Product | Supplier | Quantity | Estimated Price (USD) | Price per mg (USD) |
| This compound | Eurisotop | 10 mg | €349.00 (~$375) | ~$37.50 |
| Cambridge Isotope Laboratories, Inc. | 10 mg | Contact for price | - | |
| Sigma-Aldrich | Inquire for bulk | Contact for price | - | |
| 4-thiouridine (4sU) | Sigma-Aldrich | 25 mg | $248.00 | $9.92 |
| 100 mg | $653.00 | $6.53 | ||
| Thermo Fisher Scientific | 100 mg | $476.65 | $4.77 | |
| MedChemExpress | 100 mg | $470.00 | $4.70 | |
| 5-ethynyluridine (EU) | MedChemExpress | 10 mg in 1 mL DMSO | $63.00 | $6.30 |
| Vector Labs | 10 mg | $94.00 | $9.40 | |
| Invitrogen (Thermo Fisher) | 5 mg | $490.00 | $98.00 |
Note: Prices are subject to change and may vary by vendor and location. The price for ¹⁵N-UMP can be significantly higher than its unlabeled counterpart. For example, 1 gram of unlabeled Uridine 5'-Monophosphate can be found for a significantly lower price. It is important to contact suppliers for current pricing and bulk discounts.
While the initial per-milligram cost of ¹⁵N-UMP is substantially higher than that of 4sU and EU, a comprehensive cost-effectiveness analysis should consider the following:
-
Downstream Analysis Costs: Experiments with 4sU and EU often require additional kits and reagents for biotinylation and purification (e.g., Click-iT kits), which adds to the overall cost. Analysis of ¹⁵N-labeled RNA by mass spectrometry requires access to specialized instrumentation and data analysis software, which can be a significant capital investment or service cost.
-
Experimental Complexity and Time: The workflows for 4sU and EU, particularly those involving affinity purification, can be multi-step and time-consuming. Direct analysis of ¹⁵N-labeled RNA by mass spectrometry may offer a more streamlined workflow in some contexts.
-
Biological Perturbation: The minimal perturbation of stable isotope labeling with ¹⁵N-UMP is a significant advantage, potentially providing more biologically relevant data and avoiding confounding effects that can arise from chemical analogs. This can reduce the need for extensive control experiments, saving time and resources in the long run.
Performance Comparison
| Performance Metric | This compound (¹⁵N-UMP) | 4-thiouridine (4sU) | 5-ethynyluridine (EU) |
| Incorporation Efficiency | Generally high, follows natural metabolic pathways. | Efficiently incorporated, but high concentrations can be toxic.[1] | Efficiently incorporated into newly transcribed RNA. |
| Cell Viability | High, as ¹⁵N is a non-radioactive, stable isotope. | Generally high at optimal concentrations, but can induce nucleolar stress and inhibit rRNA synthesis at higher concentrations.[3] | Generally considered non-toxic at recommended concentrations, though some perturbations have been noted. |
| Specificity | High for RNA, as it is a natural nucleoside. | High for RNA, but can interfere with pre-mRNA splicing.[2] | High for RNA, but can be incorporated into DNA in some organisms. |
| Downstream Compatibility | Primarily Mass Spectrometry and NMR. | RNA-Seq (SLAM-seq, TUC-seq), qRT-PCR, microarrays. | RNA-Seq, fluorescence microscopy, flow cytometry. |
Experimental Protocols
Protocol 1: Metabolic Labeling of RNA with this compound and Analysis by Mass Spectrometry
This protocol outlines a general workflow for labeling cellular RNA with ¹⁵N-UMP and preparing it for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).
1. Cell Culture and Labeling:
- Culture cells in a medium that allows for the efficient uptake and incorporation of uridine. For complete labeling, use a custom medium where unlabeled nitrogen sources are replaced with ¹⁵N-labeled alternatives.
- Supplement the culture medium with ¹⁵N-UMP at a final concentration typically ranging from 10 to 100 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.
- Incubate the cells for the desired labeling period. For pulse-chase experiments, the labeling pulse can be as short as a few hours, followed by a chase with unlabeled uridine. For steady-state labeling, cells can be cultured in the presence of ¹⁵N-UMP for multiple cell divisions.
2. RNA Extraction and Digestion:
- Harvest the cells and extract total RNA using a standard method such as TRIzol reagent or a column-based kit.
- To analyze the incorporation of ¹⁵N-UMP at the nucleoside level, the purified RNA must be digested into individual ribonucleosides. This is typically achieved by enzymatic digestion using a cocktail of nucleases and phosphatases (e.g., nuclease P1 and alkaline phosphatase).
3. LC-MS Analysis:
- Separate the resulting ribonucleosides using reverse-phase liquid chromatography.
- Detect and quantify the labeled and unlabeled uridine using a high-resolution mass spectrometer. The incorporation of two ¹⁵N atoms in the uracil (B121893) base of uridine results in a mass shift of +2 Da compared to the unlabeled counterpart.
- The ratio of the peak areas for the labeled (M+2) and unlabeled (M) uridine can be used to calculate the percentage of ¹⁵N incorporation.
4. Data Analysis:
- Utilize specialized software for analyzing stable isotope labeling data. Software like Census can be adapted for this purpose, allowing for the calculation of enrichment ratios and the accurate prediction of isotope distribution.[4]
Protocol 2: Metabolic Labeling of RNA with 4-thiouridine (4sU) for High-Resolution Gene Expression Profiling
This protocol is adapted from established methods for 4sU labeling and subsequent analysis by sequencing (e.g., SLAM-seq).[1][5][6]
1. 4sU Labeling:
- Culture cells to the desired confluency.
- Add 4sU to the culture medium at a final concentration typically between 100 µM and 500 µM. The optimal concentration and labeling time (from minutes to hours) depend on the experimental goals and cell type.[7]
- Incubate the cells for the desired duration.
2. RNA Extraction:
- Harvest the cells and extract total RNA using a method that preserves RNA integrity, such as TRIzol.
3. Thiol-Specific Biotinylation (for affinity purification):
- Biotinylate the 4sU-labeled RNA using a thiol-specific biotinylating agent like HPDP-Biotin.
- Remove excess biotin (B1667282) using chloroform (B151607) extraction.
4. Affinity Purification:
- Separate the biotinylated (newly transcribed) RNA from the unlabeled (pre-existing) RNA using streptavidin-coated magnetic beads.
- Elute the captured RNA from the beads.
5. Alkylation for Nucleotide Conversion (for SLAM-seq):
- Treat the total RNA with iodoacetamide (B48618) (IAA) to alkylate the sulfur atom of the incorporated 4sU.
- During reverse transcription, the alkylated 4sU is read as a cytosine, resulting in T-to-C transitions in the sequencing data.
6. Downstream Analysis:
- Analyze the purified newly transcribed RNA or the total RNA with T-to-C conversions by qRT-PCR or next-generation sequencing.
- Bioinformatic pipelines are then used to identify and quantify the labeled transcripts.
Signaling Pathways and Experimental Workflows
Uridine Metabolism and Incorporation into RNA
Uridine plays a central role in nucleotide metabolism. Exogenous uridine is taken up by cells and enters the pyrimidine (B1678525) salvage pathway, where it is phosphorylated to UMP. UMP is further phosphorylated to UDP and UTP, the latter being a direct precursor for RNA synthesis.
Caption: Uridine salvage pathway for RNA synthesis.
The Kennedy Pathway
Uridine is also a precursor for the synthesis of phospholipids (B1166683) through the Kennedy pathway. UTP is converted to CTP, which is essential for the synthesis of phosphatidylcholine (PC), a major component of cell membranes.
Caption: The role of uridine in the Kennedy pathway.
Experimental Workflow Comparison
The choice of labeling reagent dictates the experimental workflow. Stable isotope labeling with ¹⁵N-UMP leads to a mass spectrometry-based analysis, while chemical labeling with 4sU or EU typically involves affinity purification or chemical conversion followed by sequencing.
Caption: Comparison of experimental workflows.
Conclusion
The choice between this compound and its chemical alternatives, 4-thiouridine and 5-ethynyluridine, depends on the specific research question, available instrumentation, and budget.
-
This compound is the ideal choice when minimal biological perturbation is paramount and the primary downstream analysis involves mass spectrometry or NMR. While the initial cost is higher, the potential for more accurate and biologically relevant data may justify the expense, particularly in drug development and detailed mechanistic studies.
-
4-thiouridine and 5-ethynyluridine offer a more cost-effective solution for high-throughput sequencing-based applications. The well-established workflows, such as SLAM-seq, provide powerful tools for studying RNA dynamics on a global scale. However, researchers must be mindful of the potential for these chemical analogs to influence cellular processes and should include appropriate controls in their experimental design.
Ultimately, a thorough evaluation of the experimental goals and available resources will guide the selection of the most cost-effective and scientifically sound approach for your RNA analysis needs.
References
- 1. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ckisotopes.com [ckisotopes.com]
- 5. Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay | Springer Nature Experiments [experiments.springernature.com]
- 6. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]
A Researcher's Guide to Inter-laboratory Comparison of 15N Metabolic Labeling Protocols
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with stable isotopes, such as 15N, is a powerful method for accurate protein quantification.[1] In this approach, one cell or organism population is grown in a medium containing a "heavy" isotope of nitrogen (15N), while the control population is grown in a medium with the natural "light" nitrogen (14N).[2] The two populations are then mixed, and the relative abundance of proteins is determined by mass spectrometry, which distinguishes between the heavy and light-labeled peptides based on their mass difference.[3] This method minimizes experimental errors by introducing the isotopic labels at the beginning of the experimental workflow, reducing variability from sample handling.[4]
However, the efficiency of 15N labeling can be influenced by several factors, including the organism being studied, the duration of labeling, and the specific composition of the growth medium.[5] Incomplete labeling is a common challenge that can affect the accuracy of quantification.[6] This guide will delve into these factors, providing detailed protocols and highlighting the key areas where standardization is crucial for achieving reproducible results between different laboratories.
Comparative Analysis of 15N Metabolic Labeling Protocol Parameters
While direct inter-laboratory performance data is sparse, we can compare the key parameters of published 15N metabolic labeling protocols. The following table summarizes the critical variables that can impact labeling efficiency and reproducibility.
| Parameter | Protocol A (e.g., for Arabidopsis thaliana) | Protocol B (e.g., for Mammalian Cells) | Key Considerations for Inter-laboratory Comparison |
| Organism/Cell Type | Arabidopsis thaliana seedlings | Mammalian cell lines (e.g., HEK293) | Different organisms have varying nitrogen metabolism and protein turnover rates, which significantly impact the time required for complete labeling. |
| 15N Source | 15N-labeled potassium nitrate (B79036) (KNO₃) or ammonium (B1175870) nitrate (NH₄NO₃) in Hoagland medium.[7] | 15N-labeled amino acids (e.g., arginine, lysine) in cell culture medium (SILAC-like approach).[8] | The choice of 15N source depends on the organism's nutritional requirements. Using salts is cost-effective for plants and microorganisms, while labeled amino acids are common for mammalian cells.[4] |
| Labeling Duration | Typically 14 days or longer to achieve >95% enrichment.[5] | Several cell doublings are required to achieve high enrichment levels. | The duration must be optimized for the specific cell type or organism to ensure near-complete labeling. Incomplete labeling can lead to underestimation of protein ratios.[6] |
| Growth Medium | Defined liquid or solid medium with a single nitrogen source. | Complex medium, which may contain unlabeled amino acids that can dilute the 15N label. | The composition of the medium must be carefully controlled to avoid sources of 14N contamination. |
| Labeling Efficiency | Typically ranges from 93-99%.[5] | Can be close to 99% with appropriate cell culture conditions.[9] | Labeling efficiency must be determined for each experiment to correct the quantitative data. This is a critical step for accurate comparisons.[3] |
| Data Analysis Software | Protein Prospector, MaxQuant.[3][6] | MaxQuant, Spectronaut. | The choice of software and the parameters used for data analysis can significantly influence the final quantitative results. Consistent data processing pipelines are essential for inter-laboratory comparisons. |
Experimental Workflows and Methodologies
To ensure reproducibility, it is crucial to follow standardized experimental protocols. Below are generalized workflows for 15N metabolic labeling in plant and mammalian systems, followed by a detailed protocol for a common application.
Generalized Experimental Workflow
The following diagram illustrates a typical workflow for a 15N metabolic labeling experiment.
Detailed Experimental Protocol: 15N Metabolic Labeling of Arabidopsis thaliana
This protocol is adapted from methodologies described for metabolic labeling in plants.[7]
1. Plant Growth and Labeling:
-
Prepare Hoagland medium with either natural abundance nitrogen salts (14N) or 15N-labeled salts (e.g., 15NH₄NO₃ and K¹⁵NO₃) as the sole nitrogen source.
-
Grow Arabidopsis thaliana seedlings on plates or in liquid culture with the respective media for at least 14 days to ensure high labeling efficiency.[5]
2. Harvesting and Protein Extraction:
-
Harvest the plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Extract total proteins using a suitable buffer (e.g., a buffer containing SDS).
3. Protein Quantification and Sample Mixing:
-
Quantify the protein concentration of the 14N and 15N-labeled extracts using a standard protein assay.
-
Mix equal amounts of protein from the 14N and 15N samples.
4. Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.
5. Peptide Cleanup and LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Use software such as Protein Prospector to identify peptides and quantify the relative abundance of 14N and 15N-labeled peptide pairs.[3]
-
Determine the labeling efficiency and apply a correction factor to the calculated ratios for accurate quantification.[5]
Factors Influencing Inter-laboratory Reproducibility
Achieving high reproducibility in 15N metabolic labeling experiments across different laboratories requires careful control of several key factors.
Signaling Pathway Example: Nitrogen Assimilation in Plants
The efficiency of 15N metabolic labeling in plants is directly linked to the nitrogen assimilation pathway. Understanding this pathway is crucial for optimizing labeling protocols.
By carefully considering and standardizing the protocols and being aware of the critical factors that influence labeling efficiency and data analysis, researchers can significantly improve the consistency and comparability of their 15N metabolic labeling experiments across different laboratories. This will ultimately lead to more robust and reliable quantitative proteomics data.
References
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
- 8. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
Safety Operating Guide
Proper Disposal of Uridine 5'-monophosphate-15N2: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Uridine 5'-monophosphate-15N2, ensuring the safety of laboratory personnel and compliance with standard regulations.
Immediate Safety and Handling Precautions
This compound is generally not classified as a hazardous substance; however, it is crucial to follow standard laboratory safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat is recommended to protect clothing.
Handling:
-
Avoid generating dust.[1]
-
Avoid contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container. The recommended storage temperature is -20°C.[2][3]
Spill Management Protocol
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Clear the Area: If a significant amount is spilled, clear the immediate area of all personnel.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For minor spills, carefully sweep up the solid material. Use dry clean-up procedures and avoid generating dust.[1]
-
Collection: Place the swept-up material into a clean, dry, and properly labeled, sealable container for disposal.[1]
-
Decontamination: Clean the spill area with soap and water.
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The isotopic nitrogen-15 (B135050) label does not alter the chemical's hazardous properties.
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled waste container.
-
Ensure the container is sealed to prevent accidental spillage or dust formation.
-
-
Consult Institutional Guidelines:
-
Review your institution's specific chemical waste disposal procedures. The Environmental Health and Safety (EHS) department is the primary resource for this information.
-
-
Disposal Options:
-
Small Quantities: For very small research quantities, some guidelines suggest that disposal with household waste may be permissible.[4] However, this should be verified with your institution's EHS office.
-
Chemical Waste Stream: For larger quantities or as a standard precautionary measure, the waste should be disposed of through an approved chemical waste disposal plant.[5]
-
Packaging for Disposal: Ensure the waste container is securely sealed and properly labeled with the chemical name ("this compound") and any other information required by your institution's waste management program.
-
-
Record Keeping:
-
Maintain a log of the disposed chemical, including the quantity and date of disposal, as per your laboratory's standard operating procedures.
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₁₁¹⁵N₂Na₂O₉P |
| Molecular Weight | 370.13 g/mol [2] |
| Appearance | White solid powder |
| Melting Point | 208 - 210 °C |
| Storage Temperature | -20°C[2][3] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. Uridine-15N2 5′-monophosphate disodium salt ≥98 atom % 15N, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Uridine 5â²-monophosphate, lithium salt (¹âµNâ, 96-98%) (in solution) - Cambridge Isotope Laboratories, NLM-3795-10 [isotope.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Uridine 5'-monophosphate;Uridylic acid, 5'-Uridylic acid, Uridine phosphate, 5'-UMP, Uridine 5'-phosphoric acid|58-97-9|MSDS [dcchemicals.com]
Personal protective equipment for handling Uridine 5'-monophosphate-15N2
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate safety, operational, and disposal information for Uridine 5'-monophosphate-15N2, a stable isotope-labeled compound. The fundamental principle for handling this compound is that the 15N isotopic label does not alter its chemical reactivity or toxicity; therefore, safety precautions are identical to those for the unlabeled analogue.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.[1][2]
Core PPE Requirements:
-
Eye Protection: Always wear safety glasses or goggles to shield against potential splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as powder-free nitrile gloves, are essential to prevent skin contact.[1][2] It is crucial to change gloves frequently, especially after touching any surface outside the clean workspace.[2]
-
Body Protection: A clean lab coat or other protective clothing should be worn to protect against skin exposure.[1][2]
-
Respiratory Protection: While generally not required for this non-volatile solid, if there is a risk of generating dust, work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation.[1]
Operational Handling and Storage
Proper operational procedures are critical to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling Procedures:
-
Work Area Preparation: It is recommended to work in a clean, designated area, such as a laminar flow hood, that has been thoroughly cleaned with 70% ethanol (B145695) and water.[2]
-
Minimizing Contamination: Use sterile, individually wrapped labware (e.g., pipette tips, microcentrifuge tubes) to prevent contamination.[2]
-
Handling Powders: When weighing or transferring the solid form of this compound, do so in a manner that minimizes dust formation.[1] This can be achieved by working in a fume hood or a balance enclosure.[1]
-
General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[3]
Storage:
-
Temperature: Store the compound in a tightly sealed container in a freezer at -20°C for long-term stability.[4][5]
-
Protection: Protect the compound from light.[5]
Disposal Plan
The disposal of this compound is governed by its chemical properties, not its isotopic label.[6]
-
Waste Categorization: Dispose of the compound and any contaminated materials as chemical waste.[6]
-
Regulatory Compliance: Follow all local, state, and federal regulations for chemical waste disposal.[6] Do not mix with general laboratory waste.[7]
-
Spill Management: In the event of a spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[3] Place the spilled material in a clean, dry, sealable, and labeled container for proper disposal.[3]
Quantitative Data Summary
Since 15N is a stable isotope, there are no specific occupational exposure limits (OELs) for the 15N label itself.[6] The OELs for the compound are the same as its unlabeled counterpart. As Uridine 5'-monophosphate is often treated as a nuisance dust, the following table summarizes general exposure limits for particulates.
| Parameter | Limit | Source |
| Permissible Exposure Limit (PEL) - Respirable Fraction | 5 mg/m³ | US OSHA |
| Permissible Exposure Limit (PEL) - Total Dust | 15 mg/m³ | US OSHA |
| Threshold Limit Value (TLV) - Inhalable Particles | 10 mg/m³ | US ACGIH |
Data sourced from a Safety Data Sheet for Uridine 5'-monophosphate disodium (B8443419) salt, which is treated as "Inert or Nuisance Dust."[3]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound, from receiving to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. 尿苷-15N2-5′-单磷酸 钠盐 ≥98 atom % 15N, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. Uridine 5â²-monophosphate, lithium salt (¹âµNâ, 96-98%) (in solution) - Cambridge Isotope Laboratories, NLM-3795-10 [isotope.com]
- 6. benchchem.com [benchchem.com]
- 7. moravek.com [moravek.com]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
